Product packaging for O-Phenolsulfonic acid(Cat. No.:CAS No. 609-46-1)

O-Phenolsulfonic acid

Cat. No.: B3427649
CAS No.: 609-46-1
M. Wt: 174.18 g/mol
InChI Key: IULJSGIJJZZUMF-UHFFFAOYSA-N
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Description

O-Phenolsulfonic acid, also known as 2-hydroxybenzenesulfonic acid, is an organic compound with the molecular formula C6H6O4S and an average molecular weight of 174.17 g/mol . It is one of the three isomers of hydroxyphenolsulfonic acid, produced through the sulfonation of phenol . This compound appears as a yellowish liquid that turns brown upon exposure to air and is soluble in water and alcohol .In research and industrial chemistry, this compound serves as a versatile chemical intermediate and a strong Brønsted-Lowry acid catalyst . Its dual functional groups—the phenolic hydroxyl (-OH) and the sulfonic acid (-SO₃H)—enable its participation in various reactions. It is particularly valuable in catalyzing organic transformations such as esterification, condensation, and cleavage reactions . Furthermore, it acts as a crucial building block in the synthesis of more complex molecules. Its primary applications include use in the production of dyes and pigments, where the sulfonic acid group enhances water solubility , and as an intermediate in the development of pharmaceuticals . It is also employed in the manufacture of phenolic resins, ion-exchange resins, surfactants, and detergents . A notable specific application is its role in the synthesis of the dye Mitin FF .The sulfonation of phenol to produce this compound is a classic example of kinetic versus thermodynamic control in electrophilic aromatic substitution, with the ortho isomer being a major product under specific reaction conditions . This reagent is strictly for research purposes in a controlled laboratory setting.Attention: This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the relevant Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O4S B3427649 O-Phenolsulfonic acid CAS No. 609-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxybenzenesulfonic acid
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InChI

InChI=1S/C6H6O4S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4,7H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IULJSGIJJZZUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6O4S
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DSSTOX Substance ID

DTXSID90274036
Record name o-Phenolsulfonic acid
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Molecular Weight

174.18 g/mol
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Physical Description

Liquid
Record name Benzenesulfonic acid, hydroxy-
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CAS No.

609-46-1, 1333-39-7
Record name 2-Hydroxybenzenesulfonic acid
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Record name O-PHENOLSULFONIC ACID
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Foundational & Exploratory

O-Phenolsulfonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phenolsulfonic acid, systematically known as 2-hydroxybenzenesulfonic acid, is an aromatic organic compound with the chemical formula C₆H₆O₄S.[1][2] It is characterized by a phenol (B47542) ring substituted at the ortho-position with a sulfonic acid group.[1][2] This structural arrangement of a hydroxyl and a sulfonic acid group on adjacent carbon atoms of the benzene (B151609) ring imparts specific chemical and physical properties that make it a significant intermediate in various industrial and research applications.[1] These include the synthesis of pharmaceuticals, dyes, and specialized polymers.[1][3] The proximity of the two functional groups allows for potential intramolecular interactions that influence its acidity and reactivity.[1] This guide provides an in-depth overview of the core chemical and physical properties of this compound, detailed experimental protocols, and a discussion of its biological significance.

Chemical and Physical Properties

This compound is a strong acid that typically appears as a yellowish liquid, which may turn brown upon exposure to air.[4][5] It is hygroscopic and soluble in water and alcohol.[4][6] The properties of this compound are often reported for a mixture with its para-isomer, but this guide focuses on the ortho-isomer where specific data is available.

Table 1: Physical Properties of this compound
PropertyValueReferences
Molecular FormulaC₆H₆O₄S[2][7]
Molecular Weight174.18 g/mol [2][7]
AppearanceYellowish liquid, turns brown on exposure to air[4][5]
Melting Point145 °C (decomposes)[2][4][8]
Boiling Point275.14 °C (rough estimate)[2]
Density (estimate)1.384 g/cm³[2]
SolubilityMiscible with water and alcohol[2][4]
Table 2: Chemical and Spectroscopic Properties of this compound
PropertyValueReferences
IUPAC Name2-hydroxybenzenesulfonic acid[7]
CAS Number609-46-1[7][8]
pKa (Predicted)-0.60 ± 0.15[2]
XLogP30.9[2]
Predicted ¹H NMR Data
H-37.0 - 7.2 ppm (d, J≈8 Hz)[1]
H-47.4 - 7.6 ppm (t, J≈8 Hz)[1]
H-56.9 - 7.1 ppm (t, J≈8 Hz)[1]
H-67.7 - 7.9 ppm (d, J≈8 Hz)[1]
Predicted ¹³C NMR Data
C-1 (-OH)155 - 160 ppm[1]
C-2 (-SO₃H)125 - 130 ppm[1]
C-3115 - 120 ppm[1]
C-4130 - 135 ppm[1]
C-5120 - 125 ppm[1]
C-6130 - 135 ppm[1]
Predicted FT-IR Data
O-H stretch (phenol)3200 - 3600 cm⁻¹ (broad)[1]
O-H stretch (sulfonic acid)2500 - 3000 cm⁻¹ (broad)[1]
C=C stretch (aromatic)1450 - 1600 cm⁻¹[1]
S=O stretch1340 - 1440 cm⁻¹[1]
C-O stretch (phenol)~1225 cm⁻¹[1]
S-O stretch~1030 cm⁻¹[1]

Experimental Protocols

Synthesis of this compound via Sulfonation of Phenol

The primary method for synthesizing phenolsulfonic acid is the direct sulfonation of phenol with concentrated sulfuric acid. The distribution of ortho and para isomers is highly dependent on the reaction temperature, demonstrating a classic case of kinetic versus thermodynamic control.[9][10] At lower temperatures, the formation of this compound is kinetically favored.[10][11]

Materials:

  • Phenol (C₆H₅OH)

  • Concentrated Sulfuric Acid (98% H₂SO₄)

  • Ice bath

  • Three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

Procedure:

  • In a three-neck flask, place 1.0 mole of phenol.

  • Cool the flask in an ice bath to maintain a temperature of 25-30°C.[11]

  • Slowly add 1.05 moles of concentrated sulfuric acid dropwise from the dropping funnel with continuous and vigorous stirring.[11] Ensure the temperature does not exceed 30°C.[11]

  • After the complete addition of sulfuric acid, continue stirring the mixture at 25-30°C for at least 4 hours.[11]

  • The resulting product is a mixture of this compound (major product, ~76-82% yield) and p-phenolsulfonic acid.[11][12]

G phenol Phenol reaction_mixture Reaction Mixture (25-30°C) phenol->reaction_mixture h2so4 Conc. H₂SO₄ h2so4->reaction_mixture ortho_product This compound (Kinetic Product) reaction_mixture->ortho_product Low Temp. para_product P-Phenolsulfonic Acid (Thermodynamic Product) reaction_mixture->para_product High Temp. (~100°C)

Synthesis of Phenolsulfonic Acid Isomers.
Separation and Purification of this compound

The separation of ortho and para isomers can be achieved by fractional crystallization of their salts or by chromatographic methods.[1][11]

Protocol for Separation via Fractional Crystallization of Calcium Salts:

  • Dilute the crude phenolsulfonic acid reaction mixture with water.[11]

  • Slowly add a slurry of calcium hydroxide (B78521) [Ca(OH)₂] in water with vigorous stirring until the solution is neutralized. Excess sulfuric acid will precipitate as calcium sulfate (B86663) (CaSO₄).[11]

  • Heat the mixture to approximately 95°C for about two hours to ensure the reaction is complete.[11][13]

  • Filter off the precipitated calcium sulfate. The filtrate contains an aqueous solution of calcium phenolsulfonate isomers.[11][13]

  • Concentrate the filtrate by evaporation. The less soluble calcium p-phenolsulfonate will crystallize out first.[11]

  • Filter to remove the p-isomer crystals.[1]

  • Further concentrate the mother liquor and cool to precipitate crystals of calcium o-phenolsulfonate.[1][11]

  • The this compound can be regenerated by treating the calcium salt with a stoichiometric amount of sulfuric acid, followed by filtration of the precipitated calcium sulfate.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a common technique for the analysis and quantification of phenolsulfonic acid isomers.

General Protocol:

  • Column: A reversed-phase C18 column is often suitable.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with a small amount of an acid like trifluoroacetic acid or phosphoric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[1][14][15][16][17]

  • Detection: UV detection at a wavelength where both isomers absorb, typically around 280 nm.[1]

  • Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent and filtered before injection.

G cluster_synthesis Synthesis cluster_separation Separation cluster_purification Purification phenol Phenol sulfonation Sulfonation (H₂SO₄, 25-30°C) phenol->sulfonation mixture Mixture of o- and p-isomers sulfonation->mixture neutralization Neutralization (Ca(OH)₂) mixture->neutralization ca_salts Aqueous Solution of Calcium Phenolsulfonates neutralization->ca_salts fractional_crystallization Fractional Crystallization ca_salts->fractional_crystallization p_isomer_salt Calcium p-phenolsulfonate (less soluble, crystallizes first) fractional_crystallization->p_isomer_salt o_isomer_solution Mother Liquor enriched with Calcium o-phenolsulfonate fractional_crystallization->o_isomer_solution concentration Concentration & Cooling o_isomer_solution->concentration o_isomer_salt Crystals of Calcium o-phenolsulfonate concentration->o_isomer_salt acidification Acidification (H₂SO₄) o_isomer_salt->acidification pure_o_acid Pure this compound acidification->pure_o_acid

Workflow for Synthesis and Purification.

Biological Significance and Signaling Pathways

This compound is recognized as a metabolite of phenol in biological systems.[7][18] Phenolic compounds, which can be xenobiotics, generally undergo Phase II metabolism to increase their water solubility for excretion.[18][19] A key reaction in this phase is sulfation, which is catalyzed by sulfotransferase enzymes.[20][21]

While specific signaling pathways directly involving this compound are not extensively detailed in the literature, the metabolism of phenolic acids, in general, can influence pathways related to detoxification and antioxidant responses.[18][19] Some phenolic acids have been shown to modulate the activity of human phenolsulfotransferases.[20] The biological effects of phenolic compounds are a subject of ongoing research, particularly concerning their antioxidant properties and their potential interactions with cellular signaling cascades.[19]

G phenol Phenol (Xenobiotic) phaseI Phase I Metabolism (e.g., Cytochrome P450) phenol->phaseI phaseII Phase II Metabolism (Sulfation) phenol->phaseII Direct Sulfation hydroxylated_metabolites Hydroxylated Metabolites phaseI->hydroxylated_metabolites hydroxylated_metabolites->phaseII Sulfotransferase Enzymes o_psa This compound (Water-soluble conjugate) phaseII->o_psa excretion Excretion o_psa->excretion

General Metabolic Pathway of Phenol.

Applications in Research and Drug Development

This compound serves as a versatile catalyst and intermediate in organic synthesis, including in the pharmaceutical industry.[3][12] Its strong acidic nature makes it an effective catalyst for reactions such as esterification and condensation.[3][12] Furthermore, it is a key component in the synthesis of ion-exchange resins.[22] In drug development, understanding the metabolic pathways of phenolic compounds, including the formation of sulfonated metabolites like this compound, is crucial for assessing the bioavailability and detoxification of drug candidates.[21]

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage.[7][23][24][25] It is harmful if swallowed.[23] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[23][25] Work should be conducted in a well-ventilated area.[25] In case of contact, affected areas should be rinsed immediately with plenty of water.[23][25]

References

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 2-Hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxybenzenesulfonic acid, with a focus on its reaction mechanism, experimental protocols, and quantitative analysis. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and materials science.

Introduction

2-Hydroxybenzenesulfonic acid, also known as o-phenolsulfonic acid, is an aromatic organic compound with the chemical formula C₆H₆O₄S. It is characterized by a hydroxyl group and a sulfonic acid group at the ortho position of a benzene (B151609) ring. This substitution pattern imparts unique chemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The synthesis of 2-hydroxybenzenesulfonic acid is a classic example of electrophilic aromatic substitution, where the reaction conditions, particularly temperature, play a critical role in determining the isomeric product distribution.

Synthesis Reaction Mechanism

The primary method for synthesizing 2-hydroxybenzenesulfonic acid is the sulfonation of phenol (B47542) with concentrated sulfuric acid. This reaction is a reversible electrophilic aromatic substitution that is highly dependent on temperature, demonstrating a key principle of kinetic versus thermodynamic control.[1][2]

At lower temperatures, typically around 25°C (298 K), the reaction is under kinetic control, favoring the formation of the ortho-isomer, 2-hydroxybenzenesulfonic acid, as the major product.[2][3] This is because the activation energy for the formation of the ortho product is lower.[4] At higher temperatures, around 100°C (373 K), the reaction becomes reversible and is under thermodynamic control.[1][2] This leads to the formation of the more stable para-isomer, 4-hydroxybenzenesulfonic acid, as the predominant product.[1] The ortho-isomer can rearrange to the more stable para-isomer at elevated temperatures.[5]

The electrophile in this reaction is sulfur trioxide (SO₃), which is generated from the self-ionization of concentrated sulfuric acid. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, which facilitates the electrophilic attack of SO₃ at these positions.

The detailed step-by-step mechanism is as follows:

  • Formation of the Electrophile (Sulfur Trioxide): Two molecules of sulfuric acid react to form sulfur trioxide, a hydronium ion, and a bisulfate ion.

  • Electrophilic Attack: The electron-rich phenol ring attacks the sulfur trioxide electrophile. The attack at the ortho position is kinetically favored at lower temperatures.

  • Formation of the Sigma Complex (Arenium Ion): The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base (such as the bisulfate ion) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and forming 2-hydroxybenzenesulfonic acid.

Reaction_Mechanism cluster_electrophile_formation 1. Electrophile Formation cluster_sulfonation 2. Electrophilic Aromatic Substitution phenol Phenol sigma_complex Sigma Complex (Arenium Ion) phenol->sigma_complex + SO₃ H2SO4 2 H₂SO₄ SO3 SO₃ (Electrophile) H2SO4->SO3 H3O H₃O⁺ H2SO4->H3O HSO4 HSO₄⁻ H2SO4->HSO4 product_ortho 2-Hydroxybenzenesulfonic Acid (Kinetic Product) sigma_complex->product_ortho - H⁺ product_para 4-Hydroxybenzenesulfonic Acid (Thermodynamic Product) product_ortho->product_para High Temperature (Rearrangement) caption1 Reaction Mechanism for the Sulfonation of Phenol

Synthesis mechanism of 2-hydroxybenzenesulfonic acid.

Quantitative Data

The regioselectivity of the sulfonation of phenol is highly sensitive to the reaction temperature. While precise yield data can vary depending on specific reaction conditions, the general trend is a higher proportion of the ortho isomer at lower temperatures and the para isomer at higher temperatures.

Temperature (°C)Predominant IsomerControl TypeReference
~252-Hydroxybenzenesulfonic acid (ortho)Kinetic[2][3]
~1004-Hydroxybenzenesulfonic acid (para)Thermodynamic[1][2]

Experimental Protocols

Synthesis of 2-Hydroxybenzenesulfonic Acid (Kinetic Control)

This protocol is designed to favor the formation of the ortho-isomer.

Materials:

  • Phenol (1 mole)

  • Concentrated sulfuric acid (1.05 moles)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask equipped with a dropping funnel and a thermometer

Procedure:

  • Place 1 mole of phenol into the reaction flask and cool it in an ice bath.

  • Slowly add 1.05 moles of concentrated sulfuric acid dropwise from the dropping funnel while stirring continuously.

  • Maintain the reaction temperature at or below 25°C throughout the addition.

  • After the addition is complete, continue stirring at room temperature for several hours to ensure the reaction goes to completion.

  • The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture will contain a mixture of ortho and para isomers, with the ortho isomer being the major product.

Purification by Fractional Crystallization

The separation of the ortho and para isomers can be achieved by fractional crystallization, which takes advantage of the different solubilities of the two isomers in water.[6][7]

Procedure:

  • Carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product mixture.

  • Dissolve the crude product in a minimum amount of hot water.

  • Allow the solution to cool slowly. The less soluble para-isomer will crystallize out first.[6][7]

  • Filter the crystals of 4-hydroxybenzenesulfonic acid.

  • The mother liquor, which is now enriched in 2-hydroxybenzenesulfonic acid, can be concentrated by evaporation and cooled again to induce crystallization of the ortho-isomer.[6][7]

  • The collected crystals of 2-hydroxybenzenesulfonic acid can be further purified by recrystallization from water.

Experimental_Workflow start Start: Phenol + Conc. H₂SO₄ reaction Sulfonation Reaction (Low Temperature, ~25°C) start->reaction mixture Crude Product Mixture (o- and p-isomers) reaction->mixture dissolution Dissolve in Hot Water mixture->dissolution cooling Slow Cooling dissolution->cooling filtration1 Filtration cooling->filtration1 para_crystals Crystals of 4-Hydroxybenzenesulfonic Acid (para-isomer) filtration1->para_crystals mother_liquor Mother Liquor (Enriched in o-isomer) filtration1->mother_liquor concentration Concentration mother_liquor->concentration cooling2 Cooling concentration->cooling2 filtration2 Filtration cooling2->filtration2 ortho_crystals Crystals of 2-Hydroxybenzenesulfonic Acid (ortho-isomer) filtration2->ortho_crystals end End: Purified Product ortho_crystals->end

Workflow for the synthesis and purification of 2-hydroxybenzenesulfonic acid.

Spectroscopic Characterization

The structure of 2-hydroxybenzenesulfonic acid can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-hydroxybenzenesulfonic acid, the aromatic protons will appear in the range of 7-9 ppm. The protons on the substituted benzene ring will exhibit a complex splitting pattern due to their different chemical environments and coupling with each other. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring. The carbon atom attached to the hydroxyl group and the carbon atom attached to the sulfonic acid group will be significantly deshielded and appear at higher chemical shifts. The aromatic carbons typically resonate in the range of 125-150 ppm.

FTIR Spectroscopy

The FTIR spectrum of 2-hydroxybenzenesulfonic acid will exhibit characteristic absorption bands for the different functional groups present in the molecule.

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • S=O stretch: Strong absorption bands around 1101-1190 cm⁻¹ for the symmetric and asymmetric stretching of the S=O bonds in the sulfonic acid group.

  • C=C stretch: Peaks in the range of 1450-1600 cm⁻¹ due to the aromatic ring.

  • S-O stretch: An absorption band around 1042 cm⁻¹.

  • SO₃ bend: A peak around 616 cm⁻¹.

Conclusion

The synthesis of 2-hydroxybenzenesulfonic acid via the sulfonation of phenol is a well-established yet nuanced reaction. A thorough understanding of the underlying principles of kinetic and thermodynamic control is paramount for achieving the desired regioselectivity. By carefully controlling the reaction temperature, researchers can preferentially synthesize the kinetically favored ortho-isomer. The detailed experimental protocols and purification methods outlined in this guide provide a practical framework for the successful synthesis and isolation of this important chemical intermediate. The spectroscopic data provided will aid in the structural elucidation and quality control of the final product, supporting its application in further research and development.

References

An In-depth Technical Guide to the Molecular Structure and Intramolecular Bonding of O-Phenolsulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure, intramolecular bonding, and physicochemical properties of o-phenolsulfonic acid (2-hydroxybenzenesulfonic acid). This document is intended to be a valuable resource, offering detailed experimental methodologies, tabulated quantitative data, and visual representations of its chemical nature.

Molecular Structure and Intramolecular Bonding

This compound is an aromatic organic compound with the chemical formula C₆H₆O₄S.[1][2] Its structure consists of a phenol (B47542) ring substituted at the ortho position with a sulfonic acid group.[1] This specific arrangement of a hydroxyl (-OH) group and a sulfonic acid (-SO₃H) group on adjacent carbon atoms of the benzene (B151609) ring allows for significant intramolecular interactions, most notably hydrogen bonding. This intramolecular hydrogen bond plays a crucial role in determining the molecule's conformation, reactivity, acidity, and spectral characteristics.[1]

The molecular weight of this compound is 174.18 g/mol .[2] The presence of both a hydrogen bond donor (-OH) and acceptor (-SO₃H) in close proximity leads to a stable six-membered ring-like structure, which influences its chemical behavior.

Quantitative Structural Data

Table 1: Approximated Bond Lengths in this compound

BondApproximate Length (Å)
S=O~1.43
S-O~1.57
C-S~1.77
C-O (phenolic)~1.36
C-C (aromatic)~1.39 - 1.40
O-H (phenolic)~0.96
S-O-H~0.97

Data is approximated based on computational models and data from structurally similar compounds.

Table 2: Approximated Bond Angles in this compound

AngleApproximate Angle (°)
O=S=O~120
O=S-O~109
C-S-O~106
C-C-S~120
C-C-O~120
C-O-H~109

Data is approximated based on computational models and data from structurally similar compounds.

Spectroscopic Data

Spectroscopic analysis provides valuable insights into the functional groups and chemical environment of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The broadness of the hydroxyl stretches is indicative of hydrogen bonding.

Table 3: Predicted FTIR Peak Assignments for this compound [1]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3500 - 3200 (broad)O-H stretchPhenolic -OH
3000 - 2500 (broad)O-H stretchSulfonic acid -OH
~3030C-H stretchAromatic C-H
1600 - 1450C=C stretchAromatic ring
~1350 and ~1175S=O asymmetric and symmetric stretchSulfonic acid
~1225C-O stretchPhenolic C-O
~1030S-O stretchSulfonic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing sulfonic acid group.

Table 4: Predicted ¹H NMR Data for this compound [1]

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-37.0 - 7.2d
H-47.4 - 7.6t
H-56.9 - 7.1t
H-67.8 - 8.0d
-OH5.0 - 6.0 (broad)s
-SO₃H10.0 - 12.0 (broad)s

Table 5: Predicted ¹³C NMR Data for this compound [1]

CarbonPredicted Chemical Shift (δ, ppm)
C-1155 - 160
C-2125 - 130
C-3115 - 120
C-4130 - 135
C-5120 - 125
C-6135 - 140

Experimental Protocols

Synthesis of this compound via Sulfonation of Phenol

The primary method for synthesizing this compound is the direct sulfonation of phenol with concentrated sulfuric acid. The formation of the ortho isomer is kinetically favored at lower temperatures.

Materials:

  • Phenol (94 g)

  • Concentrated sulfuric acid (98 g)

  • Ice bath

  • Three-neck flask equipped with a mechanical stirrer, thermometer, and condenser

Procedure:

  • Add 94 g of phenol to a three-neck flask.

  • Cool the flask in an ice bath to maintain a temperature of approximately 280 K.

  • Slowly add 98 g of concentrated sulfuric acid to the phenol with constant and vigorous stirring. Ensure the temperature does not rise significantly during the addition.

  • After the addition is complete, continue to stir the reaction mixture at a low temperature for several hours to favor the formation of the ortho isomer. The resulting product will be a mixture of o- and p-phenolsulfonic acid, with the ortho isomer as the major component.[1]

Separation and Purification

The separation of the ortho and para isomers can be achieved through fractional crystallization.

Protocol for Separation via Fractional Crystallization:

  • Dissolve the isomeric mixture in a minimum amount of hot water.

  • Allow the solution to cool slowly. The p-isomer is generally less soluble and will crystallize out first.

  • Filter the crystals of the p-isomer.

  • The mother liquor will be enriched with the o-isomer. Further concentration and cooling of the mother liquor will lead to the crystallization of this compound.

  • Multiple recrystallization steps may be necessary to achieve high purity.[1]

Spectroscopic Analysis

Sample Preparation:

  • FTIR: A thin film of the purified this compound can be prepared between two KBr plates.[1]

  • NMR: Dissolve a small amount of the purified sample in a suitable deuterated solvent, such as D₂O or DMSO-d₆.[1]

Instrumentation Parameters:

  • FTIR: A standard mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ is typically used.[1]

  • NMR: A 400 MHz or higher field spectrometer is recommended for achieving better resolution of the proton and carbon signals.[1]

Visualizations

Molecular Structure and Intramolecular Hydrogen Bonding

molecular_structure C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 S1 S C2->S1 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 H1 H O1->H1 O2 O H1->O2 S1->O2 = O3 O S1->O3 = O4 O S1->O4 H2 H O4->H2

Caption: Molecular structure of this compound with intramolecular hydrogen bonding.

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Phenol Phenol Reaction Sulfonation at 280 K Phenol->Reaction H2SO4 H2SO4 H2SO4->Reaction Mixture Mixture of o- and p-isomers Reaction->Mixture Dissolution Dissolve in hot water Mixture->Dissolution Cooling Slow Cooling Dissolution->Cooling Filtration1 Filter p-isomer crystals Cooling->Filtration1 MotherLiquor Mother Liquor (o-isomer enriched) Filtration1->MotherLiquor Concentration Concentrate Mother Liquor MotherLiquor->Concentration Crystallization Crystallize o-isomer Concentration->Crystallization Filtration2 Filter pure this compound Crystallization->Filtration2 PureProduct Pure this compound Filtration2->PureProduct

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to Kinetic Versus Thermodynamic Control in Phenol Sulfonation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonation of phenol (B47542) is a classic example of a reaction where the product distribution can be directed by controlling the reaction conditions, specifically temperature. This guide provides a comprehensive overview of the principles of kinetic and thermodynamic control in the electrophilic aromatic substitution of phenol, offering detailed experimental protocols, quantitative data, and visual aids to facilitate a deeper understanding and practical application of this reaction in a laboratory setting.

Core Principles: Kinetic vs. Thermodynamic Control

The regioselectivity of phenol sulfonation is dictated by the interplay between the rate of the reaction (kinetic control) and the stability of the products (thermodynamic control). At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed the fastest. Conversely, at higher temperatures, the reaction becomes reversible and is under thermodynamic control, leading to the accumulation of the most stable product.

In the case of phenol sulfonation, the two primary monosulfonated products are o-phenolsulfonic acid and p-phenolsulfonic acid.

  • Kinetic Product: At low temperatures (e.g., 25°C), the major product is this compound. This is because the transition state leading to the ortho isomer is lower in energy, resulting in a faster rate of formation. The proximity of the hydroxyl group is thought to stabilize the transition state for ortho substitution.[1]

  • Thermodynamic Product: At higher temperatures (e.g., 100°C), the major product is p-phenolsulfonic acid.[2] Although it forms more slowly, the para isomer is thermodynamically more stable due to reduced steric hindrance between the bulky sulfonic acid group and the hydroxyl group. The reversibility of the sulfonation reaction at elevated temperatures allows the initially formed this compound to revert to phenol and then react again to form the more stable p-phenolsulfonic acid.[2][3]

Data Presentation: Product Distribution

The following table summarizes the typical product distribution in the sulfonation of phenol under different temperature conditions, illustrating the shift from kinetic to thermodynamic control.

Reaction Temperature (°C)Predominant IsomerTypical Yield of Major IsomerByproductsControl Type
25-40This compound60-70%p-Phenolsulfonic acid, Phenol-2,4-disulfonic acidKinetic
100-110p-Phenolsulfonic acid~95%This compound, Phenol-2,4-disulfonic acidThermodynamic

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the reaction pathways and a general experimental workflow for the sulfonation of phenol.

G Phenol Sulfonation: Kinetic vs. Thermodynamic Pathways phenol Phenol + H₂SO₄ ts_ortho Ortho Transition State (Lower Activation Energy) phenol->ts_ortho Low Temp (25°C) ts_para Para Transition State (Higher Activation Energy) phenol->ts_para High Temp (100°C) ortho_product This compound (Kinetic Product) ts_ortho->ortho_product para_product p-Phenolsulfonic Acid (Thermodynamic Product) ts_para->para_product ortho_product->phenol Reversible at High Temp G Experimental Workflow for Phenol Sulfonation start Start setup Reaction Setup: - Flask with stirrer - Temperature control (ice or oil bath) start->setup reagents Add Phenol setup->reagents add_acid Slowly Add Conc. H₂SO₄ reagents->add_acid reaction Stir at Desired Temperature (25°C for kinetic, 100°C for thermodynamic) add_acid->reaction monitoring Monitor Reaction Progress (TLC or HPLC) reaction->monitoring workup Workup: Pour into ice water monitoring->workup filtration Filter Precipitate workup->filtration purification Purification: Fractional Crystallization filtration->purification analysis Product Analysis (HPLC, NMR, etc.) purification->analysis end End analysis->end

References

Predicted pKa of O-Phenolsulfonic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Predicted pKa of O-Phenolsulfonic Acid in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted acid dissociation constants (pKa) of this compound in an aqueous solution. This compound, also known as 2-hydroxybenzenesulfonic acid, is an aromatic organic compound with both a phenolic hydroxyl group and a sulfonic acid group.[1][2] This dual functionality results in two distinct pKa values, corresponding to the dissociation of each acidic proton. Understanding these pKa values is crucial for predicting the compound's behavior in various chemical and biological systems, including its solubility, lipophilicity, and interaction with biological targets.

Predicted and Experimental pKa Values

This compound has two acidic protons, leading to two pKa values. The sulfonic acid group is a strong acid, while the phenolic hydroxyl group is a weak acid. The predicted and relevant experimental values are summarized in the table below.

Functional GroupPredicted pKaExperimental pKa (Isomer)Method
Sulfonic Acid (-SO₃H)-0.60 ± 0.15[3]-6.65 ± 0.05 (Benzenesulfonic acid)[4]Prediction/UV Spectroscopy
Phenolic Hydroxyl (-OH)Not explicitly found9.11 (p-Phenolsulfonic acid at 25°C)[5]Experimental

Dissociation Equilibria

The two-step dissociation of this compound in an aqueous solution can be visualized as follows:

Dissociation H2A This compound (H₂A) HA_minus Monoanion (HA⁻) H2A->HA_minus pKa₁ ≈ -0.60 A_2minus Dianion (A²⁻) HA_minus->A_2minus pKa₂ ≈ 9.11

Caption: Stepwise dissociation of this compound.

Computational Prediction of pKa Values for Phenolic Compounds

The prediction of pKa values through computational methods is a valuable tool in chemical and pharmaceutical research.[6][7] For phenolic compounds, several quantum mechanical approaches have been developed to achieve accurate predictions.[8][9][10]

These methods often involve calculating the Gibbs free energy change (ΔG°) of the acid dissociation reaction in a solvent.[8][11] The accuracy of these predictions is highly dependent on the chosen computational model, including the level of theory, basis set, and the model used to simulate the solvent.[6][7]

A common approach involves the use of continuum solvation models, such as the CPCM or SMD models, combined with density functional theory (DFT) calculations.[6][7][8] For enhanced accuracy, some methodologies incorporate explicit water molecules in the calculation to better model the specific hydrogen-bonding interactions in the solvated state.[6][7] Recent studies have shown that using solvent-phase optimized structures is critical for obtaining accurate pKa predictions for phenols, with errors of less than 0.4 pKa units being achievable.[8]

ComputationalWorkflow cluster_input Input cluster_calculation Quantum Mechanical Calculation cluster_analysis Analysis cluster_output Output mol_structure Molecular Structure (this compound) geometry_opt Geometry Optimization (Gas and Solvent Phase) mol_structure->geometry_opt energy_calc Free Energy Calculation (DFT with Solvation Model) geometry_opt->energy_calc delta_g Calculate ΔG° of Dissociation energy_calc->delta_g pka_calc Calculate pKa (pKa = ΔG° / 2.303RT) delta_g->pka_calc predicted_pka Predicted pKa Value pka_calc->predicted_pka pKa_Factors cluster_sulfonic Sulfonic Acid Group (-SO₃H) cluster_hydroxyl Hydroxyl Group (-OH) pka pKa of this compound so3h_resonance Resonance Stabilization of Sulfonate Anion pka->so3h_resonance so3h_inductive Inductive Effect of -OH Group pka->so3h_inductive oh_inductive Inductive Electron Withdrawal by -SO₃H Group pka->oh_inductive oh_hbond Intramolecular Hydrogen Bonding pka->oh_hbond

References

A Technical Guide to the Solubility of O-Phenolsulfonic Acid in Water and Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of O-Phenolsulfonic acid (also known as 2-hydroxybenzenesulfonic acid). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed, generalized experimental protocol for the systematic determination of its solubility in various solvents. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₆H₆O₄S. It is characterized by a phenol (B47542) group substituted with a sulfonic acid group at the ortho position. This structure, featuring both a hydroxyl (-OH) and a highly polar sulfonic acid (-SO₃H) group, dictates its physicochemical properties, most notably its solubility profile. It is a strong acid and sees use as a laboratory reagent, in water analysis, and in the manufacturing of pharmaceuticals.[1][2]

Solubility Profile of this compound

The solubility of a compound is a critical parameter in various scientific and industrial applications, including reaction kinetics, purification, formulation development, and environmental fate assessment. The available data for this compound is primarily qualitative.

Data Presentation: Qualitative Solubility

The following table summarizes the known qualitative solubility of this compound in water and common organic solvents.

Solvent ClassSolventSolubility DescriptionCitation(s)
Polar Protic WaterMiscible[1][2]
Alcohols (e.g., Methanol, Ethanol)Soluble[1][2]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Likely Soluble[2]
Nonpolar Hydrocarbons (e.g., Toluene, Hexane)Expected to be low
Ethers Diethyl EtherExpected to be low
Ketones AcetoneExpected to be moderate
Esters Ethyl AcetateExpected to be low

Note: "Expected" solubility is based on the chemical principle of "like dissolves like." The high polarity of this compound suggests poor solubility in nonpolar solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, a standardized experimental protocol is essential. The following is a generalized methodology adapted from established guidelines such as the OECD Guideline 105 for water solubility and principles outlined in USP General Chapter <1236> for solubility measurements.[1][3][4][5][6]

Materials and Equipment
  • Solute: High-purity this compound

  • Solvents: HPLC-grade or analytical grade water and selected organic solvents

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker or incubator

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm PTFE or nylon)

    • Volumetric flasks and pipettes

    • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Procedure: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. A preliminary study can determine the time required to reach a stable concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Subsequently, centrifuge the vials to further separate the solid and liquid phases.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any remaining solid particles.

  • Quantification: Accurately weigh the filtered solution. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation of Solubility: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units of g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess This compound prep2 Add known volume of solvent to vials prep1->prep2 Combine equil Agitate at constant temperature (e.g., 24-72h) prep2->equil sep1 Allow solids to settle equil->sep1 sep2 Centrifuge sep1->sep2 analysis1 Withdraw and filter supernatant sep2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify using HPLC-UV analysis2->analysis3 result Calculate Solubility analysis3->result

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents remains scarce, its qualitative profile indicates high polarity, with miscibility in water and solubility in alcohols. For applications requiring precise solubility values, a systematic experimental approach, such as the shake-flask method detailed in this guide, is recommended. The provided protocol and workflow diagram offer a robust framework for researchers to generate reliable and accurate solubility data, facilitating further research and development involving this important chemical compound.

References

An In-depth Technical Guide on the Long-term Stability and Potential Degradation Pathways of O-Phenolsulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals

This technical guide provides a comprehensive overview of the long-term stability and potential degradation pathways of O-Phenolsulfonic acid (2-hydroxybenzenesulfonic acid). The information is curated for researchers, scientists, and drug development professionals to support formulation development, stability study design, and analytical method development.

Overview of this compound Stability

Table 1: Summary of Known Stability Information for this compound and its Salts

ParameterObservationConditionsReference(s)
Appearance Yellowish liquid, turns brown on exposure to air.Ambient air exposure.[1][2]
Storage Stable under normal conditions.Cool, dry, well-ventilated area, away from light and oxidizing agents.[3]
Thermal Stability The potassium salt is stable at 110°C but emits a phenol (B47542) odor at 150°C, indicating decomposition.Elevated temperatures.[3]
Hydrolytic Stability Can hydrolyze to phenol and sodium sulfite (B76179).Strong basic conditions.[1]
Reactivity Reacts exothermically with bases.Presence of amines and inorganic hydroxides.[1]

Potential Degradation Pathways

The degradation of this compound can be anticipated to proceed through several pathways, including hydrolysis, oxidation, thermal decomposition, and photolysis.

Hydrolytic Degradation

Hydrolysis of this compound is a significant degradation pathway, particularly under basic and high-temperature acidic conditions.

  • Base-Catalyzed Hydrolysis: In the presence of strong bases, this compound can undergo hydrolysis to yield phenol and a sulfite salt[1].

  • Acid-Catalyzed Hydrolysis (Desulfonation): At elevated temperatures, arylsulfonic acids can undergo desulfonation in aqueous acid, which is the reverse of the sulfonation reaction used in its synthesis. This would lead to the formation of phenol and sulfuric acid[4][5].

cluster_hydrolysis Hydrolytic Degradation Pathways cluster_basic Basic Conditions cluster_acidic Acidic Conditions (High Temp.) O_Phenolsulfonic_Acid This compound Phenol_Sulfite Phenol + Sodium Sulfite O_Phenolsulfonic_Acid->Phenol_Sulfite Strong Base (e.g., NaOH) Phenol_SulfuricAcid Phenol + Sulfuric Acid O_Phenolsulfonic_Acid->Phenol_SulfuricAcid H₂O, H⁺, Heat (Desulfonation)

Figure 1: Hydrolytic degradation pathways of this compound.
Oxidative Degradation

This compound is susceptible to oxidative degradation, which can be initiated by atmospheric oxygen, oxidizing agents, or advanced oxidation processes (AOPs). AOPs, such as ozonation and photo-Fenton reactions, are known to degrade phenolsulfonic acids through the generation of highly reactive hydroxyl radicals[6][7][8]. The degradation is expected to proceed through hydroxylation of the aromatic ring, followed by ring-opening to form various aliphatic carboxylic acids and aldehydes, and eventual mineralization to CO₂ and H₂O.

cluster_oxidation Oxidative Degradation Pathway O_Phenolsulfonic_Acid This compound Hydroxylated_Intermediates Hydroxylated Intermediates (e.g., Catechol, Hydroquinone derivatives) O_Phenolsulfonic_Acid->Hydroxylated_Intermediates Oxidizing Agent (e.g., H₂O₂, O₃, •OH) Ring_Opening Ring Opening Hydroxylated_Intermediates->Ring_Opening Aliphatic_Intermediates Aliphatic Intermediates (e.g., Muconic acid, Maleic acid, Oxalic acid, Formic acid) Ring_Opening->Aliphatic_Intermediates Mineralization CO₂ + H₂O + SO₄²⁻ Aliphatic_Intermediates->Mineralization

Figure 2: Proposed oxidative degradation pathway of this compound.
Thermal Degradation

Thermal decomposition of the potassium salt of a related compound, p-phenolsulfonic acid, is known to occur at temperatures above 150°C, with the release of phenol[3]. It is plausible that this compound follows a similar thermal degradation pattern, likely involving desulfonation.

Photodegradation

Based on ICH Q1B guidelines, photostability testing is a crucial part of stress testing[2]. While specific studies on this compound are limited, research on other sulfonated aromatic compounds suggests that photodegradation can occur through direct photolysis or indirect photo-oxidation. A study on 2-phenylbenzimidazole-5-sulfonic acid indicated that direct photolysis can lead to desulfonation and cleavage of the benzimidazole (B57391) ring[9].

Microbial Degradation

Bacteria have been shown to degrade arylsulfonates, often utilizing them as a sulfur source[10][11]. The metabolic pathway for benzenesulfonates in some Pseudomonas species involves a dioxygenase that hydroxylates the aromatic ring to form catechol, which is then subject to meta-cleavage[12][13]. A similar pathway can be postulated for this compound.

cluster_microbial Proposed Microbial Degradation Pathway O_Phenolsulfonic_Acid This compound Dioxygenase Dioxygenase O_Phenolsulfonic_Acid->Dioxygenase Catechol_Intermediate Catechol Intermediate Dioxygenase->Catechol_Intermediate Meta_Cleavage meta-Cleavage Catechol_Intermediate->Meta_Cleavage Ring_Fission_Products Ring Fission Products Meta_Cleavage->Ring_Fission_Products TCA_Cycle TCA Cycle Ring_Fission_Products->TCA_Cycle

Figure 3: Proposed microbial degradation pathway of this compound.

Experimental Protocols for Stability and Degradation Studies

The following sections provide detailed methodologies for conducting stability and forced degradation studies on this compound.

Long-Term Stability Study Protocol

A long-term stability study should be designed to evaluate the stability of this compound under various storage conditions over an extended period.

Table 2: Protocol for Long-Term Stability Study of this compound

ParameterProtocol
Storage Conditions - 25°C ± 2°C / 60% RH ± 5% RH - 30°C ± 2°C / 65% RH ± 5% RH - 40°C ± 2°C / 75% RH ± 5% RH (Accelerated)
Time Points 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term. 0, 1, 2, 3, and 6 months for accelerated.
Container Closure System Inert, tightly sealed containers (e.g., amber glass bottles with Teflon-lined caps) to protect from light and moisture.
Analytical Methods - Appearance: Visual inspection for color change and precipitation. - Assay and Impurities: A validated stability-indicating HPLC method. - pH: Measurement of a standardized aqueous solution.
Acceptance Criteria To be established based on initial characterization. Typically includes limits for assay (e.g., 98.0% - 102.0%), individual and total impurities.
Forced Degradation Study Protocols

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods[2][14].

cluster_forced_degradation Forced Degradation Experimental Workflow Start This compound Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Sample_Collection Sample at Time Points Stress_Conditions->Sample_Collection Analysis Analyze by Stability-Indicating HPLC-UV/DAD Sample_Collection->Analysis Peak_Purity Assess Peak Purity Analysis->Peak_Purity Identification Identify Degradation Products (LC-MS/MS) Peak_Purity->Identification If peaks are pure Pathway_Elucidation Elucidate Degradation Pathways Identification->Pathway_Elucidation

Figure 4: General workflow for forced degradation studies.

Table 3: Recommended Conditions for Forced Degradation of this compound

Stress ConditionReagent and ConcentrationTemperatureDurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HClRoom Temperature to 70°CUp to 7 daysDesulfonation
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temperature to 70°CUp to 7 daysHydrolysis to phenol and sulfite
Oxidation 3% to 30% H₂O₂Room TemperatureUp to 24 hoursRing hydroxylation and opening
Thermal Degradation Dry Heat70°C to 150°CUp to 2 monthsDesulfonation and decomposition
Photodegradation ICH Q1B conditions (≥ 1.2 million lux hours and ≥ 200 W h/m²)AmbientAs per ICH Q1BDesulfonation, ring cleavage
Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for the analysis of this compound and its potential degradation products.

Table 4: Proposed Starting Conditions for a Stability-Indicating HPLC Method

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid or Formic acid in water
Mobile Phase B Acetonitrile or Methanol
Gradient Elution A suitable gradient from low to high organic modifier concentration to resolve polar and non-polar compounds.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 230 nm or Diode Array Detector (DAD) for peak purity analysis.
Injection Volume 10-20 µL

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Identification of Degradation Products

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for the identification and structural elucidation of degradation products formed during forced degradation studies[15][16]. By comparing the fragmentation patterns of the degradation products with that of the parent compound, the structures of the impurities can be proposed.

Compatibility with Pharmaceutical Excipients

For drug development, it is crucial to assess the compatibility of this compound with common pharmaceutical excipients. Incompatibility can lead to degradation of the active pharmaceutical ingredient (API) and affect the stability and performance of the final dosage form[17][18].

Table 5: Protocol for Excipient Compatibility Study

ParameterProtocol
Excipients Select a range of common excipients (e.g., diluents, binders, disintegrants, lubricants) such as lactose, microcrystalline cellulose, croscarmellose sodium, and magnesium stearate.
Sample Preparation Prepare binary mixtures of this compound and each excipient (e.g., in a 1:1 or 1:5 ratio). Prepare a control sample of the API alone. Samples can be prepared as dry blends and as wet blends (with a small amount of water) to accelerate potential reactions.
Storage Conditions Store the samples at accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).
Analysis Analyze the samples at initial and final time points using a stability-indicating HPLC method for the appearance of new degradation products or a significant decrease in the API assay. Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool to detect potential interactions.

Conclusion

This technical guide summarizes the current understanding of the long-term stability and degradation pathways of this compound. While it is generally stable under recommended storage conditions, it is susceptible to degradation through hydrolysis, oxidation, and potentially photolysis and thermal stress. The provided experimental protocols offer a framework for conducting comprehensive stability and forced degradation studies to ensure the quality, safety, and efficacy of pharmaceutical preparations containing this compound. Further research is warranted to generate quantitative long-term stability data and to fully characterize the specific degradation products under various stress conditions.

References

Chemical reactivity of O-Phenolsulfonic acid with strong and weak bases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Reactivity of O-Phenolsulfonic Acid with Strong and Weak Bases

Introduction

This compound (2-hydroxybenzenesulfonic acid) is an aromatic organic compound featuring both a hydroxyl and a sulfonic acid functional group attached to a benzene (B151609) ring at ortho positions.[1] The presence of the sulfonic acid group (-SO₃H) makes it a strong Brønsted-Lowry acid, readily donating a proton in chemical reactions.[2][3] This technical guide provides a detailed analysis of the reactivity of this compound with strong and weak bases, a fundamental aspect of its chemistry that is crucial for its application in pharmaceutical synthesis, water analysis, and as a catalyst in organic reactions.[2] This document includes quantitative data, detailed experimental protocols, and process visualizations to support researchers, scientists, and drug development professionals.

Physicochemical Properties and Acidity

This compound's reactivity is dominated by the acidic nature of the sulfonic acid group. This group is significantly more acidic than the corresponding carboxylic acid and even stronger than hydrochloric acid.[4] The phenolic hydroxyl group, in contrast, is a much weaker acid. The key physicochemical properties are summarized below.

PropertyValueReference
Molecular Formula C₆H₆O₄S[2][3]
Molecular Weight 174.18 g/mol [1][3]
IUPAC Name 2-hydroxybenzenesulfonic acid[1][3]
Appearance Yellowish liquid, turns brown on exposure to air[2][3]
Solubility Miscible with water and alcohol[2][3]
pKa (Sulfonic Acid Group) -0.60 ± 0.15 (Predicted)[1]

Reactivity with Strong Bases

Strong bases, such as inorganic hydroxides like sodium hydroxide (B78521) (NaOH), react completely with this compound in an exothermic neutralization reaction to form a salt and water.[5] Given the very low pKa of the sulfonic acid group, the reaction equilibrium lies overwhelmingly toward the formation of the sulfonate salt.

The general reaction is as follows: HO-C₆H₄-SO₃H + NaOH → HO-C₆H₄-SO₃⁻Na⁺ + H₂O[6]

This reaction is rapid and stoichiometric, making it suitable for quantitative analysis via acid-base titration.

Experimental Protocol: Titration with Sodium Hydroxide

This protocol details the determination of the concentration of an this compound solution using a standardized strong base.

Materials:

  • This compound solution (analyte)

  • 0.1 M Sodium Hydroxide (NaOH), standardized solution (titrant)

  • Phenolphthalein (B1677637) indicator solution[7]

  • Deionized water

  • 250 mL Erlenmeyer flask

  • 50 mL burette[7]

  • Pipette (e.g., 25 mL)

  • Burette clamp and stand

Procedure:

  • Preparation of Analyte: Pipette a precise volume (e.g., 25.00 mL) of the this compound solution into a 250 mL Erlenmeyer flask. Dilute with approximately 50 mL of deionized water to ensure adequate volume for mixing and observation.[7]

  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the flask. The solution should remain colorless.[7][8]

  • Burette Setup: Rinse the burette with a small amount of the 0.1 M NaOH solution and then fill it, ensuring no air bubbles are trapped in the tip. Record the initial volume to two decimal places.[9]

  • Titration: Place the Erlenmeyer flask on a white tile under the burette to clearly see the color change. Slowly add the NaOH solution from the burette to the flask while continuously swirling the flask to ensure thorough mixing.[8][10]

  • Endpoint Determination: Continue the titration until the first appearance of a faint but persistent pink color. This indicates that all the sulfonic acid has been neutralized.[8][10]

  • Data Recording: Record the final volume of the NaOH solution in the burette. The difference between the final and initial volumes is the volume of titrant used.

  • Calculation: The concentration of this compound is calculated using the stoichiometry of the 1:1 reaction.

experimental_workflow_strong_base cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A 1. Pipette O-Phenolsulfonic Acid into Flask B 2. Dilute with Deionized Water C 3. Add Phenolphthalein Indicator D 4. Fill Burette with Standardized NaOH E 5. Titrate until Faint Pink Endpoint C->E D->E F 6. Record Volume of NaOH Used E->F G 7. Calculate Acid Concentration F->G logical_relationship cluster_reactants Reactants cluster_products Products (in equilibrium) Acid This compound (Strong Acid) pKa ≈ -0.6 ProtonTransfer Proton Transfer (Neutralization) Acid->ProtonTransfer Equilibrium Equilibrium Position Base Weak Base (e.g., NH₃) (pKb ≈ 4.75) Base->ProtonTransfer ConjBase O-Phenolsulfonate Anion (Very Weak Conjugate Base) ConjAcid Conjugate Acid (e.g., NH₄⁺) (Weak Acid) pKa ≈ 9.25 ProtonTransfer->ConjBase ProtonTransfer->ConjAcid FinalState Reaction is essentially complete. HO-C₆H₄-SO₃H + NH₃ → HO-C₆H₄-SO₃⁻NH₄⁺ Equilibrium->FinalState Favors Products (ΔpKa is large and positive)

References

O-Phenolsulfonic Acid: A Technical Guide to its Potential Human and Environmental Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Phenolsulfonic acid (2-hydroxybenzenesulfonic acid) is an aromatic organic compound with applications in pharmaceuticals and chemical synthesis. Despite its industrial relevance, there is a notable absence of published data on its metabolic fate in humans and other mammals. This technical guide addresses this critical knowledge gap by providing a comprehensive overview of the potential metabolic pathways of this compound. Drawing upon established principles of xenobiotic metabolism and available literature on structurally related compounds, including phenol (B47542) and aromatic sulfonates, this document outlines hypothetical biotransformation routes in both mammalian and environmental contexts. This guide is intended to serve as a foundational resource for researchers, offering detailed experimental protocols and conceptual frameworks to stimulate and guide future investigations into the metabolism and safety assessment of this compound.

Introduction

This compound is an aromatic sulfonic acid characterized by a phenol ring substituted with a sulfonic acid group at the ortho position. While its chemical properties and synthesis are well-documented, its interaction with biological systems, particularly its metabolic fate, remains largely unexplored. Understanding the metabolism of this compound is crucial for assessing its toxicological profile, environmental impact, and its potential role as a metabolite of other xenobiotics. This guide synthesizes the current understanding of the metabolism of analogous compounds to propose potential metabolic pathways for this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
Molecular Formula C₆H₆O₄S[1]
Molecular Weight 174.18 g/mol [1]
IUPAC Name 2-hydroxybenzenesulfonic acid[1]
Appearance Yellowish liquid, turns brown on exposure to air
Solubility Miscible with water and alcohol
pKa (Predicted) -0.60 ± 0.15

Proposed Mammalian Metabolism of this compound

In the absence of direct experimental data, the mammalian metabolism of this compound is hypothesized to proceed through Phase I and Phase II reactions, typical for phenolic compounds.

Phase I Metabolism: Hypothetical Hydroxylation

Phase I metabolism of aromatic compounds is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. For phenol, CYP2E1 is a key enzyme responsible for its oxidation to catechol (1,2-dihydroxybenzene) and hydroquinone (B1673460) (1,4-dihydroxybenzene). By analogy, this compound could undergo further hydroxylation on the aromatic ring.

The most likely product of this reaction would be a dihydroxylated benzenesulfonic acid. The position of the second hydroxyl group would depend on the regioselectivity of the involved CYP enzymes.

Hypothetical Phase I Reaction:

This compound → Dihydroxybenzenesulfonic acid

Phase II Metabolism: Hypothetical Conjugation

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. For a molecule like this compound, with a free hydroxyl group, sulfation and glucuronidation are the most probable conjugation pathways.

  • Sulfation: This reaction is catalyzed by sulfotransferases (SULTs). The hydroxyl group of this compound could be a substrate for SULTs, leading to the formation of a sulfate (B86663) conjugate.

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl group, forming a glucuronide conjugate.

It is also possible that the sulfonic acid group itself could undergo some form of conjugation, although this is less commonly reported for aromatic sulfonic acids.

Hypothetical Phase II Reactions:

This compound + PAPS → O-Sulfoxyphenyl sulfate + PAP (catalyzed by SULTs) this compound + UDPGA → O-Sulfophenyl-β-D-glucuronide + UDP (catalyzed by UGTs)

Proposed Mammalian Metabolic Pathway Diagram

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion OPSA This compound DHBSA Dihydroxybenzenesulfonic Acid OPSA->DHBSA CYP450 (e.g., CYP2E1) Hydroxylation OPSA_S O-Sulfoxyphenyl Sulfate OPSA->OPSA_S SULTs Sulfation OPSA_G O-Sulfophenyl-β-D-glucuronide OPSA->OPSA_G UGTs Glucuronidation Excretion Urine/Bile OPSA->Excretion Direct Excretion DHBSA->Excretion OPSA_S->Excretion OPSA_G->Excretion

Caption: Proposed mammalian metabolic pathway for this compound.

Potential Environmental Fate and Microbial Metabolism

The environmental fate of this compound is likely influenced by its resistance to biodegradation, a common characteristic of sulfonated aromatic compounds. However, microbial degradation is possible, often initiated by desulfonation.

Microbial Desulfonation and Ring Cleavage

Studies on the microbial degradation of benzene (B151609) sulfonate and toluene (B28343) sulfonate suggest a common initial step: dioxygenase-catalyzed hydroxylation of the aromatic ring to form a catechol intermediate, with the concomitant release of the sulfonate group as sulfite. This catechol intermediate can then undergo ring cleavage, either through an ortho or meta pathway, leading to intermediates that can enter central metabolic pathways.

Hypothetical Microbial Degradation Pathway:

  • Dioxygenation and Desulfonation: this compound → Catechol + Sulfite

  • Ring Cleavage: Catechol → → Central Metabolism

Proposed Microbial Degradation Pathway Diagram

G cluster_biodegradation Microbial Degradation OPSA This compound Catechol Catechol OPSA->Catechol Dioxygenase Sulfite Sulfite OPSA->Sulfite Desulfonation RingCleavage Ring Cleavage Products Catechol->RingCleavage Catechol Dioxygenase (ortho or meta) CentralMetabolism Central Metabolism RingCleavage->CentralMetabolism

Caption: Proposed microbial degradation pathway for this compound.

Experimental Protocols for Studying this compound Metabolism

To validate the hypothetical pathways described above, a series of in vitro and in vivo experiments are necessary. The following protocols provide a starting point for such investigations.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to investigate the Phase I metabolism of this compound.

Materials:

  • Human liver microsomes (pooled)

  • This compound

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to the mixture.

  • Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the disappearance of the parent compound and the appearance of potential metabolites using LC-MS/MS.

In Vitro Metabolism using Human Hepatocytes

This protocol allows for the investigation of both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • This compound

  • Multi-well culture plates

  • LC-MS/MS system

Procedure:

  • Thaw and plate human hepatocytes in culture plates according to the supplier's instructions.

  • Allow the cells to attach and recover overnight.

  • Replace the medium with fresh medium containing this compound at various concentrations.

  • Incubate the cells for a defined period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Lyse the cells to analyze intracellular metabolites.

  • Analyze both the supernatant and cell lysate for the parent compound and potential phase I and phase II metabolites by LC-MS/MS.

Analytical Workflow for Metabolite Identification

G Sample In Vitro Metabolism Sample (Microsomes or Hepatocytes) Extraction Protein Precipitation (e.g., Acetonitrile) Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing (Peak Picking, Alignment) LCMS->DataProcessing MetaboliteID Metabolite Identification (Mass Shift, Fragmentation) DataProcessing->MetaboliteID StructureElucidation Structure Elucidation (NMR, Authentic Standards) MetaboliteID->StructureElucidation

References

An In-depth Technical Guide to the Identification of Common Byproducts in Phenol Sulfonation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals

Core Content: This technical guide provides a comprehensive overview of the common byproducts generated during the sulfonation of phenol (B47542). It delves into the reaction mechanisms, influencing factors, and quantitative data on byproduct formation. Detailed experimental protocols for both the synthesis and analysis of sulfonation products are provided, along with visual representations of reaction pathways and experimental workflows to facilitate understanding and application in a research and development setting.

Introduction to Phenol Sulfonation and Byproduct Formation

Phenol sulfonation is a crucial electrophilic aromatic substitution reaction in organic chemistry, primarily yielding o-phenolsulfonic acid and p-phenolsulfonic acid. The reaction is highly sensitive to temperature, which dictates the kinetic versus thermodynamic product distribution.[1] Beyond the desired monosulfonated products, a variety of byproducts can be formed, influenced by factors such as reaction temperature, time, and the concentration of the sulfonating agent.[2] Understanding and controlling the formation of these byproducts is critical for optimizing the yield of the desired product and ensuring its purity.

The most prevalent byproducts in phenol sulfonation include:

  • Isomeric phenolsulfonic acids: Depending on the target product, either o- or p-phenolsulfonic acid can be considered a byproduct.

  • Di- and polysubstituted phenols: Phenol-2,4-disulfonic acid is a common disubstituted byproduct, with trisulfonated phenols forming under more aggressive conditions.[1]

  • Sulfones: Bis(hydroxyphenyl) sulfones are formed, particularly at elevated temperatures.

  • Oxidation products: The susceptibility of phenol to oxidation can lead to the formation of colored byproducts like quinones.[2]

  • Polymeric materials: At higher temperatures, side reactions can result in the formation of polymeric substances.[2]

Quantitative Data on Product and Byproduct Distribution

The distribution of products and byproducts in phenol sulfonation is highly dependent on the reaction conditions. The following tables summarize the quantitative data on the formation of the primary products and key byproducts.

Table 1: Influence of Temperature on the Yield of Monosulfonated Phenol Isomers

Reaction Temperature (°C)Major ProductTypical Yield of Major Product (%)Minor ProductReference
25-40This compound76-82p-Phenolsulfonic Acid[1]
100-110p-Phenolsulfonic Acid>90This compound[1]

Table 2: Formation of Byproducts Under Various Conditions

ByproductInfluencing FactorsConsequenceReference
Phenol-2,4-disulfonic acidHigh temperature, excess sulfonating agentReduced yield of monosulfonated product[2]
Trisulfonated phenolsForcing conditions (high temp., high conc. of sulfonating agent)Significant reduction in desired product yield[1]
Bis(hydroxyphenyl) sulfonesElevated temperaturesFormation of thermally stable impurities[1]
QuinonesHigh temperatures, presence of oxidizing agentsDiscoloration of the reaction mixture[2]
Polymeric materialsElevated temperaturesComplex purification challenges[2]

Reaction Pathways and Experimental Workflow

Signaling Pathways in Phenol Sulfonation

The sulfonation of phenol proceeds via an electrophilic aromatic substitution mechanism. The distribution between the ortho and para isomers is a classic example of kinetic versus thermodynamic control. At lower temperatures, the reaction is under kinetic control, favoring the faster-formed ortho isomer. At higher temperatures, the reaction is under thermodynamic control, leading to the more stable para isomer. The formation of di- and polysulfonated byproducts occurs with prolonged reaction times or an excess of the sulfonating agent. Sulfone formation is a competing reaction at higher temperatures.

Phenol_Sulfonation_Pathways cluster_conditions Reaction Conditions phenol Phenol low_temp Low Temp. (Kinetic Control) high_temp High Temp. (Thermodynamic Control) excess_sulf Excess H₂SO₄ High Temp. forcing_cond Forcing Conditions ortho This compound phenol->ortho Fast para p-Phenolsulfonic Acid phenol->para Slow h2so4 H₂SO₄ low_temp->ortho high_temp->para disulfonic Phenol-2,4-disulfonic Acid excess_sulf->disulfonic sulfone Bis(hydroxyphenyl) Sulfone forcing_cond->sulfone ortho->para Rearrangement (High Temp.)

Caption: Reaction pathways in phenol sulfonation.

Experimental Workflow

A typical experimental workflow for the synthesis and analysis of phenol sulfonation products involves the reaction setup, the sulfonation reaction itself, workup and purification of the product, and finally, analysis of the product mixture to identify and quantify the main products and byproducts.

Experimental_Workflow start Start: Phenol + Sulfonating Agent reaction Sulfonation Reaction (Controlled Temperature and Time) start->reaction workup Workup (e.g., Quenching, Neutralization) reaction->workup purification Purification (Fractional Crystallization, Chromatography) workup->purification analysis Analysis of Products and Byproducts purification->analysis hplc HPLC analysis->hplc gcms GC-MS (after derivatization) analysis->gcms end End: Quantified Products and Byproducts hplc->end gcms->end

Caption: General experimental workflow for phenol sulfonation.

Experimental Protocols

Synthesis of Phenolsulfonic Acids

4.1.1. Synthesis of this compound (Kinetic Control) [1]

  • Materials: Phenol, concentrated sulfuric acid (96-98%).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add 94 g (1.0 mol) of molten phenol.

    • Slowly and with vigorous stirring, add 104 g (1.06 mol) of concentrated sulfuric acid, ensuring the temperature of the reaction mixture is maintained between 25-40°C.

    • After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours.

    • The resulting mixture will contain this compound as the major product, along with some p-phenolsulfonic acid.

4.1.2. Synthesis of p-Phenolsulfonic Acid (Thermodynamic Control) [1]

  • Materials: Phenol, concentrated sulfuric acid (96-98%).

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add 94 g (1.0 mol) of molten phenol.

    • Slowly and with constant stirring, add 104 g (1.06 mol) of concentrated sulfuric acid.

    • Heat the reaction mixture to 100-110°C using an oil bath and maintain this temperature for 5-6 hours.

    • Cool the mixture to room temperature. The product, primarily p-phenolsulfonic acid, will solidify.

Purification of Phenolsulfonic Acids

4.2.1. Fractional Crystallization

  • Procedure:

    • Dissolve the crude product mixture in a minimum amount of hot water.

    • Allow the solution to cool slowly. The less soluble p-phenolsulfonic acid will crystallize out first.

    • Filter the crystals and concentrate the mother liquor to obtain the more soluble this compound upon further cooling.

Analytical Protocols for Byproduct Identification and Quantification

4.3.1. High-Performance Liquid Chromatography (HPLC) [3]

  • Objective: To separate and quantify phenol, phenolsulfonic acid isomers, and other byproducts.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength suitable for aromatic compounds (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase, filter, and inject.

  • Quantification: Use external standards of phenol and commercially available phenolsulfonic acid isomers to create a calibration curve for quantification. Byproducts can be identified by their retention times and UV spectra, and their relative amounts can be estimated by peak area percentages.

4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization [4]

  • Objective: To identify and quantify volatile and semi-volatile byproducts after converting them to more volatile derivatives.

  • Derivatization (Silylation):

    • Take a dried aliquot of the reaction mixture.

    • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS) in a suitable solvent (e.g., pyridine).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of the phenolic compounds.

  • GC-MS Analysis:

    • Instrumentation: GC system coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection: Splitless injection.

    • Temperature Program: A suitable temperature gradient to separate the derivatized compounds.

    • MS Detection: Electron ionization (EI) with scanning for a relevant mass range.

  • Identification and Quantification: Identify compounds by comparing their mass spectra with libraries (e.g., NIST). Quantify using an internal standard and calibration curves of derivatized standards.

Conclusion

The sulfonation of phenol is a well-established reaction, but the formation of byproducts can significantly impact the yield and purity of the desired phenolsulfonic acid isomer. A thorough understanding of the reaction mechanism and the influence of reaction parameters is essential for controlling the product distribution. The implementation of robust analytical techniques such as HPLC and GC-MS is crucial for the accurate identification and quantification of these byproducts, enabling the optimization of the reaction for research, development, and industrial applications.

References

Methodological & Application

Laboratory Synthesis of O-Phenolsulfonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory synthesis of O-Phenolsulfonic acid (2-hydroxybenzenesulfonic acid) from the direct sulfonation of phenol (B47542) with concentrated sulfuric acid. The synthesis is an electrophilic aromatic substitution reaction where the regioselectivity is highly dependent on the reaction temperature.[1] At lower temperatures, the formation of the ortho-isomer is kinetically favored, while higher temperatures promote the formation of the more thermodynamically stable para-isomer.[1][2] This guide outlines the detailed experimental protocols for the synthesis and purification of this compound, presents quantitative data in structured tables, and includes visualizations of the reaction pathway and experimental workflow to aid in practical application.

Reaction Kinetics and Isomer Distribution

The sulfonation of phenol is a reversible reaction.[2] The control of temperature is critical in determining the major product. The hydroxyl group of phenol is a highly activating, ortho-para directing group in electrophilic aromatic substitution.[2]

  • Kinetic Control (Low Temperature): At lower temperatures, typically between 25-30°C (298-303 K), the reaction is under kinetic control, and the major product is this compound.[1] The activation energy for the ortho position attack is lower, leading to a faster reaction rate for the formation of the ortho isomer.[1]

  • Thermodynamic Control (High Temperature): At higher temperatures, around 100°C (373 K), the reaction is under thermodynamic control.[1][2] Under these conditions, the more stable para-isomer, p-phenolsulfonic acid, is the predominant product.[1] The reversibility of the sulfonation reaction allows for the initially formed ortho isomer to convert to the more stable para isomer at elevated temperatures.[2][3]

Quantitative Data Summary

The following table summarizes the effect of temperature on the product distribution in the sulfonation of phenol.

Reaction TemperatureMajor ProductTypical Yield of Major ProductMinor Product
25-30°C (298-303 K)This compound76-82%[1][4]p-Phenolsulfonic Acid
100°C (373 K)p-Phenolsulfonic Acid>90%[1]This compound

Experimental Protocols

Synthesis of this compound (Kinetic Control)

This protocol is optimized for the preferential synthesis of the ortho-isomer.

Materials:

  • Phenol (C₆H₅OH)

  • Concentrated Sulfuric Acid (98% H₂SO₄)

  • Ice bath

  • Reaction flask (e.g., three-neck flask)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

Procedure:

  • In a reaction flask equipped with a magnetic stirrer and a thermometer, place 1 mole of phenol.[1]

  • Cool the flask in an ice bath to maintain a low temperature.[5]

  • Slowly and dropwise, add 1.05 moles of concentrated sulfuric acid to the phenol with continuous and vigorous stirring.[1] The addition should be carefully controlled to ensure the reaction mixture's temperature does not exceed 30°C.[1]

  • After the complete addition of sulfuric acid, continue stirring the mixture at 25-30°C for a minimum of 4 hours to ensure the reaction proceeds to completion.[1]

  • The resulting product is a mixture of this compound and p-phenolsulfonic acid, with the ortho isomer being the major component.[1]

Purification by Fractional Crystallization

The separation of the ortho and para isomers is crucial for obtaining a pure product and can be achieved by fractional crystallization, which leverages the difference in solubility of the two isomers.[1][5] The para-isomer is generally less soluble in water than the ortho-isomer.[1][5]

Procedure:

  • Dissolve the crude mixture of phenolsulfonic acid isomers in a minimum amount of hot water.[1][5]

  • Allow the solution to cool slowly to room temperature. The less soluble p-phenolsulfonic acid will crystallize out first.[1][5]

  • Remove the crystals of p-phenolsulfonic acid by filtration.[1][5]

  • The mother liquor, which is now enriched with this compound, should be concentrated by evaporating the solvent.[1]

  • Upon cooling the concentrated solution, crystals of this compound will precipitate.[1]

  • Collect the this compound crystals by filtration.[1] For higher purity, the crystals can be further purified by recrystallization from water.[1]

Visualizations

Reaction Pathway

Reaction_Pathway phenol Phenol intermediate Electrophilic Attack (SO₃) phenol->intermediate Sulfonation H2SO4 Conc. H₂SO₄ H2SO4->intermediate ortho_product This compound (Kinetically Favored) intermediate->ortho_product Low Temp. (25-30°C) para_product P-Phenolsulfonic Acid (Thermodynamically Favored) intermediate->para_product High Temp. (100°C)

Caption: Sulfonation of phenol to produce o- and p-phenolsulfonic acid.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification start Place Phenol in Flask add_h2so4 Slowly Add Conc. H₂SO₄ (keep temp < 30°C) start->add_h2so4 react Stir at 25-30°C for 4h add_h2so4->react mixture Crude Mixture of o- and p-isomers react->mixture dissolve Dissolve in Hot Water mixture->dissolve cool1 Cool to Room Temp. dissolve->cool1 filter1 Filter p-isomer crystals cool1->filter1 concentrate Concentrate Mother Liquor filter1->concentrate cool2 Cool Concentrated Solution concentrate->cool2 filter2 Filter o-isomer crystals cool2->filter2 pure_ortho Pure this compound filter2->pure_ortho

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols: Low-Temperature Sulfonation of Phenol for Ortho-Isomer Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonation of phenol (B47542) is a classic example of an electrophilic aromatic substitution reaction that demonstrates the principles of kinetic versus thermodynamic control. The regioselectivity of this reaction is highly dependent on the reaction temperature, allowing for the preferential synthesis of either the ortho or para isomer of phenolsulfonic acid. At lower temperatures, the reaction is under kinetic control, leading to the formation of the faster-forming product, o-phenolsulfonic acid. Conversely, at elevated temperatures, the reaction is under thermodynamic control, favoring the more stable p-phenolsulfonic acid.[1] This reversibility is a key feature of sulfonation that enables the conversion of the kinetic product to the thermodynamic product upon heating.[1][2]

These application notes provide detailed protocols for the selective synthesis of this compound through low-temperature sulfonation, a crucial intermediate in various chemical and pharmaceutical applications.

Principle of Reaction Control

The selective formation of this compound at low temperatures is attributed to the lower activation energy of the transition state leading to the ortho product.[1][2] The adjacent hydroxyl group is thought to stabilize the intermediate carbocation formed during the ortho attack, thus accelerating its formation.[1][2] The para isomer, however, is thermodynamically more stable due to reduced steric hindrance between the bulky sulfonic acid group and the hydroxyl group.[1] At higher temperatures, the reaction becomes reversible, allowing the initially formed ortho isomer to revert to phenol and subsequently react to form the more stable para isomer.[1][2]

Data Presentation

The following table summarizes the typical product distribution in the sulfonation of phenol under different temperature conditions, highlighting the conditions that favor the ortho isomer.

Target IsomerControl TypeTemperature RangeTypical ReagentMajor ProductTypical Yield of Major ProductByproducts
This compoundKinetic25°C (298 K)Concentrated H₂SO₄This compound76-82%p-phenolsulfonic acid (<15%)
This compoundKinetic25-40°CConcentrated H₂SO₄This compound60-70%p-phenolsulfonic acid, Phenol-2,4-disulfonic acid
p-phenolsulfonic acidThermodynamic100°C (373 K)Concentrated H₂SO₄p-phenolsulfonic acid~95%This compound, Phenol-2,4-disulfonic acid

Experimental Protocols

Protocol 1: Synthesis of this compound (Kinetic Control)

This protocol is designed to favor the formation of the ortho isomer by maintaining a low reaction temperature.

Materials:

  • Phenol (C₆H₅OH)

  • Concentrated sulfuric acid (H₂SO₄, 96-98%)

  • Ice water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Water bath or ice bath for temperature control

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, place 1.0 mole equivalent of phenol. To maintain a constant low temperature, place the flask in a water bath.[1]

  • Reagent Addition: While stirring the phenol vigorously, slowly add 1.1 mole equivalents of concentrated sulfuric acid from a dropping funnel.[1] The addition should be dropwise to control the exothermic nature of the reaction and maintain the temperature at approximately 25°C.[1][3]

  • Reaction: Continue stirring the mixture at room temperature (around 25°C). The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.[1]

  • Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ice water. This will cause the product to precipitate and will also dilute the excess sulfuric acid.[1][3]

  • Isolation: Collect the solid this compound by filtration. Wash the collected solid with cold water to remove any remaining impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent.

Visualizations

Reaction_Pathway Phenol Phenol H2SO4 Conc. H₂SO₄ Ortho_Intermediate Ortho Intermediate (Lower Activation Energy) H2SO4->Ortho_Intermediate Low Temp (~25°C) Para_Intermediate Para Intermediate (Higher Activation Energy) H2SO4->Para_Intermediate High Temp (~100°C) Ortho_Product This compound (Kinetic Product) Ortho_Intermediate->Ortho_Product Para_Product p-phenolsulfonic acid (Thermodynamic Product) Para_Intermediate->Para_Product Ortho_Product->Para_Product Heat (Reversible)

Caption: Reaction pathway for the sulfonation of phenol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Add Phenol to Flask B Place Flask in Water Bath A->B C Slowly Add Conc. H₂SO₄ (Maintain ~25°C) B->C D Stir at Room Temperature (Monitor Progress) C->D E Pour into Ice Water D->E F Filter Precipitate E->F G Wash with Cold Water F->G H Dry the Product G->H

Caption: Experimental workflow for low-temperature sulfonation.

Logical_Relationship cluster_low_temp Low Temperature (~25°C) cluster_high_temp High Temperature (~100°C) Temp Reaction Temperature LT_Control Kinetic Control Temp->LT_Control HT_Control Thermodynamic Control Temp->HT_Control LT_Product Ortho Isomer Favored (Faster Formation) LT_Control->LT_Product HT_Product Para Isomer Favored (More Stable) HT_Control->HT_Product

Caption: Influence of temperature on product distribution.

References

Application Notes and Protocols for the Separation of o- and p-Phenolsulfonic Acid Isomers via Fractional Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolsulfonic acid is a key intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. The industrial production of phenolsulfonic acid through the sulfonation of phenol (B47542) typically yields a mixture of ortho (o-) and para (p-) isomers. The specific isomer used can significantly impact the properties and efficacy of the final product, necessitating a robust method for their separation. Fractional crystallization is a widely employed technique for the separation of these isomers on a preparative scale, leveraging the differences in their solubility. This document provides detailed application notes and protocols for the separation of o- and p-phenolsulfonic acid isomers by fractional crystallization, with a focus on providing clear, actionable guidance for laboratory and process scale-up.

Principle of Separation

The separation of o- and p-phenolsulfonic acid by fractional crystallization is based on the differential solubility of the two isomers in a suitable solvent, most commonly water. The p-phenolsulfonic acid is generally less soluble in water compared to the o-phenolsulfonic acid, particularly at lower temperatures.[1][2] This difference in solubility allows for the selective crystallization of the p-isomer from a saturated solution upon cooling, leaving the o-isomer enriched in the mother liquor. Through a series of carefully controlled crystallization and filtration steps, both isomers can be isolated at high purity.

Data Presentation

ParameterThis compoundp-Phenolsulfonic AcidRationale for Separation
Solubility in Water HigherLowerThe lower solubility of the p-isomer allows it to selectively crystallize from a cooled solution.[1][2]
Typical Crystallization Order Second (from mother liquor)FirstUpon cooling a saturated aqueous solution of the mixture, the less soluble p-isomer precipitates first.[1]
Purity after 1st Crystallization Enriched in mother liquorHigh (further purification may be needed)The initial crystals will be predominantly the p-isomer.
Purity after Recrystallization HighVery HighMultiple recrystallization steps significantly improve the purity of each isomer.[2]

Experimental Protocols

The following protocols provide a general framework for the separation of o- and p-phenolsulfonic acid isomers. Optimization of specific parameters such as solvent volumes, cooling rates, and the number of recrystallization cycles may be necessary to achieve the desired purity and yield.

Protocol 1: Initial Separation of p-Phenolsulfonic Acid

Objective: To isolate p-phenolsulfonic acid from a mixture of o- and p-isomers.

Materials:

  • Mixture of o- and p-phenolsulfonic acid

  • Deionized water

  • Heating mantle with magnetic stirring

  • Crystallization dish or beaker

  • Buchner funnel and filter flask

  • Vacuum source

  • Oven for drying

Procedure:

  • Dissolution: In a suitable flask, dissolve the isomeric mixture in a minimum amount of hot deionized water with stirring. The temperature should be elevated to ensure complete dissolution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature without agitation. The p-isomer, being less soluble, will begin to crystallize.[1][2] For enhanced crystal formation, the solution can be further cooled in an ice bath.

  • Filtration: Isolate the crystallized p-phenolsulfonic acid by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any adhering mother liquor containing the o-isomer.

  • Drying: Dry the purified p-phenolsulfonic acid crystals in an oven at a suitable temperature.

  • Mother Liquor: Retain the mother liquor, which is now enriched with this compound, for the subsequent isolation of the o-isomer.[2]

Protocol 2: Isolation and Purification of this compound

Objective: To isolate this compound from the enriched mother liquor.

Materials:

  • Mother liquor from Protocol 1

  • Rotary evaporator

  • Heating mantle with magnetic stirring

  • Crystallization dish or beaker

  • Buchner funnel and filter flask

  • Vacuum source

  • Oven for drying

Procedure:

  • Concentration: Concentrate the mother liquor from Protocol 1 by evaporating a portion of the water using a rotary evaporator.[1] This will increase the concentration of the o-isomer.

  • Cooling and Crystallization: Allow the concentrated solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of the this compound.

  • Filtration: Collect the this compound crystals by vacuum filtration.

  • Drying: Dry the crystals to obtain crude this compound.

Protocol 3: Recrystallization for Enhanced Purity

Objective: To further purify the isolated o- and p-phenolsulfonic acid.

Procedure:

  • Dissolve the crude crystals of either the o- or p-isomer in a minimum amount of hot deionized water.

  • Allow the solution to cool slowly to induce crystallization.

  • Isolate the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the final product.

  • Repeat the recrystallization process as necessary to achieve the desired level of purity. Multiple recrystallization steps may be required for high-purity applications.[2]

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships in the separation of phenolsulfonic acid isomers.

G cluster_synthesis Synthesis cluster_separation Fractional Crystallization cluster_purification Purification Phenol Phenol Sulfonation Sulfonation Phenol->Sulfonation H2SO4 Isomer_Mixture Isomer_Mixture Sulfonation->Isomer_Mixture o- and p-phenolsulfonic acid Dissolution Dissolution Isomer_Mixture->Dissolution Hot Water Cooling Cooling Dissolution->Cooling Filtration_p Filtration_p Cooling->Filtration_p p_Isomer p_Isomer Filtration_p->p_Isomer Crystals Mother_Liquor Mother_Liquor Filtration_p->Mother_Liquor Filtrate (o-isomer rich) Recrystallization_p Recrystallization_p p_Isomer->Recrystallization_p Hot Water Concentration Concentration Mother_Liquor->Concentration Pure_p_Isomer Pure_p_Isomer Recrystallization_p->Pure_p_Isomer Cooling_o Cooling_o Concentration->Cooling_o Filtration_o Filtration_o Cooling_o->Filtration_o o_Isomer o_Isomer Filtration_o->o_Isomer Crystals Recrystallization_o Recrystallization_o o_Isomer->Recrystallization_o Hot Water Pure_o_Isomer Pure_o_Isomer Recrystallization_o->Pure_o_Isomer

Caption: Experimental workflow for the separation of phenolsulfonic acid isomers.

G Separation_Efficiency Separation Efficiency Purity_of_Isomers Purity of Isomers Separation_Efficiency->Purity_of_Isomers Solubility_Difference Solubility Difference (p-isomer < o-isomer) Solubility_Difference->Separation_Efficiency Cooling_Rate Cooling Rate Cooling_Rate->Separation_Efficiency Solvent_Volume Solvent Volume Solvent_Volume->Separation_Efficiency Number_of_Recrystallizations Number of Recrystallizations Purity_of_Isomers->Number_of_Recrystallizations

Caption: Key factors influencing the fractional crystallization of isomers.

References

Application Notes and Protocols: O-Phenolsulfonic Acid as an Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phenolsulfonic acid (2-hydroxybenzenesulfonic acid) is a potent and versatile Brønsted acid catalyst utilized in a variety of organic transformations. Its strong acidity, derived from the sulfonic acid moiety, coupled with the presence of a phenolic hydroxyl group, makes it an effective catalyst in numerous reactions, including esterifications, condensations, and polymerizations.[1] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound and its analogs as acid catalysts in organic synthesis.

Core Applications in Organic Synthesis

This compound is a valuable catalyst for several key organic reactions that are fundamental to the synthesis of fine chemicals and pharmaceutical intermediates.[1] Its utility is observed in both homogeneous and heterogeneous catalytic systems.

  • Esterification Reactions: It effectively catalyzes the formation of esters from carboxylic acids and alcohols, a crucial step in the synthesis of many drug molecules.[1]

  • Condensation Reactions: this compound promotes the formation of carbon-carbon and carbon-heteroatom bonds, which is essential for constructing the molecular frameworks of complex organic molecules.

  • Polymerization Reactions: It can initiate polymerization to create resins, such as phenolsulfonic acid-formaldehyde resins, which serve as recyclable solid acid catalysts.[1]

Quantitative Data Presentation

The following tables summarize key quantitative data for reactions catalyzed by sulfonic acids. Due to the limited availability of specific data for this compound in the reviewed literature, data for the closely related and commonly used p-Toluenesulfonic acid (p-TsOH) is provided as a representative analog to illustrate the expected catalytic efficiency.

Table 1: Synthesis of 4-Methyl Coumarin (B35378) Derivatives via Pechmann Condensation using p-TsOH *

EntryPhenolic Substrateβ-KetoesterCatalyst Loading (mol%)Reaction Time (s)Yield (%)
1ResorcinolEthyl acetoacetate1012045.07 ± 6.4
2ResorcinolEthyl acetoacetate1018060.10 ± 2.9
3ResorcinolEthyl acetoacetate1024041.20 ± 1.6
4PhenolEthyl acetoacetate10180Moderate
5PhloroglucinolEthyl acetoacetate10180Moderate

*Data from a study on p-TsOH-catalyzed microwave-assisted synthesis.[2] This serves as an illustrative example of the catalytic activity of aromatic sulfonic acids in Pechmann condensations.

Table 2: Synthesis of Dihydropyrimidin-2(1H)-ones via Biginelli Reaction using Chlorosulfonic Acid *

EntryAldehydeβ-Dicarbonyl CompoundCatalystYield (%)
1BenzaldehydeEthyl acetoacetateChlorosulfonic acid92
24-ChlorobenzaldehydeEthyl acetoacetateChlorosulfonic acid95
34-MethylbenzaldehydeEthyl acetoacetateChlorosulfonic acid88
44-MethoxybenzaldehydeEthyl acetoacetateChlorosulfonic acid90
5PropanalEthyl acetoacetateChlorosulfonic acid85

*Data from a study on the solvent-free synthesis using chlorosulfonic acid, another strong sulfonic acid catalyst.[3] This illustrates the utility of sulfonic acids in multicomponent reactions.

Experimental Protocols

Protocol 1: General Procedure for Pechmann Condensation for Coumarin Synthesis (Analogous System)

This protocol is adapted from a procedure using p-toluenesulfonic acid and is representative of a typical Pechmann condensation that can be catalyzed by this compound.

Materials:

  • Phenolic substrate (e.g., Resorcinol, 1 mmol)

  • β-ketoester (e.g., Ethyl acetoacetate, 1 mmol)

  • This compound (or p-TsOH as an analog, 10 mol%)

  • Solvent (e.g., Toluene, or solvent-free)

Procedure:

  • In a round-bottom flask, combine the phenolic substrate (1 mmol) and the β-ketoester (1 mmol).

  • Add the sulfonic acid catalyst (0.1 mmol).

  • The reaction can be conducted under solvent-free conditions or in a high-boiling solvent like toluene.

  • Heat the reaction mixture with stirring. For microwave-assisted synthesis, irradiate at 800W at 80°C for 180 seconds.[2] For conventional heating, reflux the mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired coumarin derivative.

Protocol 2: General Procedure for Biginelli Reaction for Dihydropyrimidinone Synthesis (Analogous System)

This protocol is a general method for the Biginelli reaction, which can be catalyzed by strong acid catalysts like this compound.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., Ethyl acetoacetate, 1 mmol)

  • Urea (B33335) or Thiourea (B124793) (1.5 mmol)

  • This compound (catalytic amount, e.g., 10-20 mol%)

  • Solvent (e.g., Ethanol, or solvent-free)

Procedure:

  • Combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and this compound in a reaction vessel.

  • The reaction can be performed under solvent-free conditions by gently heating the mixture or by refluxing in a solvent such as ethanol.

  • Heat the mixture with stirring for 1-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice. The solid product will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Mandatory Visualizations

Diagrams

general_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants (Phenol, β-Ketoester) B Add this compound (Catalyst) A->B C Heating with Stirring (Conventional or Microwave) B->C D Monitor Progress (TLC) C->D E Cool to RT D->E F Isolate Crude Product E->F G Purification (Recrystallization) F->G H Pure Product G->H

Caption: General workflow for this compound catalyzed synthesis.

pechmann_mechanism A Phenol + β-Ketoester B Protonation of Carbonyl (Catalyzed by H+) A->B O-Phenolsulfonic Acid (H+) C Transesterification B->C D Intramolecular Electrophilic Aromatic Substitution C->D E Dehydration D->E F Coumarin Product E->F

Caption: Simplified mechanism of the Pechmann condensation.

catalyst_advantages A This compound B Strong Brønsted Acidity A->B E Can be Immobilized (Solid Catalyst) A->E C High Catalytic Activity B->C D Versatility in Reactions C->D F Reusability (as resin) E->F

Caption: Advantages of this compound as a catalyst.

References

Application of O-Phenolsulfonic acid in esterification and condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: O-Phenolsulfonic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This compound (2-hydroxybenzenesulfonic acid) is a potent and versatile organic acid catalyst with significant applications in pharmaceutical and chemical synthesis.[1] Its strong Brønsted-Lowry acidity, conferred by the sulfonic acid group, makes it an effective catalyst for a variety of crucial organic reactions, including esterification and condensation.[1][2] It is utilized in both homogeneous and heterogeneous catalytic systems, with the latter often employing resins derived from this compound for enhanced catalyst recovery and reusability.[1][3]

Application Notes

Esterification Reactions

This compound and its derivatives are highly effective catalysts for Fischer esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water.[1][4] The strong acidity of the sulfonic acid group protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4]

A significant advancement in this area is the use of solid-supported catalysts, such as phenolsulfonic acid-formaldehyde (PSF) resins.[3] These heterogeneous catalysts offer several advantages over homogeneous catalysts like sulfuric acid:

  • Ease of Separation: The solid catalyst can be easily removed from the reaction mixture by simple filtration, simplifying product purification.[1]

  • Reusability: PSF resin catalysts can be recovered, washed, and reused multiple times without a significant drop in activity, making the process more cost-effective and environmentally friendly.[1][3]

  • Water Tolerance: Certain cross-linked phenolsulfonic acid resin catalysts exhibit remarkable water compatibility, maintaining high activity even in non-anhydrous systems, which can eliminate the need for water removal processes.[2][3]

Condensation Reactions

This compound is a key monomer in condensation polymerization reactions, primarily with aldehydes like formaldehyde (B43269), to produce robust, cross-linked polymer resins.[2][5] These phenolsulfonic acid-formaldehyde (PSF) resins are characterized by a high density of sulfonic acid groups, making them excellent solid acid catalysts and strong acid cation (SAC) exchange resins.[2][5]

The properties of the resulting resin can be precisely controlled by adjusting reaction parameters such as the molar ratio of reactants, temperature, and reaction time.[5] These resins are widely used for:

  • Ion Exchange: The sulfonic acid groups (-SO₃H) serve as active ion-exchange sites, making the resins suitable for water softening and purification.[5][6]

  • Heterogeneous Catalysis: As solid acid catalysts, they are employed in various organic reactions, including the esterification of fatty acids.[3]

  • Drying Aids: Phenolsulfonic acid-formaldehyde condensates are also used as assistants in the spray drying of aqueous polymer dispersions.[7][8][9]

Data Presentation

Table 1: Performance Data for Phenolsulfonic Acid-Formaldehyde (PSF) Resin in Esterification

ParameterValue / ObservationSource
Catalyst Type Porous Phenolsulfonic Acid-Formaldehyde (PSF) Resin[3]
Reactants Fatty Acids and Alcohols[3]
Catalyst Loading 1-5 mol% (based on limiting reactant)[1]
Reaction Conditions 50 to 80°C; Reflux with vigorous stirring[1][3]
Solvent Can be performed without solvent[3]
Water Removal Not required due to catalyst's water tolerance[2][3]
Catalyst Reusability Up to 30 times without significant loss of activity[3]

Table 2: Synthesis and Properties of Phenolsulfonic Acid-Formaldehyde (PSF) Resins

ParameterValue / RangeSource
Reaction Type Condensation Polymerization[5]
Reactants This compound, Formaldehyde[5]
Formaldehyde:Phenol (B47542) Molar Ratio 1:1 to 1:2 (1:1.5 considered optimal)[2][5][7]
Initial Reaction Temperature 50 - 65°C[5][8]
Curing Temperature 90 - 110°C[5][7]
Reaction Time 1 to 10 hours[5][7]
Acid Density (Resulting Resin) 1.8 – 3.1 mmol H⁺/g[2]
Thermal Stability (Decomposition) Onset at 280°C[2]
Operating pH Range (Ion Exchange) 0 - 14[5]

Experimental Protocols

Protocol 1: Esterification of a Carboxylic Acid using a PSF Resin Catalyst

This protocol outlines a general method for esterification using a solid-supported phenolsulfonic acid-formaldehyde resin catalyst.[1]

Materials:

  • Carboxylic Acid

  • Alcohol (reagent grade, can also serve as solvent)

  • Phenolsulfonic acid-formaldehyde (PSF) resin catalyst

  • Reaction vessel (e.g., round-bottom flask) with reflux condenser and magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: To the reaction vessel, add the carboxylic acid, the alcohol (in stoichiometric amount or in excess as the solvent), and the PSF resin catalyst (typically 1-5 mol% based on the limiting reactant).[1]

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Cooling: Upon completion, cool the reaction mixture to room temperature.

  • Catalyst Recovery: Filter the solid catalyst from the reaction mixture. The catalyst can be washed with a suitable solvent (e.g., the alcohol used in the reaction), dried, and stored for reuse.[1]

  • Product Isolation: The filtrate contains the ester product. If an excess of alcohol was used, remove it under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be further purified by standard laboratory techniques such as distillation or column chromatography.[1]

Protocol 2: Synthesis of a PSF Resin via Condensation Polymerization

This protocol provides a generalized method for synthesizing a strong acid cation exchange resin based on established condensation reactions.[5][7][8]

Materials:

  • This compound

  • Formaldehyde solution (30-40% aq.)

  • Concentrated Sulfuric Acid (optional, if preparing phenolsulfonic acid in situ)[7]

  • Deionized water

  • Three-neck flask equipped with a mechanical stirrer and reflux condenser

Procedure:

  • Reactant Charging: In the three-neck flask, combine this compound and the formaldehyde solution. A typical molar ratio is between 1:1 and 1:2 of phenolsulfonic acid to formaldehyde.[5][7] Alternatively, phenolsulfonic acid can be prepared in situ by the sulfonation of phenol with concentrated sulfuric acid, followed by the addition of formaldehyde.[8]

  • Initial Reaction: While stirring, slowly heat the mixture to approximately 65°C.[5] Maintain this temperature for 30-45 minutes to initiate the polymerization.

  • Condensation and Curing: Gradually increase the temperature to 90-100°C and continue the reaction under reflux.[5][7] The total reaction time at this stage can range from 2 to 6 hours, depending on the desired molecular weight and degree of cross-linking.[7]

  • Cooling and Solidification: After the desired reaction time, cool the mixture. The polymer resin will solidify.

  • Washing: Break up the solid resin and wash it thoroughly with deionized water to remove any unreacted monomers and soluble oligomers.

  • Drying: Dry the washed resin beads in an oven at a controlled temperature to obtain the final solid acid catalyst.

Visualizations

Esterification_Mechanism Catalyst Catalyst (H⁺ from R-SO₃H) RCOOH Carboxylic Acid (R-COOH) center3 Catalyst->center3 Regenerated Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ center1 Protonated_RCOOH->center1 ROH Alcohol (R'-OH) ROH->center1 Tetrahedral_Intermediate Tetrahedral Intermediate center2 Tetrahedral_Intermediate->center2 Proton Transfer Protonated_Ester Protonated Ester Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ H2O Water (H₂O) center1->Tetrahedral_Intermediate Nucleophilic Attack center2->Protonated_Ester - H₂O

Caption: Catalytic cycle for acid-catalyzed esterification.

Esterification_Workflow Start Start Charge Charge Reactor: Carboxylic Acid, Alcohol, PSF Resin Catalyst Start->Charge React Heat to Reflux with Stirring Charge->React Monitor Monitor Reaction (TLC / GC) React->Monitor Monitor->React Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Filter Filter Mixture Cool->Filter Catalyst Solid Catalyst Filter->Catalyst Solid Filtrate Filtrate (Product + Solvent) Filter->Filtrate Liquid Wash Wash Catalyst Catalyst->Wash Evaporate Solvent Evaporation Filtrate->Evaporate Reuse Dry and Reuse Catalyst Wash->Reuse Purify Purify Crude Ester (Distillation / Chromatography) Evaporate->Purify End Final Product Purify->End

Caption: Experimental workflow for esterification and catalyst recovery.

Condensation_Polymerization_Workflow Start Start: Define Resin Properties Reactants Combine Monomers: This compound + Formaldehyde Start->Reactants Initiation Initial Heating (~65°C) Initiate Polymerization Reactants->Initiation Curing Increase Temperature (~90-100°C) Condensation & Cross-linking Initiation->Curing Solidification Cool Reaction Mixture Resin Solidifies Curing->Solidification Processing Grind and Wash Resin (Remove Impurities) Solidification->Processing Drying Dry Resin Beads Processing->Drying End Final Product: PSF Resin Drying->End

Caption: Workflow for PSF resin synthesis via condensation.

References

Application Notes and Protocols: Preparation and Application of Phenolsulfonic Acid-Formaldehyde Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolsulfonic acid-formaldehyde (PSF) resins are a class of thermosetting polymers synthesized through the condensation polymerization of phenolsulfonic acid and formaldehyde (B43269).[1] These resins are characterized by a robust, cross-linked polymeric matrix that incorporates sulfonic acid (-SO₃H) groups, which serve as active ion-exchange sites.[1] Their high ion-exchange capacity, thermal stability, and efficacy across a broad pH range (0-14) make them versatile materials for various scientific and industrial applications.[1]

This document provides detailed protocols for the synthesis of PSF resins, methods for their characterization, and a comprehensive overview of their applications, with a particular focus on their utility in pharmaceutical sciences and drug development.

Preparation of Phenolsulfonic Acid-Formaldehyde Resins

The synthesis of PSF resins can be tailored to achieve desired properties by controlling reaction parameters such as the molar ratio of reactants, temperature, reaction time, and the type of catalyst used (acidic or alkaline).[1][2]

Experimental Protocol: Synthesis of a Strong Acid Cation Exchange Resin

This protocol describes a generalized method for the synthesis of a PSF resin suitable for ion-exchange applications.

Materials:

  • o-Phenolsulfonic acid or p-phenolsulfonic acid[1][3]

  • Formaldehyde solution (30-40% aq.)[1]

  • Sulfuric acid (for acid catalysis) or Sodium hydroxide (B78521) (for alkaline catalysis and pH adjustment)[1][2]

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Thermometer

Procedure:

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine phenolsulfonic acid and formaldehyde solution. A typical molar ratio of phenolsulfonic acid to formaldehyde is between 1:1 and 1:2.[1][3]

  • Initial Reaction (Acid Catalysis Example): With continuous stirring, slowly heat the mixture to a temperature of 55-65°C.[3] Maintain this temperature for approximately 30-45 minutes to initiate the condensation reaction.[1]

  • Condensation and Curing: Gradually increase the temperature to 90-100°C and continue heating.[1][3] The reaction mixture will become progressively more viscous as polymerization proceeds. The total reaction time at this stage can range from 1 to 10 hours, depending on the desired degree of cross-linking.[1] The reaction is complete upon the formation of a solid, resinous mass.

  • Post-Reaction Processing:

    • Cool the resinous mass to room temperature.

    • Grind the solid mass and sieve to obtain particles of the desired size (e.g., 10-80 mesh).[1]

    • Washing: Thoroughly wash the ground resin with deionized water until the washings are neutral (pH 5-6) to remove unreacted monomers and soluble oligomers.[1]

    • Drying: Dry the washed resin in an oven at 90-100°C for 8-12 hours or until a constant weight is achieved.[1]

Synthesis Parameters and Their Effects

The properties of the final PSF resin can be significantly influenced by the synthesis conditions. A summary of key parameters is provided in the table below.

ParameterTypical Range/ValuesEffect on Resin PropertiesSource(s)
Molar Ratio (Formaldehyde:Phenol) 1:1 to 2:1Affects the degree of cross-linking and the final polymer structure. Higher formaldehyde ratios generally lead to a more rigid and highly cross-linked resin.[1][4][5]
Reaction Temperature 55 - 110°CInfluences the rate of polymerization and the degree of sulfonation. Higher temperatures can lead to a loss of sulfonic acid groups.[3][4]
Reaction Time 1 - 10 hoursDetermines the extent of polymerization and cross-linking. Longer reaction times result in a higher molecular weight and more cross-linked resin.[1]
Catalyst Type Acid (e.g., H₂SO₄) or Base (e.g., NaOH)Affects the reaction mechanism and the structure of the resulting resin (resol or novolac type).[2][6]
pH Acidic (<3) or Alkaline (7-11)The pH of the reaction medium is a critical factor in determining the resin type and properties.[2][6]

Characterization of Phenolsulfonic Acid-Formaldehyde Resins

The performance of PSF resins is dictated by their physicochemical properties. Key characterization methods and typical property values are outlined below.

Analytical Methods

A variety of analytical techniques are employed to characterize PSF resins:

  • Infrared Spectroscopy (FT-IR): Used to identify the functional groups present in the resin and to confirm the polymer structure.[2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure of the resin.[3]

  • Ion-Exchange Capacity Determination: Typically measured by titration to quantify the number of active sulfonic acid groups.[8]

  • Particle Size Analysis: Determines the size distribution of the resin beads, which affects flow characteristics and reaction kinetics.

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the resin.[6]

  • Determination of Free Formaldehyde: Important for quality control and safety assessment.[9]

Physicochemical Properties

The table below summarizes some of the general physicochemical properties of PSF ion-exchange resins.

PropertyTypical ValueSignificanceSource(s)
Ion-Exchange Capacity 2.06 meq/gA measure of the resin's capacity to exchange ions.[8]
Acid Density 1.8 - 3.1 mmol H⁺/gIndicates the concentration of acidic functional groups.[1]
Particle Size 0.3 - 1.5 mm (10-80 mesh)Influences the kinetics of ion exchange and catalytic reactions.[1]
Operating pH Range 0 - 14Demonstrates high stability across a wide pH range.[1]
Temperature Limit 100 - 120°CIndicates the maximum temperature at which the resin can be used without significant degradation.[1]
Moisture Content 41 - 51%Affects the wet weight and volume capacities of the resin.[1]

Applications in Pharmaceutical Sciences and Drug Development

PSF resins have several important applications in the pharmaceutical industry, primarily leveraging their ion-exchange capabilities and catalytic activity.

Taste Masking of Active Pharmaceutical Ingredients (APIs)

The bitter or unpleasant taste of many APIs is a significant challenge, particularly for pediatric and geriatric formulations, as it can lead to poor patient compliance.[10] PSF resins, as strong cation exchangers, are effective in masking the taste of bitter drugs.[1][10]

Mechanism of Taste Masking:

The taste-masking effect is achieved by forming a drug-resin complex, often referred to as a "resinate."[11] The bitter drug molecule is bound to the resin via an ion-exchange mechanism. This complex is stable in the neutral pH of saliva, preventing the release of the drug and its interaction with taste receptors.[11] Upon reaching the acidic environment of the stomach, the high concentration of hydrogen ions facilitates the dissociation of the drug from the resin, allowing for its release and subsequent absorption.[11]

Taste_Masking_Mechanism cluster_mouth In the Mouth (Neutral pH) cluster_stomach In the Stomach (Acidic pH) Resin_H Resin-SO₃⁻H⁺ Resin_Drug Drug-Resin Complex (Tasteless) Resin_H->Resin_Drug Ion Exchange Drug_NH2 Bitter Drug (API-NH₂) Drug_NH2->Resin_Drug Resin_Drug_Stomach Drug-Resin Complex Resin_Drug->Resin_Drug_Stomach Ingestion Released_Drug Released Drug (API-NH₃⁺) Resin_Drug_Stomach->Released_Drug Dissociation Resin_H_Stomach Resin-SO₃⁻H⁺ Resin_Drug_Stomach->Resin_H_Stomach H_ions H⁺ ions H_ions->Released_Drug

Mechanism of taste masking using a cation exchange resin.

Experimental Protocol: Preparation and Evaluation of a Drug-Resin Complex for Taste Masking

  • Resin Activation and Swelling: Place a known quantity of PSF resin in deionized water and allow it to swell for a defined period.

  • Drug Loading (Batch Process):

    • Prepare a solution of the bitter API.

    • Add the swollen resin to the drug solution.

    • Stir the mixture for a specified time to allow for maximum complexation. The optimal drug-to-resin ratio and stirring time should be determined experimentally.[12]

  • Complex Isolation: Separate the drug-resin complex from the solution by filtration.

  • Washing and Drying: Wash the complex with deionized water to remove any unbound drug and then dry it.

  • Taste Evaluation: The taste-masking efficiency can be evaluated by a panel of human volunteers who assess the bitterness of the complex compared to the pure drug. A numerical scale is often used to score the bitterness level.

  • In Vitro Drug Release: To ensure that the drug is released in the stomach, perform in vitro dissolution studies in simulated gastric fluid (e.g., 0.1 N HCl).[12]

Solid Acid Catalysis in Pharmaceutical Synthesis

PSF resins serve as efficient and reusable solid acid catalysts for various organic reactions that are crucial in the synthesis of pharmaceutical intermediates and APIs.[13][14] A key application is in esterification reactions.[13]

Advantages of PSF Resins as Catalysts:

  • Easy Separation: As a heterogeneous catalyst, the resin can be easily separated from the reaction mixture by filtration.

  • Reusability: The recovered catalyst can be washed, dried, and reused multiple times without a significant loss of activity.[13]

  • Reduced Corrosion and Waste: Compared to homogeneous acid catalysts, solid acid catalysts are generally less corrosive and generate less acidic waste.

Esterification_Workflow Reactants Carboxylic Acid + Alcohol Reaction Reaction Mixture (Heating/Reflux) Reactants->Reaction Catalyst PSF Resin Catalyst Catalyst->Reaction Filtration Filtration Reaction->Filtration Filtrate Filtrate (Ester + Solvent) Filtration->Filtrate Solid_Catalyst Solid Catalyst Filtration->Solid_Catalyst Purification Purification (Distillation/Chromatography) Filtrate->Purification Product Pure Ester Purification->Product Washing Washing & Drying Solid_Catalyst->Washing Recycled_Catalyst Recycled Catalyst Washing->Recycled_Catalyst Recycled_Catalyst->Reaction Reuse

Workflow for esterification using a recoverable PSF resin catalyst.
Controlled Drug Release

The ion-exchange mechanism that facilitates taste masking can also be exploited for controlled drug release. By selecting a resin with appropriate properties (e.g., degree of cross-linking, particle size) and considering the ionic environment of the gastrointestinal tract, the rate of drug release from the resinate can be modulated. This can be used to develop sustained-release oral dosage forms.

Biocompatibility and Safety

For pharmaceutical applications, the biocompatibility and safety of excipients are of paramount importance. Phenolsulfonic acid-formaldehyde-urea condensate, a related polymer, has been evaluated by the U.S. Environmental Protection Agency (EPA).[15] The assessment concluded that the substance is of low concern for human health effects due to poor absorption via all routes of exposure.[15] Being high molecular weight, water-insoluble polymers, ion-exchange resins are generally not absorbed by the body and are considered inert.

Conclusion

Phenolsulfonic acid-formaldehyde resins are highly versatile materials with significant applications in scientific research and drug development. Their straightforward synthesis, coupled with their robust ion-exchange properties, makes them particularly suitable for taste masking of bitter APIs and as recoverable solid acid catalysts in pharmaceutical synthesis. The ability to tune their properties through controlled synthesis allows for the development of resins tailored for specific applications, including the potential for controlled drug delivery systems. Their favorable safety profile further enhances their utility as pharmaceutical excipients.

References

Application Notes and Protocols for Colorimetric Determination of Nitrates using Phenoldisulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of nitrate (B79036) concentrations is a critical aspect of environmental monitoring, agricultural analysis, and quality control in the food and pharmaceutical industries. The phenoldisulfonic acid method offers a reliable and sensitive colorimetric approach for quantifying nitrate levels in various aqueous samples.[1] This method is based on the reaction of nitrate ions with phenoldisulfonic acid in a concentrated sulfuric acid medium, which forms a nitrophenoldisulfonic acid derivative.[1] Upon the addition of a strong base, this derivative is converted to its alkaline salt, resulting in an intense yellow color. The intensity of this color, which is directly proportional to the nitrate concentration, is measured spectrophotometrically.[1][2]

Principle

The core of this analytical method lies in the nitration of phenoldisulfonic acid by nitrate ions in an anhydrous, strongly acidic environment. The resulting nitrated product undergoes a structural rearrangement in an alkaline solution to form a yellow-colored quinoid salt. The absorbance of this yellow solution is measured at a wavelength of 410 nm, and the nitrate concentration is determined by comparing the absorbance to a standard curve prepared with known nitrate concentrations.[3][4]

Reagents and Equipment

Reagents
ReagentPreparationStorage
Phenoldisulfonic Acid Reagent Dissolve 25 g of pure white phenol (B47542) in 150 mL of concentrated sulfuric acid. Add 75 mL of fuming sulfuric acid (15% free SO₃), stir well, and heat the mixture on a steam bath at 100°C for 2 hours.[1][5][6]Store in a dark, stoppered bottle.[6][7]
Stock Standard Nitrate Solution (500 ppm N) Dissolve 3.60 g of anhydrous potassium nitrate (KNO₃), previously dried at 105°C, in deionized water and dilute to 1 liter in a volumetric flask.[7]Store in a tightly sealed bottle in a cool, dark place.
Dilute Standard Nitrate Solution (20 ppm N) Dilute 20 mL of the 500 ppm N stock solution to 500 mL with deionized water in a volumetric flask.[7]Prepare fresh as needed.
Ammonium (B1175870) Hydroxide (B78521) (1:1 v/v) Mix equal volumes of concentrated ammonium hydroxide and deionized water.[7]Store in a tightly sealed bottle.
Silver Sulfate (B86663) Solution (Saturated) Add 10 g of silver sulfate (Ag₂SO₄) to 100 mL of deionized water and stir to saturate.[7]Store in a dark bottle.
Copper Sulfate Solution (Saturated) Add 210 g of copper sulfate pentahydrate (CuSO₄·5H₂O) to 100 mL of deionized water and stir to saturate.[7]Store in a sealed container.
Calcium Hydroxide (Ca(OH)₂) Powder Use finely ground powder.[7]Store in a desiccator.
Equipment
  • Spectrophotometer capable of measuring absorbance at 410 nm

  • 150 mL Beakers[7]

  • 100 mL Volumetric flasks or Nessler tubes[3]

  • Pipettes (various sizes)

  • Hot plate or steam bath[7]

  • Fume hood[7]

  • pH paper or pH meter

Experimental Protocol

Sample Preparation and Interference Removal

Interferences from chlorides, nitrites, and colored organic compounds can affect the accuracy of the results.[3][7]

  • Chlorides: If chloride concentration is significant, precipitate it by adding a saturated solution of silver sulfate (Ag₂SO₄).[7]

  • Nitrites: Nitrite interference can be significant at concentrations above 0.2 ppm.[3] To eliminate nitrite, urea (B33335) can be used.[8]

  • Colored Organic Compounds: These can be co-precipitated by adding copper sulfate (CuSO₄) solution followed by calcium hydroxide (Ca(OH)₂).[7]

Standard Curve Preparation
  • Prepare a series of working standard solutions by diluting the dilute standard nitrate solution (20 ppm N) to cover the expected concentration range of the samples.

  • A suggested set of standards for a calibration curve is presented in the table below.

  • Process each standard through the same procedure as the samples.

Standard Concentration (ppm NO₃⁻-N)Volume of 20 ppm Standard (mL)Final Volume (mL)
0.00.050
0.20.550
0.51.2550
1.02.550
2.05.050
5.012.550
Sample Analysis
  • Pipette a known volume (e.g., 25 mL) of the sample or standard into a 150 mL beaker.[6]

  • Evaporate the sample to dryness on a hotplate or steam bath. Ensure the temperature is not high enough to cause spattering.[7]

  • Cool the residue to room temperature.

  • Rapidly add 2 mL of the phenoldisulfonic acid reagent to the dry residue.[1][6]

  • Thoroughly triturate the residue with a glass rod to ensure complete contact with the acid.[1]

  • Carefully add approximately 20 mL of deionized water and stir until the residue is completely dissolved.[1][7]

  • Using a burette in a fume hood, carefully add 1:1 ammonium hydroxide until the full yellow color develops, and then add a 3 mL excess (approximately 15 mL total).[7]

  • Transfer the solution to a 100 mL volumetric flask or Nessler tube and dilute to the mark with deionized water.[1][3]

  • Mix the solution thoroughly.

  • Measure the absorbance of the solution at 410 nm against a reagent blank.[3]

Data Presentation

Calibration Curve Data (Example)
Concentration (ppm NO₃⁻-N)Absorbance at 410 nm
0.00.000
0.20.085
0.50.210
1.00.420
2.00.840
5.02.100

Note: These are example values. Each laboratory should generate its own calibration curve.

Interference Data
Interfering IonConcentrationEffect on Nitrate Recovery
Chloride (Cl⁻)5 ppm~12% decrease[3]
Nitrite (NO₂⁻-N)< 0.2 ppmNo significant effect[3]
Nitrite (NO₂⁻-N)> 0.2 ppmPositive and erratic interference[3]

Visualizations

Chemical Reaction Pathway

Chemical_Reaction_Pathway cluster_acidic Acidic Conditions cluster_alkaline Alkaline Conditions Nitrate Nitrate (NO₃⁻) Nitrated_PDA Nitrophenoldisulfonic Acid (Colorless) Nitrate->Nitrated_PDA + H₂SO₄ PDA Phenoldisulfonic Acid PDA->Nitrated_PDA Nitrated_PDA_alkaline Nitrophenoldisulfonic Acid Alkaline_Salt Alkaline Salt (Yellow Quinoid Structure) Nitrated_PDA_alkaline->Alkaline_Salt + NH₄OH

Caption: Chemical reaction pathway for nitrate determination.

Experimental Workflow

Experimental_Workflow start Start sample_prep Sample Preparation (Interference Removal if necessary) start->sample_prep evaporation Evaporation to Dryness sample_prep->evaporation add_pda Add Phenoldisulfonic Acid Reagent evaporation->add_pda dissolve Dissolve in Deionized Water add_pda->dissolve add_base Add Ammonium Hydroxide (Color Development) dissolve->add_base dilution Dilute to Final Volume add_base->dilution measure_abs Measure Absorbance at 410 nm dilution->measure_abs end End measure_abs->end

Caption: Experimental workflow for nitrate analysis.

Conclusion

The phenoldisulfonic acid method provides a robust and sensitive means for the colorimetric determination of nitrates. Adherence to the detailed protocol, including proper sample preparation and management of interferences, is crucial for obtaining accurate and reproducible results. The generation of a precise standard curve is fundamental for the reliable quantification of nitrate concentrations in unknown samples.

References

Application Notes: Total Carbohydrate Quantification using the Phenol-Sulfuric Acid Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The phenol-sulfuric acid method is a robust, sensitive, and straightforward colorimetric assay for the quantitative determination of total carbohydrates. First described by DuBois et al. in 1956, it has become a staple in various scientific fields for its reliability. The method is based on the principle that concentrated sulfuric acid hydrolyzes complex carbohydrates (such as polysaccharides and oligosaccharides) into their constituent monosaccharides.[1] These monosaccharides are then dehydrated to form furfural (B47365) (from pentoses) or hydroxymethylfurfural (from hexoses).[1][2] These furfural derivatives subsequently react with phenol (B47542) to produce a stable yellow-gold colored complex, the intensity of which is proportional to the amount of carbohydrate present in the sample.[1][3] The absorbance of this colored product is measured spectrophotometrically, typically at 490 nm for hexoses.[1][4]

Principle of the Reaction

The chemical basis of the assay involves two primary steps that occur in a rapid, one-pot reaction.

  • Hydrolysis and Dehydration: Concentrated sulfuric acid serves as both a hydrolyzing and a dehydrating agent. The acid first breaks the glycosidic bonds of larger carbohydrates to yield monosaccharides. The strong exothermic reaction with water provides the heat necessary for the subsequent dehydration of these simple sugars into furfural derivatives.[2]

  • Color Formation: The furfural or hydroxymethylfurfural then condenses with phenol to form a colored product. The exact structure of the final chromogen is complex, but its formation is consistent and allows for quantitative measurement.

G A Polysaccharide / Oligosaccharide B Monosaccharide (e.g., Hexose) A->B Hydrolysis (+ Conc. H₂SO₄, Heat) C Hydroxymethylfurfural B->C Dehydration (+ Conc. H₂SO₄, Heat) P1 C->P1 D Phenol D->P1 E Yellow-Gold Complex (Abs @ 490 nm) P1->E Condensation Reaction G cluster_prep Preparation cluster_reaction Assay Reaction cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_reagents 1. Prepare Reagents (Phenol, H₂SO₄, Standards) prep_standards 2. Prepare Standard Curve Dilutions (e.g., 0-100 µg/mL) prep_reagents->prep_standards prep_samples 3. Prepare Unknown Samples (Dilute to fall within standard range) prep_standards->prep_samples add_sample 4. Add 1 mL of Sample or Standard to Test Tube prep_samples->add_sample add_phenol 5. Add 1 mL of 5% Phenol Solution (Vortex to mix) add_sample->add_phenol add_acid 6. Rapidly Add 5 mL of Conc. H₂SO₄ (Directly to liquid surface) add_phenol->add_acid stand 7. Let Stand for 10 min (Room Temperature) add_acid->stand incubate 8. Vortex and Incubate (10-20 min at 25-30°C) stand->incubate read 9. Measure Absorbance at 490 nm incubate->read plot 10. Plot Standard Curve (Absorbance vs. Concentration) read->plot calculate 11. Determine Concentration of Unknowns plot->calculate

References

Application Notes and Protocols for the Determination of O-Phenolsulfonic Acid in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-Phenolsulfonic acid is an organic compound used in various industrial applications, including as an intermediate in the synthesis of dyes, pharmaceuticals, and other chemicals. Its presence in environmental water sources is a concern due to its potential impact on water quality and aquatic ecosystems. Accurate and sensitive analytical methods are therefore essential for monitoring its concentration in environmental water samples. This document provides detailed application notes and protocols for the detection and quantification of this compound using various analytical techniques.

Analytical Techniques Overview

Several analytical techniques can be employed for the determination of this compound in water samples. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The primary techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Spectrophotometry.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the quantitative performance characteristics of different analytical methods for the determination of this compound.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization)SpectrophotometryCapillary Electrophoresis (CE)
Limit of Detection (LOD) 0.5 - 5 µg/L0.05 - 1 µg/L50 - 200 µg/L1 - 10 µg/L
Limit of Quantitation (LOQ) 1.5 - 15 µg/L0.15 - 3 µg/L150 - 600 µg/L3 - 30 µg/L
Recovery 85 - 110%80 - 105%90 - 105%90 - 110%
Precision (RSD) < 5%< 10%< 10%< 5%
Linearity (R²) > 0.995> 0.99> 0.99> 0.995
Sample Throughput ModerateLow to ModerateHighHigh
Specificity HighVery HighLow to ModerateHigh
Cost ModerateHighLowModerate

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of this compound in aqueous samples due to its high resolution and sensitivity.[1]

a. Sample Preparation:

  • Filtration: Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.[1]

  • Acidification: Acidify the sample to a pH of less than 4 with phosphoric acid to inhibit biological degradation.[1]

  • Solid-Phase Extraction (SPE) (for trace analysis):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the acidified water sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interfering substances.

    • Elute the this compound with a suitable organic solvent such as methanol or acetonitrile (B52724).

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3) and an organic modifier (e.g., acetonitrile or methanol).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection: UV detector at a wavelength of 230 nm.[1]

c. Method Validation:

  • Linearity: A linear calibration curve is typically observed in the range of 1 to 100 mg/L.[1]

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis s1 Water Sample s2 Filter (0.45 µm) s1->s2 s3 Acidify (pH < 4) s2->s3 s4 Solid-Phase Extraction (SPE) (Optional for trace analysis) s3->s4 h1 HPLC System s4->h1 Inject h2 C18 Column h1->h2 h3 UV Detector (230 nm) h2->h3 d1 Chromatogram h3->d1 d2 Quantification d1->d2

HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, particularly when coupled with a derivatization step to increase the volatility of the analyte.

a. Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction of the acidified water sample with a suitable organic solvent like methylene (B1212753) chloride.

  • Derivatization:

    • Evaporate the extract to dryness.

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat the mixture to convert this compound into a more volatile silyl (B83357) derivative.

b. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector: Splitless injection mode.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300°C).

  • Carrier Gas: Helium at a constant flow.

  • MS Detector: Electron ionization (EI) source with mass scanning in the appropriate range.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis s1 Water Sample s2 Liquid-Liquid Extraction s1->s2 s3 Derivatization s2->s3 g1 GC-MS System s3->g1 Inject g2 Capillary Column g1->g2 g3 Mass Spectrometer g2->g3 d1 Mass Spectrum g3->d1 d2 Quantification d1->d2

GC-MS analysis workflow for this compound.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample volume and offers high throughput.

a. Sample Preparation:

  • Filtration: Filter the water sample through a 0.22 µm syringe filter.

  • Dilution: Dilute the sample with the background electrolyte if necessary.

b. CE Conditions:

  • Capillary: Fused silica (B1680970) capillary.

  • Background Electrolyte (BGE): A buffer solution, for example, a phosphate or borate (B1201080) buffer at a specific pH.

  • Voltage: Application of a high voltage (e.g., 20-30 kV).

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detector, typically at a low wavelength (e.g., 200-230 nm).

CE_Workflow cluster_sample_prep Sample Preparation cluster_ce_analysis CE Analysis cluster_data_analysis Data Analysis s1 Water Sample s2 Filter (0.22 µm) s1->s2 s3 Dilute with BGE s2->s3 c1 CE System s3->c1 Inject c2 Fused Silica Capillary c1->c2 c3 UV Detector c2->c3 d1 Electropherogram c3->d1 d2 Quantification d1->d2

Capillary Electrophoresis analysis workflow.

Spectrophotometry

Spectrophotometric methods are generally simpler and more rapid but may lack the specificity of chromatographic techniques. A common method involves a color-forming reaction.

a. Protocol:

  • Sample Preparation: Filter the water sample to remove turbidity.

  • Color Development:

    • To a known volume of the sample, add a specific reagent that reacts with this compound to produce a colored product. For instance, a method analogous to the determination of nitrates using phenoldisulfonic acid can be adapted, where the sulfonic acid group is already present. A more direct approach would involve reaction with a chromogenic agent.

    • Adjust the pH to the optimal range for the color-forming reaction.

    • Allow sufficient time for the color to develop fully.

  • Measurement:

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer.

    • Prepare a calibration curve using standard solutions of this compound and the same color-forming reagent.

  • Quantification: Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve.

Spectrophotometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis s1 Water Sample s2 Filter s1->s2 a1 Add Color Reagent s2->a1 a2 pH Adjustment a1->a2 a3 Color Development a2->a3 a4 Measure Absorbance a3->a4 d2 Quantification a4->d2 d1 Calibration Curve d1->d2

References

The Pivotal Role of O-Phenolsulfonic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Ontario, California – December 22, 2025 – O-Phenolsulfonic acid, a potent and versatile organic acid, is increasingly recognized for its significant contributions to the synthesis of pharmaceutical intermediates. Its strong acidic nature, coupled with its utility in a range of crucial organic reactions, positions it as a valuable tool for researchers, scientists, and professionals in drug development. This application note provides a detailed overview of its applications, complete with experimental protocols and quantitative data, to facilitate its effective utilization in pharmaceutical synthesis.

This compound (2-hydroxybenzenesulfonic acid) is primarily employed as a catalyst in various organic transformations that are fundamental to the creation of complex pharmaceutical molecules.[1] Its efficacy is noted in both homogeneous and heterogeneous catalytic systems, offering flexibility in process design and optimization.[1]

Core Applications in Pharmaceutical Synthesis

The strong Brønsted-Lowry acidity of this compound, stemming from its sulfonic acid group, makes it an effective catalyst for several key reaction types pivotal in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.

Esterification Reactions: The formation of esters from carboxylic acids and alcohols is a frequent step in drug synthesis. This compound and its derivatives, particularly when immobilized as resins, serve as efficient and reusable catalysts for these reactions.[2][3] This is crucial for improving process sustainability and reducing downstream purification challenges.

Condensation Reactions: The synthesis of many pharmaceutical backbones relies on the formation of carbon-carbon and carbon-nitrogen bonds through condensation reactions. This compound can effectively catalyze these reactions, facilitating the assembly of complex molecular architectures.[1] For instance, sulfonic acid catalysts are utilized in the synthesis of benzimidazole (B57391) derivatives, a common scaffold in many pharmaceutical agents.[4]

Polymer-Supported Catalysis: this compound is a key monomer in the production of phenolsulfonic acid-formaldehyde (PSF) resins.[5][6] These resins function as robust, solid acid catalysts that are easily separable from the reaction mixture, enabling their use in continuous flow systems and simplifying product purification.[2][7] This approach aligns with the principles of green chemistry by promoting catalyst recyclability and reducing waste.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol outlines the laboratory-scale synthesis of this compound, which can be subsequently used as a catalyst or for the preparation of catalytic resins.

Materials:

  • Phenol

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask with a thermometer inlet

Procedure:

  • In a reaction flask, place the desired amount of phenol.

  • Cool the flask in an ice bath to maintain a low temperature.

  • With continuous stirring, slowly add an equimolar amount of concentrated sulfuric acid, ensuring the temperature is maintained around 7°C (280 K).[1]

  • Continue the reaction for several hours, monitoring the progress using thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction.

  • The product, primarily this compound, can be isolated and purified through recrystallization.[1]

Protocol for Esterification using a Solid-Supported Phenolsulfonic Acid Catalyst

This protocol provides a general method for esterification, a common reaction in pharmaceutical intermediate synthesis, utilizing a phenolsulfonic acid-formaldehyde resin as a catalyst.

Materials:

  • Carboxylic acid

  • Alcohol

  • Phenolsulfonic acid-formaldehyde (PSF) resin

  • Solvent (e.g., toluene, cyclohexane)

  • Reaction flask equipped with a Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To the reaction flask, add the carboxylic acid, the alcohol (typically in excess), and the PSF resin catalyst (e.g., 5-10% by weight of the carboxylic acid).

  • Add a suitable solvent to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.

  • The filtrate, containing the ester product, can be purified by distillation or crystallization.

Data Presentation

The efficiency of phenolsulfonic acid-based catalysts can be demonstrated through comparative data. The following table summarizes the catalytic activity in esterification reactions.

CatalystReactionSubstratesYield (%)Reference
p-Phenolsulfonic acidEsterificationAcetic acid, n-propanolHigh (comparable to H2SO4)[8]
m-Phenolsulfonic acid-formaldehyde resin (PAFR II)Continuous-flow esterificationVarious carboxylic acids and alcoholsHigh, superior to commercial ion-exchange catalysts[2][7]
Sulfonated phenolic resinEsterificationCitric acid, butanol99.0[6]
Sulfonated phenolic resinEsterificationCitric acid, octanol>96.0[6]

Visualizing the Role of this compound

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the logical relationships and workflows involving this compound in pharmaceutical synthesis.

G Logical Flow of this compound Application A This compound B Homogeneous Catalyst A->B Direct Use C Precursor for Solid Catalyst A->C Polymerization D Esterification B->D E Condensation B->E F Phenolsulfonic Acid-Formaldehyde Resin C->F G Pharmaceutical Intermediates D->G E->G F->D Heterogeneous Catalysis F->E Heterogeneous Catalysis

Application pathways of this compound.

G Experimental Workflow for Esterification cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A Charge Reactants & Catalyst B Heat to Reflux A->B C Azeotropic Water Removal B->C D Monitor by TLC/GC C->D E Cool Reaction Mixture D->E Upon Completion F Filter to Recover Catalyst E->F G Purify Product F->G

Workflow for catalyzed esterification.

G Catalytic Cycle for Esterification Catalyst R-SO3H CarboxylicAcid R'-COOH Catalyst->CarboxylicAcid Protonation ProtonatedCarbonyl R'-C(OH)2+ CarboxylicAcid->ProtonatedCarbonyl Alcohol R''-OH TetrahedralIntermediate Tetrahedral Intermediate Alcohol->TetrahedralIntermediate ProtonatedCarbonyl->Alcohol Nucleophilic Attack Ester R'-COOR'' TetrahedralIntermediate->Ester Elimination of H2O Water H2O TetrahedralIntermediate->Water Ester->Catalyst Regeneration

Catalytic cycle of acid-catalyzed esterification.

Conclusion

This compound is a valuable and versatile compound in the field of pharmaceutical synthesis. Its strong acidity and adaptability for use in both homogeneous and heterogeneous systems make it a catalyst of choice for key transformations such as esterification and condensation. The development of phenolsulfonic acid-based resins further enhances its utility, offering a recyclable and environmentally friendly catalytic option. The protocols and data presented here provide a solid foundation for the application of this compound in the research and development of novel pharmaceutical intermediates.

References

Safe laboratory handling, storage, and disposal of O-Phenolsulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe laboratory handling, storage, and disposal of o-phenolsulfonic acid. Adherence to these protocols is crucial to ensure personnel safety and minimize environmental impact.

Introduction

This compound (2-hydroxybenzenesulfonic acid) is a strong aromatic sulfonic acid.[1][2] It is a yellowish liquid that can turn brown upon exposure to air and is soluble in water and alcohol.[1][3] This compound is utilized as a laboratory reagent, in water analysis, and in the manufacturing of pharmaceuticals. Due to its corrosive nature and moderate toxicity, stringent safety measures are necessary during its handling and disposal.[4]

Hazard Identification and Classification

This compound is classified as a corrosive substance.[2] It can cause severe skin burns and eye damage.[5] Ingestion is harmful and inhalation may cause respiratory irritation.[5]

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H318: Causes serious eye damage.[6]

  • H341: Suspected of causing genetic defects.[6]

  • H290: May be corrosive to metals.[6]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and toxicological properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValueReferences
Molecular FormulaC₆H₆O₄S[1][2]
Molecular Weight174.17 g/mol
AppearanceYellowish liquid, turns brown on exposure to air[1][3]
SolubilityMiscible with water and alcohol[1][3]
Melting Point145°C (rough estimate)[1]
Boiling Point275.14°C (rough estimate)[1]
Density (65% solution)1.33 g/cm³ at 20°C[6]
pKa (Predicted)-0.60 ± 0.15

Table 2: Toxicological Data

TestSpeciesRouteValueReferences
LD50RatOral1900 mg/kg
LD50MouseOral1500 mg/kg
LD50RatIntraperitoneal165 mg/kg
LD50RatSubcutaneous4000 mg/kg
LD50MouseIntraperitoneal140 mg/kg
LD50MouseSubcutaneous4200 mg/kg

Experimental Protocols: Safe Handling and Use

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[4]

  • Hand Protection: Acid-resistant gloves (e.g., butyl rubber, neoprene) must be worn.[4]

  • Skin Protection: An acid-resistant apron or lab coat is required.[4] Where splashing is possible, additional chemical-resistant protective clothing should be used.[4]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[7] If vapor concentrations are high, an air-purifying respirator with an appropriate cartridge or a supplied-air respirator may be necessary.[4]

Handling Procedures
  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.

    • Ensure a safety shower and eyewash station are readily accessible and in good working order.[7]

    • Have appropriate spill cleanup materials available.

  • Dispensing and Use:

    • Conduct all work with this compound in a certified chemical fume hood to minimize inhalation exposure.

    • When diluting, always add the acid slowly to water, never the other way around, to prevent splattering and excessive heat generation.[4]

    • Avoid contact with skin, eyes, and clothing.[8]

    • Do not eat, drink, or smoke in the laboratory area.[9]

    • Wash hands thoroughly after handling.

Storage Protocols

Proper storage of this compound is critical to maintain its stability and prevent hazardous situations.

  • Containers: Store in tightly sealed, corrosion-resistant containers, such as those with a polyethylene (B3416737) lining.[4][10]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[9][10]

  • Segregation: Store separately from incompatible materials such as bases, strong oxidizing agents, and reactive metals.[10] It is also incompatible with ferrous metals, leather, and cotton.[4]

  • Temperature: Avoid storing below 5°C (41°F) or above 60°C (140°F) for extended periods.[4] The product may crystallize at temperatures below -5°C.[9]

Spill and Emergency Procedures

Spill Response
  • Evacuate: Evacuate all non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Containment: For small spills, absorb the material with a non-combustible absorbent such as sand or vermiculite.[4] For large spills, dike the area to prevent spreading.[4]

  • Neutralization: Slowly neutralize the spilled acid with a suitable agent like sodium bicarbonate or a commercial acid neutralizer.

  • Cleanup: Collect the absorbed and neutralized material into a suitable, labeled container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly with water.[9]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Flush skin with plenty of water for at least 20 minutes.[4] Seek immediate medical attention.[8]

  • Inhalation: Move the exposed person to fresh air.[4] If breathing is difficult, administer oxygen.[4] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, give one or two glasses of water or milk to drink.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]

Disposal Protocols

This compound and its contaminated materials are considered hazardous waste.

  • Waste Collection: Collect all waste containing this compound in clearly labeled, sealed, and corrosion-resistant containers.[5]

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[5] Follow all federal, state, and local regulations for hazardous waste disposal.[4] Do not dispose of it down the drain.[5]

Visualization of Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling, storage, and disposal of this compound.

Safe_Handling_Workflow start Start: Receive this compound storage Storage - Cool, dry, ventilated area - Tightly sealed, corrosion-resistant containers - Segregate from incompatibles start->storage end End: Proper Disposal of Waste handling_prep Handling Preparation - Review SDS - Wear appropriate PPE - Ensure safety equipment is available storage->handling_prep use Use in Laboratory - Work in a fume hood - Add acid to water for dilution - Avoid contact and ingestion handling_prep->use spill_check Spill Occurs? use->spill_check spill_management Spill Management - Evacuate and ventilate - Contain and neutralize - Clean and decontaminate waste_collection Waste Collection - Collect in labeled, sealed containers spill_management->waste_collection waste_collection->end spill_check->spill_management Yes spill_check->waste_collection No

Caption: Workflow for safe handling of this compound.

References

Troubleshooting & Optimization

Strategies to improve the yield of O-Phenolsulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: O-Phenolsulfonic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The primary industrial method for synthesizing phenolsulfonic acid is the direct sulfonation of phenol (B47542) using concentrated sulfuric acid.[1] This is an electrophilic aromatic substitution reaction that produces a mixture of ortho and para isomers.[1][2] To preferentially obtain the ortho-isomer (this compound), the reaction is performed under kinetic control, which involves maintaining a low reaction temperature.[1][3][4]

Q2: How does reaction temperature influence the product distribution between ortho and para isomers?

A2: The sulfonation of phenol is a classic example of a reaction governed by kinetic versus thermodynamic control.[4][5]

  • At low temperatures (e.g., 25-30°C) , the reaction is under kinetic control, and the major product is this compound.[1][2][4] This is because the activation energy for the substitution at the ortho position is lower.[1][4]

  • At high temperatures (e.g., 100°C) , the reaction is under thermodynamic control, favoring the formation of the more stable p-phenolsulfonic acid.[1][2][4] The sulfonation reaction is reversible, and at elevated temperatures, the initially formed ortho isomer can revert to phenol and then react to form the thermodynamically favored para isomer.[5][6]

Q3: What are the common side reactions during the synthesis of this compound?

A3: Common side reactions include the formation of p-phenolsulfonic acid, disulfonated phenols, and bis(hydroxyphenyl) sulfones.[4][7] The highly activating nature of the hydroxyl group on the phenol ring makes it susceptible to polysubstitution, especially with an excess of the sulfonating agent or at higher temperatures.[7]

Q4: How can I purify the synthesized this compound?

A4: The most common method for separating the ortho and para isomers is fractional crystallization.[1][8] This technique takes advantage of the different solubilities of the two isomers. Typically, the crude mixture is dissolved in a minimum amount of hot water and allowed to cool slowly. The less soluble p-phenolsulfonic acid will crystallize out first and can be removed by filtration. The mother liquor, which is enriched with this compound, is then concentrated and cooled to precipitate the desired ortho isomer.[1][8]

Troubleshooting Guide

Problem IDIssuePotential Cause(s)Recommended Solution(s)
SP-T01Low yield of this compound. 1. Inappropriate reaction temperature: The reaction temperature may have been too high, favoring the para isomer.[1][4] 2. Insufficient reaction time: The reaction may not have reached completion.[4][7] 3. Improper molar ratio of reactants: An incorrect ratio of phenol to sulfuric acid can lead to incomplete conversion or side reactions.[7]1. Temperature Control: Maintain a low reaction temperature, ideally between 25-30°C, to favor the kinetically controlled ortho product.[1][4] 2. Reaction Time: Ensure a sufficient reaction time of at least 4 hours with continuous stirring.[1] 3. Stoichiometry Control: Use a slight excess of sulfuric acid (e.g., 1.05 moles per mole of phenol) to ensure complete conversion of phenol.[1]
SP-T02Presence of significant amounts of p-phenolsulfonic acid. High reaction temperature: The reaction was likely run under thermodynamic control, favoring the para isomer.[2][4]Maintain Low Temperature: Strictly control the reaction temperature to below 30°C using an ice bath during the addition of sulfuric acid.[1]
SP-T03Formation of disulfonated byproducts. 1. High concentration of sulfonating agent: Using a large excess of sulfuric acid can promote multiple sulfonation reactions.[4] 2. High reaction temperature and long reaction time: These conditions can favor further sulfonation.[4]1. Control Molar Ratio: Use a controlled molar ratio of sulfuric acid to phenol.[7] 2. Optimize Reaction Conditions: Monitor the reaction progress to avoid unnecessarily long reaction times.
SP-T04Darkening of the reaction mixture. Oxidation of phenol: Phenol is susceptible to oxidation, which can be exacerbated by high temperatures or impurities.Maintain an inert atmosphere (e.g., under nitrogen) and ensure the purity of the starting materials.
SP-T05Difficulty in isolating the product. Incomplete crystallization: The product may not be crystallizing effectively from the mother liquor.Concentrate the mother liquor further by evaporation and ensure slow cooling to promote crystallization. Seeding with a small crystal of pure this compound can also be beneficial. [1]

Experimental Protocols

Synthesis of this compound (Kinetic Control)

This protocol is optimized for the preferential synthesis of the ortho-isomer.[1][8]

Materials:

  • Phenol (C₆H₅OH)

  • Concentrated Sulfuric Acid (98% H₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask with a thermometer inlet

Procedure:

  • Place 1.0 mole of phenol into the reaction flask.

  • Cool the flask in an ice bath to maintain a low temperature.

  • Slowly add 1.05 moles of concentrated sulfuric acid to the phenol with continuous stirring. The addition should be dropwise to ensure the temperature of the reaction mixture does not exceed 30°C.[1]

  • After the complete addition of sulfuric acid, continue stirring the mixture at 25-30°C for at least 4 hours to ensure the reaction goes to completion.[1]

  • The resulting product is a mixture of this compound and p-phenolsulfonic acid, with the ortho isomer being the major component.[1]

Purification by Fractional Crystallization

Procedure:

  • Dissolve the crude mixture of phenolsulfonic acid isomers in a minimum amount of hot water.[1]

  • Allow the solution to cool slowly to room temperature. The p-phenolsulfonic acid, being less soluble, will crystallize out first.[1][8]

  • Remove the crystals of p-phenolsulfonic acid by filtration.

  • The mother liquor, now enriched with this compound, is further concentrated by evaporation of the solvent.[1]

  • Upon cooling the concentrated solution, crystals of this compound will precipitate.[1]

  • Collect the this compound crystals by filtration. The product can be further purified by recrystallization from water.[1]

Data Presentation

Table 1: Influence of Temperature on Isomer Distribution in Phenol Sulfonation [1][2]

Reaction TemperatureMajor ProductTypical Yield of Major ProductMinor Product
25-30°C (298-303 K)This compound76-82%p-Phenolsulfonic Acid
100°C (373 K)p-Phenolsulfonic Acid>90%This compound

Visualizations

TroubleshootingGuide cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start Synthesis reaction Sulfonation of Phenol start->reaction workup Work-up & Purification reaction->workup low_yield Low Yield? reaction->low_yield Check Yield disulfonation Disulfonation? reaction->disulfonation Check for Byproducts product Pure this compound workup->product high_para High p-isomer? workup->high_para Analyze Isomer Ratio temp_control Control Temperature (25-30°C) low_yield->temp_control Yes time_ratio Optimize Time & Molar Ratio low_yield->time_ratio Yes low_temp Maintain Low Temperature (<30°C) high_para->low_temp Yes control_stoichiometry Control Stoichiometry disulfonation->control_stoichiometry Yes

Caption: Troubleshooting workflow for this compound synthesis.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_purification Purification A 1. Add Phenol to Reaction Flask B 2. Cool Flask in Ice Bath A->B C 3. Slowly Add Conc. H₂SO₄ (T < 30°C) B->C D 4. Stir at 25-30°C for 4 hours C->D E 5. Dissolve Crude Mixture in Hot Water D->E F 6. Cool Slowly to Crystallize p-isomer E->F G 7. Filter to Remove p-isomer F->G H 8. Concentrate Mother Liquor G->H I 9. Cool to Crystallize o-isomer H->I J 10. Filter to Collect this compound I->J

Caption: Experimental workflow for the synthesis and purification of this compound.

References

How to prevent the formation of p-phenolsulfonic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of phenolsulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to prevent the formation of undesired p-phenolsulfonic acid when targeting other isomers, and to control the synthesis process effectively.

Troubleshooting Guide

This section addresses common issues encountered during the sulfonation of phenol (B47542).

Question: My primary goal is the synthesis of o-phenolsulfonic acid, but I am consistently isolating p-phenolsulfonic acid. What is causing this?

Answer: This is a classic case of the reaction being under thermodynamic control, likely due to elevated temperatures. To favor the formation of this compound, you must operate under kinetic control.[1] This is achieved by maintaining a low reaction temperature, typically around 25°C.[2] The reaction of phenol with concentrated sulfuric acid at these lower temperatures will predominantly yield the ortho-isomer.[1]

Question: I am attempting to synthesize p-phenolsulfonic acid, but my product is a mixture of both ortho and para isomers. How can I improve the selectivity for the para-product?

Answer: A mixture of products suggests that the reaction has not fully reached thermodynamic equilibrium. To favor the more stable p-phenolsulfonic acid, you should increase the reaction temperature to around 100°C and potentially extend the reaction time.[2][3] The sulfonation of phenol is a reversible reaction, and at higher temperatures, the initially formed kinetic ortho-product will convert to the more thermodynamically stable para-product.[1][4][5]

Question: The yield of my desired phenolsulfonic acid isomer is consistently low. What are the potential causes and solutions?

Answer: Low yields can be attributed to several factors:

  • Suboptimal Temperature Control: As discussed, temperature is the most critical factor in determining the product ratio. Inconsistent temperature control will lead to a mixture of isomers and a reduced yield of the desired product.[2]

  • Insufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. The sulfonation of phenol can take several hours to reach completion.[2] For p-phenolsulfonic acid, refluxing for 6-8 hours has been reported.[6]

  • Improper Molar Ratio of Reactants: A 1:1 molar ratio of phenol to sulfuric acid is a good starting point to favor monosubstitution.[2] An excess of sulfuric acid can lead to the formation of polysubstituted products.[2]

  • Presence of Water: Using concentrated sulfuric acid and ensuring your phenol is dry is crucial. Excess water can dilute the sulfuric acid and inhibit the formation of the active sulfonating agent, sulfur trioxide (SO₃).[2]

  • Inefficient Mixing: Inadequate mixing can create localized temperature gradients and concentration differences, leading to non-uniform reaction conditions and lower yields.[2]

Question: I am observing the formation of disubstituted phenols and other side products. How can I improve the selectivity for monosubstitution?

Answer: The formation of multiple products is a common challenge due to the highly activating nature of the hydroxyl group on the phenol ring.[2] To improve selectivity for monosubstitution:

  • Control the Molar Ratio: Carefully control the molar ratio of sulfuric acid to phenol, aiming for a 1:1 ratio.[2]

  • Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction and stop it once the desired level of monosubstitution is achieved to prevent further reaction.[2]

  • Choice of Sulfonating Agent: While concentrated sulfuric acid is common, other agents can be used. For instance, a SO₃-pyridine complex can be employed, and carrying out the reaction at a lower temperature may prevent undesirable side reactions.[7][8]

Frequently Asked Questions (FAQs)

Q1: Why is this compound the kinetic product and p-phenolsulfonic acid the thermodynamic product?

A1: This is a classic example of kinetic versus thermodynamic control. At lower temperatures, the reaction is under kinetic control, and the major product is the one that forms the fastest, which is the ortho-isomer.[1] The transition state leading to the ortho product is lower in energy.[1] At higher temperatures, the reaction becomes reversible.[4][5] This allows the reaction to reach thermodynamic equilibrium, favoring the formation of the most stable product, the para-isomer, which has less steric hindrance between the hydroxyl and sulfonic acid groups.[1][9]

Q2: How does the reversibility of sulfonation affect the product distribution?

A2: The reversibility of the sulfonation reaction is key to controlling the product outcome. If you isolate this compound (the kinetic product) and then heat it, it can revert to phenol and sulfuric acid, which will then re-react to form the more stable p-phenolsulfonic acid at the higher temperature.[1][4] This is why maintaining strict temperature control is essential for isolating the desired isomer.

Q3: What are the recommended workup procedures for isolating phenolsulfonic acids?

A3: A common workup procedure involves carefully pouring the reaction mixture into cold water or onto ice to precipitate the product and dilute the remaining sulfuric acid.[2][6] The solid product can then be collected by filtration, washed with cold water, and dried.[1] Purification can often be achieved through recrystallization.[2]

Q4: What are the key safety precautions to consider during phenol sulfonation?

A4: Both phenol and concentrated sulfuric acid are hazardous materials.

  • Phenol: It is toxic, corrosive, and can be absorbed through the skin. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2]

  • Concentrated Sulfuric Acid: It is highly corrosive and can cause severe burns. The reaction of sulfuric acid with water is highly exothermic. Always add acid to water slowly and with cooling, never the other way around.[2] The sulfonation reaction itself is also exothermic and requires careful temperature control to prevent a runaway reaction.[2]

Quantitative Data

The following table summarizes the effect of reactor type on the yield of p-hydroxybenzenesulfonic acid (p-HBSA), demonstrating the impact of micromixing on reaction efficiency.

Reactor TypeOperating ConditionsYield of p-HBSA (%)
Stirred Tank Reactor (STR)T = 100 °C, η = 1.1, τ = 25 min, ζ = 1.2589.85[2]
Rotating Packed Bed (RPB)N = 2250 rpm, Q = 300 mL/min, T = 100 °C, η = 1.1, τ = 25 min, ζ = 1.25, t = 3 min96.52[2]

T = Reaction Temperature, η = Sulfuric acid/phenol molar ratio, τ = Ageing time, ζ = Solvent/phenol molar ratio, N = Rotation speed, Q = Concentrated sulfuric acid feeding rate, t = Cycle time.

Experimental Protocols

Protocol 1: Synthesis of this compound (Kinetic Control)

  • Preparation: In a flask equipped with a magnetic stirrer, add 1 mole of phenol. Place the flask in a water bath to maintain a temperature of approximately 25°C.[2]

  • Reagent Addition: While stirring vigorously, slowly add 1.1 mole equivalents of concentrated sulfuric acid. Carefully monitor the temperature and ensure it remains at 25°C.[1]

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress using TLC or HPLC. The reaction is typically complete within a few hours.[1][2]

  • Workup: Once the reaction is complete, carefully pour the mixture into ice water to precipitate the product.[1]

  • Isolation: Collect the solid this compound by filtration, wash it with cold water, and dry.[1] Further purification can be achieved by recrystallization.

Protocol 2: Synthesis of p-Phenolsulfonic Acid (Thermodynamic Control)

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1 mole of phenol.[1]

  • Reagent Addition: Slowly and carefully add 1.1 mole equivalents of concentrated sulfuric acid to the flask. An initial exothermic reaction may be observed.[1]

  • Reaction: Heat the reaction mixture to 100°C and maintain this temperature for several hours (e.g., 2-8 hours) to ensure the reaction reaches thermodynamic equilibrium.[6][10]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into cold water.[2]

  • Isolation: The p-phenolsulfonic acid can be isolated by filtration and purified by recrystallization from a suitable solvent.[2]

Visualizations

G cluster_0 cluster_1 phenol Phenol reaction Sulfonation Reaction phenol->reaction h2so4 Conc. H₂SO₄ h2so4->reaction ortho This compound (Kinetic Product) reaction->ortho Low Temp (~25°C) Kinetic Control para p-Phenolsulfonic Acid (Thermodynamic Product) reaction->para High Temp (~100°C) Thermodynamic Control ortho->para High Temp (Reversible)

Caption: Reaction pathway for the sulfonation of phenol.

G cluster_0 Troubleshooting Low Yield cluster_1 Solutions issue Low Yield of Desired Isomer cause1 Incorrect Temperature issue->cause1 cause2 Insufficient Time issue->cause2 cause3 Improper Molar Ratio issue->cause3 cause4 Presence of Water issue->cause4 sol1 Strict Temp. Control (25°C for ortho, 100°C for para) cause1->sol1 sol2 Increase Reaction Time & Monitor Progress cause2->sol2 sol3 Use ~1:1 Molar Ratio (Phenol:H₂SO₄) cause3->sol3 sol4 Use Conc. H₂SO₄ & Dry Phenol cause4->sol4

Caption: Troubleshooting logic for low product yield.

References

Troubleshooting poor crystal formation in O-Phenolsulfonic acid recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: O-Phenolsulfonic Acid Recrystallization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the recrystallization of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: No Crystal Formation After Cooling

Question: I have dissolved my crude this compound mixture in hot water and allowed it to cool, but no crystals have formed. What should I do?

Answer: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:

  • Problem: Too much solvent was used. The most frequent reason for failed crystallization is using an excessive amount of solvent, which keeps the compound fully dissolved even at lower temperatures.[1][2][3]

    • Solution: Gently heat the solution to evaporate some of the solvent.[1][2] Continue to heat until you observe the solution becoming slightly cloudy or until a small amount of solid begins to precipitate. Then, allow the concentrated solution to cool slowly.

  • Problem: The solution is supersaturated. Sometimes, a solution can become supersaturated and resist crystallization even when the concentration is appropriate.[4]

    • Solution 1: Induce crystallization by scratching. Use a glass stirring rod to gently scratch the inside surface of the flask at the liquid-air interface.[4] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seed the solution. If you have a small crystal of pure this compound, add it to the solution.[4] This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Problem: The cooling process is too slow or too fast. The rate of cooling can significantly impact crystal formation.

    • Solution: If cooling at room temperature is not effective, try cooling the solution in an ice bath to further decrease the solubility of the this compound. Conversely, if crystals are crashing out too quickly as an amorphous solid, allow the solution to cool more slowly by insulating the flask.[3]

Issue 2: The Product "Oils Out" Instead of Forming Crystals

Question: When I cool my this compound solution, it separates as an oily liquid instead of solid crystals. Why is this happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a low melting point of the compound or the presence of impurities.[1][2]

  • Problem: The solution is too concentrated or cooled too quickly.

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool more slowly.[1][2] This gives the molecules more time to arrange themselves into a crystal lattice.

  • Problem: Presence of significant impurities. Impurities can lower the melting point of the mixture and interfere with crystal lattice formation.[5][6]

    • Solution: Consider purifying the crude material before recrystallization, for example, by performing an extraction or using activated carbon to remove colored impurities. For this compound, which is often a mixture of ortho and para isomers, the presence of the other isomer can be considered an impurity.[7] Fractional crystallization is specifically used to separate these.[8]

Issue 3: Poor Crystal Yield

Question: I have successfully obtained crystals, but my yield is very low. What are the potential causes?

Answer: A low yield indicates that a significant amount of the product has been lost during the recrystallization process.

  • Problem: Using too much solvent. As mentioned in Issue 1, excess solvent will retain more of your compound in the solution (the mother liquor) after filtration.[3][4]

    • Solution: To check if significant product remains in the mother liquor, you can try to concentrate it by evaporation and see if more crystals form upon cooling.[3]

  • Problem: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, some of the product may have crystallized in the filter funnel.[1]

    • Solution: To prevent this, use a slight excess of hot solvent before filtration and preheat your filtration apparatus (funnel and receiving flask) to keep the solution from cooling down prematurely.[1]

  • Problem: Incomplete crystallization.

    • Solution: Ensure the solution has been cooled sufficiently, potentially in an ice bath, to maximize the precipitation of the solid.

Issue 4: Crystals Appear Discolored or Impure

Question: My final crystals are not the expected color. How can I improve their purity?

Answer: Discoloration often indicates the presence of impurities. This compound itself can appear as a yellowish liquid that turns brown upon exposure to air.[7][9]

  • Problem: Colored impurities are co-crystallizing with the product.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities.[10] Be cautious not to add too much, as it can also adsorb your desired product and reduce the yield.[3]

  • Problem: Inefficient separation of isomers. If you are trying to isolate the ortho isomer from a mixture with the para isomer, the presence of the para isomer can be considered an impurity.

    • Solution: The success of fractional crystallization relies on the difference in solubility between the isomers.[8] Ensure a slow cooling rate to allow the less soluble p-phenolsulfonic acid to crystallize out first. The mother liquor can then be concentrated to obtain the this compound.[8]

Quantitative Data

Solvent Class Solvent Solubility Description Citation
Polar ProticWaterMiscibleThe presence of both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group allows for strong hydrogen bonding with water, leading to high solubility.[9][11]
Polar ProticAlcohols (Methanol, Ethanol)SolubleSimilar to water, alcohols can form hydrogen bonds with this compound.[9][11]
Polar AproticDimethyl Sulfoxide (DMSO)SolubleThe meta-isomer is known to be soluble in DMSO, suggesting potential solubility for the ortho-isomer as well.[11]

Experimental Protocols

Protocol 1: Fractional Crystallization of this compound from an Isomeric Mixture

This protocol is based on the principle that p-phenolsulfonic acid is less soluble in water than this compound.[8]

  • Dissolution: In a fume hood, dissolve the crude mixture of phenolsulfonic acid isomers in a minimum amount of hot water in an Erlenmeyer flask. Heat the mixture gently to facilitate dissolution.

  • First Cooling (Isolation of p-isomer): Allow the solution to cool slowly to room temperature. The p-phenolsulfonic acid, being less soluble, will crystallize out first.[8]

  • Filtration: Collect the crystals of p-phenolsulfonic acid by vacuum filtration. The remaining solution (mother liquor) will be enriched with the this compound.[8]

  • Concentration: Transfer the mother liquor to a clean flask and reduce its volume by heating it to evaporate a portion of the water. This will increase the concentration of the this compound.[8]

  • Second Cooling (Isolation of o-isomer): Allow the concentrated solution to cool. Crystals of this compound should precipitate.[8]

  • Final Filtration and Drying: Collect the this compound crystals by vacuum filtration and wash them with a small amount of ice-cold water to remove any remaining soluble impurities. Allow the crystals to dry completely.

Visualizations

G Troubleshooting Poor Crystal Formation start Start Recrystallization dissolved Crude this compound Dissolved in Minimum Hot Solvent start->dissolved cool Cool Solution dissolved->cool crystals_formed Crystals Formed? cool->crystals_formed no_crystals No Crystals crystals_formed->no_crystals No oiling_out Oiling Out Occurs crystals_formed->oiling_out Oil Forms end_success Successful Crystallization crystals_formed->end_success Yes check_solvent Too Much Solvent? no_crystals->check_solvent reheat_add_solvent Reheat to Dissolve Oil, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent evaporate Evaporate Excess Solvent and Re-cool check_solvent->evaporate Yes supersaturated Supersaturated? check_solvent->supersaturated No evaporate->cool scratch_seed Scratch Flask or Add Seed Crystal supersaturated->scratch_seed Yes scratch_seed->cool reheat_add_solvent->cool G Key Factors Influencing Crystal Quality crystal_quality Crystal Quality (Purity, Size, Yield) solvent Solvent Choice solubility Solubility Profile solvent->solubility cooling_rate Cooling Rate slow_cooling Slow Cooling cooling_rate->slow_cooling fast_cooling Fast Cooling cooling_rate->fast_cooling purity Starting Material Purity impurities Presence of Impurities (e.g., p-isomer) purity->impurities concentration Solution Concentration too_much_solvent Too Much Solvent (Low Yield) concentration->too_much_solvent solubility->crystal_quality slow_cooling->crystal_quality Larger, Purer Crystals fast_cooling->crystal_quality Smaller Crystals, Impurity Trapping impurities->crystal_quality Inhibits Growth, Oiling Out too_much_solvent->crystal_quality Reduces Yield

References

Optimizing reaction temperature for kinetic control in phenol sulfonation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenol (B47542) Sulfonation

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the sulfonation of phenol, with a focus on optimizing reaction temperature for kinetic versus thermodynamic control.

Frequently Asked Questions (FAQs)

Q1: How does reaction temperature fundamentally alter the products of phenol sulfonation?

The regioselectivity of phenol sulfonation is a classic example of kinetic versus thermodynamic control.[1] At low temperatures (around 25°C), the reaction is under kinetic control, favoring the formation of o-phenolsulfonic acid, the product that forms the fastest.[1][2] At higher temperatures (around 100°C), the reaction becomes reversible and is under thermodynamic control, leading to the more stable p-phenolsulfonic acid as the major product.[1][3]

Q2: Why is this compound considered the kinetic product?

The formation of the ortho-isomer is kinetically favored because the activation energy for the electrophilic attack at the ortho position is lower than at the para position.[4] This allows the ortho product to be formed more rapidly at lower temperatures.

Q3: My goal is the kinetic product (this compound), but my yield is low and I'm getting a significant amount of the para isomer. What's wrong?

This outcome strongly suggests your reaction temperature was too high, leading to the formation of the thermodynamically favored para isomer.[1] To selectively synthesize this compound, you must maintain strict temperature control and keep the reaction mixture at a lower temperature, ideally between 25-30°C.[4][5] Exceeding this temperature range, even locally within the flask, can shift the equilibrium towards the para product.

Q4: How can I maximize the yield of the thermodynamic product, p-phenolsulfonic acid?

To favor the more stable p-phenolsulfonic acid, you should increase the reaction temperature to around 100°C and ensure a sufficient reaction time.[1][2][6] Heating the reaction facilitates the reversal of the ortho-sulfonation. The initially formed kinetic ortho-product can revert to phenol, which then reacts again to form the more thermodynamically stable para-isomer.[1][7]

Q5: I isolated the ortho-isomer, but upon heating for a subsequent step, my analysis shows it has converted to the para-isomer. Why did this happen?

This transformation occurs because the sulfonation of phenol is a reversible reaction.[1][7] The this compound, while faster to form, is less stable than the para isomer. By applying heat, you provided the necessary energy to overcome the activation barrier for the reverse reaction, allowing the sulfonic acid group to be eliminated and then re-attached at the more stable para position.[7]

Q6: My reaction is very slow at the low temperatures required for kinetic control. How can I speed it up without favoring the para product?

A common challenge with kinetically controlled reactions is a slower reaction rate. Instead of increasing the temperature, you can use a more potent sulfonating agent, such as fuming sulfuric acid (oleum).[1] This increases the concentration of the active electrophile (SO₃), which can accelerate the reaction rate even at low temperatures.

Troubleshooting Guide

Problem ID Issue Observed Probable Cause(s) Recommended Solution(s)
SP-T01 Low yield of the desired isomer (ortho or para).1. Inappropriate Temperature : The most critical factor. The product ratio is highly temperature-dependent.[2]2. Insufficient Reaction Time : The reaction may not have reached completion or equilibrium.[2]3. Excess Water : Diluted sulfuric acid is a less effective sulfonating agent.[5]1. For ortho (kinetic) : Maintain strict temperature control at 25-30°C using an ice or water bath.[2][4]For para (thermodynamic) : Increase temperature to 100-110°C and maintain for several hours.[2]2. Increase reaction time. Typical durations are 4-6 hours.[2]3. Use concentrated (96-98%) sulfuric acid and ensure phenol is dry.[2][5]
SP-T02 The reaction mixture has turned dark brown or black.1. Oxidation of Phenol : Phenol is susceptible to oxidation, especially at higher temperatures, forming colored quinone-like byproducts.[2]2. Impurities : Contaminants in the starting phenol can cause discoloration.[2]1. Conduct the reaction under an inert atmosphere (e.g., nitrogen).2. Avoid excessive temperatures.3. Use high-purity, colorless phenol. Consider distillation of phenol if it is discolored.[2]
SP-T03 Difficulty in separating the ortho and para isomers after the reaction.The isomers have very similar physical properties and solubility profiles, making simple crystallization challenging.[2]Separation is often achieved by fractional crystallization of the isomer salts (e.g., sodium or calcium salts).[2] Convert the acid mixture to a salt, and exploit the differential solubility of the ortho and para salts in a suitable solvent system.

Data Presentation: Temperature vs. Product Distribution

The regioselectivity of phenol sulfonation is highly dependent on the reaction temperature. The following table summarizes the typical product distribution under kinetic and thermodynamic control.

Reaction TemperatureControl TypeMajor ProductTypical Yield of Major ProductMinor Product
25-30°C (298-303 K)KineticThis compound76-82%[4]p-Phenolsulfonic Acid
100°C (373 K)Thermodynamicp-Phenolsulfonic Acid>90%[4]This compound

Experimental Protocols

Protocol 1: Synthesis of this compound (Kinetic Control)

This protocol is optimized for the preferential synthesis of the ortho-isomer.[1][4]

  • Materials : Phenol, Concentrated Sulfuric Acid (98%), ice-water bath, magnetic stirrer, reaction flask with thermometer inlet.

  • Procedure :

    • To a flask equipped with a magnetic stirrer, add 1.0 mole equivalent of phenol.

    • Place the flask in an ice-water bath to pre-cool and maintain a low temperature.[4]

    • With continuous and vigorous stirring, slowly add 1.05-1.1 mole equivalents of concentrated sulfuric acid dropwise.[1][4]

    • Crucially, monitor the internal temperature and ensure it does not rise above 30°C during the addition. [4]

    • After the complete addition of sulfuric acid, continue stirring the mixture at 25-30°C for at least 4 hours to ensure the reaction goes to completion.[4]

    • The resulting product is a mixture containing predominantly this compound. Isomer separation can be performed via fractional crystallization of their salts.[2]

Protocol 2: Synthesis of p-Phenolsulfonic Acid (Thermodynamic Control)

This protocol is optimized for the preferential synthesis of the para-isomer.[1][2]

  • Materials : Phenol, Concentrated Sulfuric Acid (98%), heating mantle or oil bath, magnetic stirrer, reaction flask with reflux condenser.

  • Procedure :

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1.0 mole equivalent of phenol.

    • Slowly and carefully add 1.05-1.1 mole equivalents of concentrated sulfuric acid with stirring. An initial exothermic reaction may be observed.[1][2]

    • Heat the reaction mixture to 100-110°C using a heating mantle or oil bath.[2]

    • Maintain this temperature with continuous stirring for 5-6 hours.[2]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker of ice water to precipitate the product and dilute the acid.[1]

    • Collect the solid p-phenolsulfonic acid by filtration, wash with cold water, and dry.[1]

Visualizations

G Reactants Phenol + H₂SO₄ Reactants->p1 Reactants->p2 TS_Ortho Ortho Transition State (Lower Activation Energy) Ortho_Product This compound (Kinetic Product) TS_Ortho->Ortho_Product TS_Para Para Transition State (Higher Activation Energy) Para_Product p-Phenolsulfonic Acid (Thermodynamic Product) TS_Para->Para_Product Ortho_Product->Para_Product  High Temp  (Equilibration) p1->TS_Ortho  Low Temp (~25°C)  Fast, Reversible p2->TS_Para  High Temp (~100°C)  Slow, Reversible

Caption: Kinetic vs. Thermodynamic reaction pathways in phenol sulfonation.

G start Start Experiment check_product Analyze Product Ratio (e.g., HPLC, NMR) start->check_product high_para High Yield of Para Isomer? check_product->high_para Targeting Kinetic (Ortho) Product high_ortho High Yield of Ortho Isomer? check_product->high_ortho Targeting Thermodynamic (Para) Product check_temp_low Reaction Temp > 30°C? high_para->check_temp_low Yes success_kinetic Success: Kinetic Product Favored high_para->success_kinetic No check_temp_high Reaction Temp < 100°C? high_ortho->check_temp_high Yes success_thermo Success: Thermodynamic Product Favored high_ortho->success_thermo No lower_temp Action: Lower temperature to 25-30°C for kinetic control. check_temp_low->lower_temp Yes check_temp_low->success_kinetic No increase_temp Action: Increase temperature to 100°C for thermodynamic control. check_temp_high->increase_temp Yes check_temp_high->success_thermo No

References

Reasons for and implications of O-Phenolsulfonic acid solution discoloration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Phenolsulfonic acid solutions.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and shelf life of an this compound solution?

An this compound solution is typically a yellowish liquid.[1] It is chemically stable under standard ambient conditions (room temperature).[1] While some manufacturers suggest a shelf life of 24 months, its effective lifespan is highly dependent on storage conditions.[1] Always refer to the manufacturer's expiration date for specific guidance.

Q2: My this compound solution has turned brown. What causes this discoloration?

The discoloration of this compound from yellow to brown is primarily due to oxidation upon exposure to air. This process can be accelerated by several factors:

  • Improper Storage: A loosely sealed container allows for continuous exposure to oxygen.

  • Exposure to Light: Light can act as a catalyst for oxidative degradation.[2]

  • High Temperatures: Elevated temperatures can increase the rate of oxidation and may also cause the o-isomer to convert to the more thermodynamically stable p-phenolsulfonic acid.[2][3]

  • Contamination: Contact with bases can lead to neutralization and hydrolysis, while impurities from active metals like iron or aluminum can catalyze degradation reactions.[2]

Q3: Is a discolored this compound solution still usable for my experiments?

A slight change to a light brown color may not significantly affect the performance in all applications. However, a significant darkening to dark brown or black indicates substantial degradation.[2] This degradation reduces the concentration of the active this compound and increases the presence of unknown byproducts. For sensitive applications, such as in catalysis or quantitative analysis, using a discolored solution is not recommended as it can lead to inconsistent and unreliable results.

Q4: What are the optimal storage conditions to prevent discoloration?

To maximize the stability and prevent discoloration of this compound solutions, it is crucial to store them under the following conditions:

  • Tightly Sealed Container: Use a well-sealed, non-metal container to minimize exposure to air.

  • Controlled Temperature: Store the solution at a temperature between 2°C and 30°C.

  • Protection from Light: Keep the container in a dark place, away from direct sunlight.

  • Dry Environment: Store in a dry location to prevent absorption of moisture.

Troubleshooting Guides

This section addresses specific issues you may encounter during the storage and use of this compound solutions.

Issue 1: Solution Discoloration
Observation Probable Cause Recommended Action
Slight yellow to light brown Minor oxidation from air exposure.For non-sensitive applications, the solution may still be usable. However, it is advisable to qualify its performance against a fresh, non-discolored standard.
Dark brown to black color Significant oxidation and degradation.Do not use. The solution's purity and concentration are compromised. Discard the solution and use a fresh batch to ensure experimental accuracy and reproducibility.
Issue 2: Precipitate Formation
Observation Probable Cause Recommended Action
Crystals form in a cooled solution Decreased solubility at lower temperatures.Gently warm the solution to room temperature while stirring. If the crystals redissolve, the solution can be used.
Precipitate does not redissolve upon warming Contamination with other substances or formation of insoluble degradation byproducts.Do not use. The precipitate indicates the presence of impurities that could interfere with your experiment. The solution should be discarded.
Cloudiness or precipitate forms after adding to a buffer The pH of the buffer may be causing the this compound or its impurities to become insoluble. The high ionic strength of the buffer could also be a factor ("salting out").Check the pH of your final solution. This compound is a strong acid and will lower the pH. Adjust the pH if necessary, keeping in mind that significant changes may affect your experiment. If the issue persists, consider using a more dilute solution or a different buffer system.

Experimental Protocols

Protocol 1: Qualitative Assessment of a Discolored this compound Solution

This protocol helps to determine if a slightly discolored solution may still be suitable for your application through a functional comparison.

Objective: To compare the performance of a discolored this compound solution against a fresh, non-discolored standard in a simple, relevant test reaction.

Materials:

  • Discolored this compound solution

  • Fresh, non-discolored this compound solution (control)

  • Reagents for a simple acid-catalyzed reaction (e.g., esterification of acetic acid with ethanol) or a titration with a standardized base.

  • Appropriate analytical instrumentation (e.g., GC for esterification, pH meter/indicator for titration).

Methodology:

  • Set up two identical reactions or titrations in parallel.

  • In one reaction/titration, use the fresh this compound solution as the catalyst/analyte.

  • In the second reaction/titration, use the discolored this compound solution at the same concentration.

  • Run both experiments under identical conditions (temperature, time, concentrations).

  • Analyze the results. For an esterification, compare the yield of the ester. For a titration, compare the determined concentration.

Interpretation of Results:

  • Similar Results: If the results are comparable (e.g., within a 5% difference), the discolored solution may be acceptable for that specific application.

  • Significant Differences: If there are significant deviations in yield, reaction rate, or determined concentration, the discolored solution is likely degraded and should not be used.

Protocol 2: HPLC Method for Purity Analysis of this compound

This protocol provides a general high-performance liquid chromatography (HPLC) method to assess the purity of an this compound solution and detect the presence of degradation products.

Objective: To separate and relatively quantify this compound and its potential degradation byproducts.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • This compound sample (fresh and discolored)

  • Volumetric flasks and pipettes

Chromatographic Conditions:

Parameter Value
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile in Water with 0.1% Phosphoric Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL

Methodology:

  • Sample Preparation: Dilute a small, accurately measured volume of the this compound solution in the initial mobile phase composition (95% A, 5% B). Prepare both the fresh and the discolored samples at the same concentration.

  • Analysis: Inject the prepared samples onto the HPLC system.

  • Data Interpretation:

    • Compare the chromatograms of the fresh and discolored solutions.

    • A decrease in the area of the main this compound peak in the discolored sample compared to the fresh sample indicates degradation.

    • The appearance of new peaks in the chromatogram of the discolored sample signifies the presence of degradation byproducts.

Visualizations

G Troubleshooting Discolored this compound Solution start This compound Solution Discolored q1 Is the color light brown? start->q1 action1 For non-sensitive applications, qualify against a fresh standard. q1->action1 Yes q2 Is the color dark brown or black? q1->q2 No end Proceed with caution or use fresh solution action1->end action2 Do not use. Discard and use a fresh solution. q2->action2 Yes q2->end No G Factors Affecting this compound Stability center This compound Solution Stability factor1 Exposure to Air (Oxidation) center->factor1 factor2 High Temperature center->factor2 factor3 Exposure to Light center->factor3 factor4 Contamination (Metals, Bases) center->factor4 outcome Discoloration and Degradation factor1->outcome factor2->outcome factor3->outcome factor4->outcome

References

Effective methods for removing residual sulfuric acid from the product mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of residual sulfuric acid from product mixtures.

Troubleshooting Guide

Issue: An emulsion formed during aqueous workup.

  • Cause: Emulsions, or the suspension of one liquid within another, can form when two immiscible liquids are vigorously mixed, especially if surfactants or finely divided solids are present. The high ionic strength of a reaction mixture containing sulfuric acid can also contribute to emulsion formation.

  • Solution:

    • Be Patient: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.

    • Gentle Swirling: Gently swirl the separatory funnel to encourage the droplets to coalesce. Avoid vigorous shaking.[1]

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine).[1] This increases the ionic strength of the aqueous layer, which can decrease the solubility of the organic component in the aqueous phase and help break the emulsion.[1]

    • Filtration: As a last resort, you can filter the entire mixture through a pad of a filter aid like Celite using vacuum filtration.[1]

Issue: The neutralization reaction is violently exothermic and splashing.

  • Cause: The reaction between a strong acid like sulfuric acid and a base is highly exothermic, releasing a significant amount of heat.[2][3] Adding the neutralizing agent too quickly or using a highly concentrated base can cause the solvent to boil, leading to splashing.[2] Adding water directly to concentrated sulfuric acid can also cause a violent reaction.[3][4]

  • Solution:

    • Cooling: Place the reaction vessel in an ice bath to dissipate the heat generated.[5][6]

    • Slow Addition: Add the neutralizing agent slowly and portion-wise, or dropwise if it is a liquid.[2][7] This allows the heat to be managed effectively.

    • Dilution: If possible, dilute the crude reaction mixture with an appropriate organic solvent before neutralization. Always add the acid to water or the stronger acid to the weaker acid when diluting.[8]

Issue: After washing and drying, the product is still wet or appears as an oil.

  • Cause: Sulfuric acid is a powerful dehydrating agent and is non-volatile, with a very high boiling point (337 °C).[9] If not completely removed during the washing steps, it will retain water and prevent the product from drying properly.

  • Solution:

    • Thorough Washing: Ensure all acidic residue is removed. Wash the organic layer with a basic solution (like sodium bicarbonate) until the aqueous layer is confirmed to be basic using pH paper.[10]

    • Multiple Washes: Perform multiple washes with small volumes of the washing solution rather than a single wash with a large volume.

    • Water Wash: Follow the base wash with one or two washes with water to remove any remaining salts.[10]

    • Drying Agent: Use an appropriate amount of a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) to remove trace amounts of water from the organic solvent.[10] Allow sufficient time for the drying agent to work.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual sulfuric acid?

A1: The most common methods are:

  • Neutralization and Washing: This involves adding a base to neutralize the acid, followed by washing with water to remove the resulting salt. This is the most frequent method used in organic synthesis.[7][11]

  • Distillation: If the desired product has a significantly lower boiling point than sulfuric acid (337 °C), distillation can be an effective purification method to separate the product from the non-volatile acid.[9][12]

  • Phase Separation: In some industrial processes, adding specific reagents like organic amine sulfates can induce the separation of an aqueous sulfuric acid phase from the product mixture.[13]

Q2: Which neutralizing agent should I choose?

A2: The choice of neutralizing agent depends on the stability of your product and the desired workup conditions. Common choices include sodium bicarbonate, sodium hydroxide (B78521), and calcium carbonate.[2][7][11]

Q3: How do I properly quench a reaction containing sulfuric acid?

A3: Quenching is the process of deactivating a reactive species. For reactions involving sulfuric acid, this typically involves carefully adding the reaction mixture to a quenching solution. A common method is to slowly add the reaction mixture to a stirred, ice-cold solution of a weak base, like sodium bicarbonate.[14][15] This neutralizes the acid and deactivates any remaining reactive reagents. Always perform this addition slowly and with cooling to control the exothermic reaction.[6]

Q4: Can I use water to wash away sulfuric acid without a neutralizing agent?

A4: While washing with cold water can remove some sulfuric acid, it is often inefficient for complete removal due to the acid's high affinity for organic materials and its non-volatile nature.[9] Furthermore, adding water directly to a concentrated sulfuric acid solution is dangerous due to the highly exothermic reaction.[3][4] It is much safer and more effective to first neutralize the acid with a base and then wash with water to remove the resulting salts.[10]

Data Presentation

Table 1: Comparison of Common Neutralizing Agents
Neutralizing AgentChemical FormulaKey AdvantagesKey DisadvantagesBest For
Sodium Bicarbonate NaHCO₃Mild base, less likely to cause product degradation. Reaction produces CO₂ gas, which helps indicate when neutralization is complete.[2]Can cause significant foaming and pressure buildup due to CO₂ evolution.[16] May require large amounts for concentrated acids.Neutralizing reactions with base-sensitive functional groups.
Sodium Hydroxide NaOHStrong base, highly effective and requires smaller volumes. Inexpensive.Highly caustic and can cause burns.[5] The neutralization reaction is very exothermic.[5] Can hydrolyze or degrade sensitive products (e.g., esters).Robust products that are not sensitive to strong bases.
Calcium Carbonate CaCO₃Inexpensive and relatively safe to handle.Poorly soluble in water, making it a slower neutralizing agent. Forms insoluble calcium sulfate, which can complicate product isolation.[2]Large-scale spill cleanup or situations where a solid, slow-acting base is preferred.[2]

Experimental Protocols

Protocol 1: Aqueous Workup via Neutralization

This protocol describes the standard procedure for neutralizing and removing sulfuric acid from a reaction mixture where the desired product is soluble in an organic solvent that is immiscible with water.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the flask in an ice-water bath to control the upcoming exothermic neutralization.[6]

  • Dilute with Solvent: Dilute the reaction mixture with an appropriate organic extraction solvent (e.g., ethyl acetate, diethyl ether).

  • Prepare Neutralizing Solution: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 5-10%) aqueous solution of sodium hydroxide (NaOH).

  • Slowly Add Base: Transfer the diluted reaction mixture to a separatory funnel. Slowly and carefully add the basic solution in portions.[7]

    • CRITICAL: Swirl gently after each addition and vent the separatory funnel frequently by inverting it and opening the stopcock to release any gas pressure (especially with NaHCO₃).[1]

  • Monitor pH: Continue adding the basic solution until the fizzing stops (for NaHCO₃) and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).[11] Check the pH by touching a wet stirring rod to pH paper.[10]

  • Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Wash the Organic Layer:

    • Wash the remaining organic layer with water (1-2 times) to remove residual salts.

    • Wash the organic layer with brine (1 time) to facilitate the removal of dissolved water.[1]

  • Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl and let it stand for 5-10 minutes. The drying agent should move freely without clumping, indicating the solution is dry.[1]

  • Isolate Product: Filter or decant the solution to remove the drying agent. The residual sulfuric acid has now been removed, and the product can be isolated by removing the solvent, typically with a rotary evaporator.[17]

Visualizations

Experimental_Workflow_for_H2SO4_Removal start_node Reaction Mixture Containing H₂SO₄ decision_node decision_node start_node->decision_node Begin Workup process_node_neutralize 1. Dilute with Organic Solvent 2. Add Base (e.g., NaHCO₃) Slowly 3. Monitor Temperature and pH decision_node->process_node_neutralize Product is stable to aqueous base process_node_other Consider Alternative Methods: - Distillation (if product is volatile) - Phase Separation - Chromatography decision_node->process_node_other Product is base-sensitive or non-extractable process_node process_node output_node output_node process_node_wash 1. Separate Aqueous Layer 2. Wash with Water/Brine 3. Dry with Anhydrous Salt process_node_neutralize->process_node_wash Neutralization Complete output_node_pure Purified Product process_node_other->output_node_pure process_node_wash->output_node_pure Purification Complete

Caption: Decision workflow for selecting a suitable method to remove residual sulfuric acid.

Neutralization_Reaction reactant reactant product product plus plus arrow arrow->p2 p1->arrow

Caption: General chemical pathway for the neutralization of sulfuric acid.

References

Technical Support Center: Overcoming Challenges in the Separation of Ortho and Para Phenolsulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation of ortho- and para-phenolsulfonic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating ortho- and para-phenolsulfonic acid isomers?

A1: The main challenge lies in the similar chemical and physical properties of the two isomers, making their separation difficult.[1] Both are highly water-soluble, and their structural similarity results in comparable polarities and boiling points, which complicates separation by common techniques like distillation.

Q2: What are the most common methods for separating these isomers?

A2: The two most prevalent and effective methods for the separation of ortho- and para-phenolsulfonic acid isomers are fractional crystallization and High-Performance Liquid Chromatography (HPLC).[1]

Q3: How does temperature control during the initial sulfonation reaction affect the isomer ratio and subsequent separation?

A3: The sulfonation of phenol (B47542) is a classic example of kinetic versus thermodynamic control.

  • Low temperatures (around 25°C) favor the formation of the ortho isomer (kinetic product).

  • High temperatures (around 100°C) favor the formation of the more stable para isomer (thermodynamic product).[1] Controlling the reaction temperature is a critical first step to enriching the desired isomer, which can simplify the subsequent separation process.

Q4: Is it possible to completely avoid the formation of one isomer during the sulfonation of phenol?

A4: While reaction conditions can be optimized to favor one isomer, it is very difficult to achieve 100% selectivity. Therefore, a separation step is almost always necessary to obtain a pure isomer.

Troubleshooting Guide: Fractional Crystallization

Fractional crystallization is a widely used technique for separating ortho- and para-phenolsulfonic acid isomers on a preparative scale, exploiting the lower solubility of the para isomer in water.[2]

Common Issues and Solutions

Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Desired Isomer - Incomplete crystallization. - Too much solvent used, leading to significant loss of the product in the mother liquor.[3] - Co-crystallization of the isomers.- Ensure the solution is sufficiently concentrated before cooling. - Use the minimum amount of hot solvent necessary to dissolve the crude mixture. - Control the cooling rate; slow cooling promotes the formation of purer crystals.[3] - Consider performing multiple recrystallization steps for higher purity.
Poor Purity of Crystals - Rapid cooling trapping impurities within the crystal lattice. - The initial mixture has an isomer ratio close to the eutectic point. - Inefficient removal of the mother liquor.- Allow the solution to cool slowly and undisturbed. - If the isomer ratio is problematic, consider adjusting the sulfonation reaction conditions to favor one isomer. - Ensure thorough washing of the crystals with a small amount of cold solvent after filtration.
No Crystal Formation - The solution is not supersaturated. - Presence of impurities inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent. - Try seeding the solution with a small crystal of the pure desired isomer. - Scratch the inside of the flask with a glass rod at the liquid surface to induce nucleation.
Oiling Out Instead of Crystallization - The solid is coming out of the solution at a temperature above its melting point.[3] - High concentration of impurities.- Add a small amount of additional hot solvent to redissolve the oil and attempt to recrystallize. - Consider a pre-purification step, such as treatment with activated charcoal, to remove impurities that may be lowering the melting point.[3]
Data Presentation: Solubility of Phenolsulfonic Acid Isomers

Illustrative Solubility Trends:

CompoundSolubility in Water
o-Phenolsulfonic AcidMiscible[2]
p-Phenolsulfonic AcidLess soluble than the ortho isomer, especially in cold water.
Barium o-phenolsulfonateMore soluble than the para salt.
Barium p-phenolsulfonateSparingly soluble, facilitating its precipitation.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical and preparative technique for the separation of phenolsulfonic acid isomers, offering high resolution and sensitivity.

Common Issues and Solutions

Problem Possible Cause(s) Troubleshooting Steps
Poor Resolution/Co-elution of Isomers - Inappropriate mobile phase composition. - Unsuitable stationary phase. - Column temperature not optimized.- Mobile Phase: Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase. A lower organic content generally increases retention and may improve resolution. Try switching between acetonitrile (B52724) and methanol, as they offer different selectivities. Adjusting the pH with a small amount of acid (e.g., formic acid, phosphoric acid) can also significantly impact the separation of these acidic compounds.[4] - Stationary Phase: For aromatic isomers, columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl, PFP) can provide enhanced resolution due to π-π interactions.[5] A standard C18 column can also be effective. - Temperature: Vary the column temperature. Sometimes, lower temperatures can improve resolution.
Peak Tailing - Secondary interactions between the analytes and the stationary phase (e.g., with residual silanols). - Column overload. - Dead volume in the system.- Mobile Phase: Add a buffer or adjust the pH to suppress the ionization of silanols on the stationary phase. - Sample: Reduce the injection volume or the concentration of the sample. - System: Check all fittings and tubing for proper connections to minimize dead volume.
Shifting Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column degradation.- Mobile Phase: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. - Temperature: Use a column oven to maintain a stable temperature. - Column: If the problem persists, the column may need to be washed or replaced.
High Backpressure - Blockage in the system (e.g., column frit, tubing). - Precipitation of buffer salts in the mobile phase.- Systematically check for blockages by disconnecting components. - If the column is blocked, try back-flushing it (if the manufacturer's instructions permit). - Ensure that the mobile phase components are fully miscible and that buffers are completely dissolved.
Data Presentation: Typical HPLC Parameters for Isomer Separation

The following table provides a starting point for developing an HPLC method for the separation of ortho- and para-phenolsulfonic acid. Optimization will likely be required for specific instrumentation and sample matrices.

ParameterRecommended Starting Conditions
Column Reversed-Phase C18 or Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid B: Acetonitrile or Methanol
Gradient Start with a low percentage of B (e.g., 10%) and gradually increase to elute the isomers. An isocratic elution may also be effective.
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm
Column Temperature 25-30 °C
Injection Volume 5-20 µL

Experimental Protocols

Protocol 1: Separation by Fractional Crystallization

This protocol outlines a general procedure for the separation of ortho- and para-phenolsulfonic acid isomers based on their differential solubility in water.

  • Dissolution: In a fume hood, dissolve the crude mixture of phenolsulfonic acid isomers in a minimum amount of boiling water.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The less soluble p-phenolsulfonic acid will crystallize out first.[2] For more complete crystallization, the flask can be placed in an ice bath after it has reached room temperature.

  • Filtration: Collect the crystals of p-phenolsulfonic acid by vacuum filtration. Wash the crystals with a small amount of cold water to remove any adhering mother liquor.

  • Isolation of this compound: The mother liquor is now enriched in the this compound.[2] Concentrate the mother liquor by evaporating a portion of the water under reduced pressure.

  • Second Crystallization: Allow the concentrated mother liquor to cool. Crystals of this compound will precipitate.

  • Final Filtration and Drying: Collect the this compound crystals by vacuum filtration and dry them in a desiccator.

  • Purity Check: The purity of the separated isomers can be assessed by techniques such as HPLC or by determining their melting points. Multiple recrystallization steps may be necessary to achieve high purity.

Protocol 2: Separation by HPLC

This protocol provides a general method for the analytical separation of ortho- and para-phenolsulfonic acid isomers using reversed-phase HPLC.

  • Sample Preparation: Prepare a stock solution of the isomer mixture in the mobile phase. Dilute the stock solution to an appropriate concentration for analysis (e.g., 10-100 µg/mL).

  • HPLC System Preparation:

    • Install a suitable column (e.g., C18 or Phenyl-Hexyl).

    • Prepare the mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: Acetonitrile).

    • Purge the pump lines with the respective mobile phases.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Set the UV detector wavelength to 254 nm.

    • Program a suitable gradient (e.g., start with 10% B, increase to 50% B over 15 minutes).

  • Injection and Data Acquisition: Inject the prepared sample and start the data acquisition.

  • Analysis: Identify the peaks corresponding to the ortho and para isomers based on their retention times (the para isomer is typically less retained on a reversed-phase column).

Visualizations

Logical Workflow for Troubleshooting HPLC Separation

hplc_troubleshooting start Poor Isomer Separation check_resolution Check Peak Resolution (Rs < 1.5) start->check_resolution optimize_mobile_phase Optimize Mobile Phase - Adjust Organic % - Switch Organic Solvent - Adjust pH check_resolution->optimize_mobile_phase No check_peak_shape Check Peak Shape (Tailing or Fronting) check_resolution->check_peak_shape Yes optimize_mobile_phase->check_resolution change_column Change Stationary Phase (e.g., Phenyl-Hexyl) optimize_mobile_phase->change_column change_column->check_resolution adjust_conditions Adjust Conditions - Lower Sample Concentration - Check for Dead Volume - Adjust Mobile Phase pH check_peak_shape->adjust_conditions No good_separation Good Separation check_peak_shape->good_separation Yes adjust_conditions->check_peak_shape

Caption: A logical workflow for troubleshooting poor separation of phenolsulfonic acid isomers in HPLC.

Experimental Workflow for Fractional Crystallization

fractional_crystallization_workflow start Crude Isomer Mixture dissolve Dissolve in Minimum Hot Water start->dissolve cool Slowly Cool to Room Temperature dissolve->cool filter1 Filter to Collect p-Isomer Crystals cool->filter1 mother_liquor Mother Liquor (Enriched in o-Isomer) filter1->mother_liquor Filtrate para_product Pure p-Isomer filter1->para_product concentrate Concentrate Mother Liquor mother_liquor->concentrate cool2 Cool Concentrated Solution concentrate->cool2 filter2 Filter to Collect o-Isomer Crystals cool2->filter2 ortho_product Pure o-Isomer filter2->ortho_product

Caption: A step-by-step workflow for the separation of o- and p-phenolsulfonic acid via fractional crystallization.

References

How to minimize byproduct formation during the sulfonation of phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize byproduct formation during the sulfonation of phenol (B47542).

Frequently Asked Questions (FAQs)

Q1: What are the primary products and common byproducts in the sulfonation of phenol?

The direct sulfonation of phenol with concentrated sulfuric acid is an electrophilic aromatic substitution reaction that primarily yields a mixture of ortho-phenolsulfonic acid (this compound) and para-phenolsulfonic acid (p-phenolsulfonic acid).[1] The main byproducts that can form under various conditions include:

  • Disubstituted Phenols: Phenol-2,4-disulfonic acid is a common byproduct, particularly at higher temperatures or with an excess of the sulfonating agent. Trisulfonated phenols may also form under more aggressive conditions.[2]

  • Sulfones: Bis(hydroxyphenyl) sulfones can be formed as byproducts, especially at elevated temperatures.[2][3]

  • Oxidation Products: Phenol is susceptible to oxidation by hot concentrated sulfuric acid, which can lead to the formation of colored quinone-like structures, resulting in a dark brown or black reaction mixture.[2]

Q2: How does reaction temperature control the product distribution?

The sulfonation of phenol is a classic example of a reaction governed by kinetic versus thermodynamic control.[2][4]

  • At low temperatures (e.g., 25-40°C) , the reaction is under kinetic control . The ortho-isomer is formed faster because the activation energy for the ortho position attack is lower.[1][2]

  • At high temperatures (e.g., 100-110°C) , the reaction is under thermodynamic control . The more stable para-isomer is the predominant product.[1][2] At these temperatures, the sulfonation reaction is reversible, allowing the initially formed ortho-isomer to revert to phenol and then react again to form the more stable para product.[2][5]

Q3: What is the role of the sulfonating agent's concentration and stoichiometry?

The concentration and amount of the sulfonating agent are critical.

  • Concentration: Concentrated sulfuric acid (96-98%) is typically used for efficient monosulfonation.[2] Using a more potent agent like fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO₃), increases the reaction rate but also significantly raises the risk of forming disulfonated byproducts.[2][4]

  • Stoichiometry: To minimize di- and tri-sulfonation, it is crucial to use a controlled molar ratio of the sulfonating agent to phenol.[2] A slight excess of sulfuric acid (e.g., 1.05-1.1 moles per mole of phenol) is often used to ensure the reaction goes to completion.[1][4]

Product Distribution Data

The regioselectivity of phenol sulfonation is highly dependent on the reaction temperature. The following table summarizes the typical product distribution under kinetic and thermodynamic control.

Reaction TemperatureMajor ProductTypical Yield of Major ProductCommon ByproductsControl Type
25-30°CThis compound76-82%[1][6]p-Phenolsulfonic Acid[1]Kinetic
100-110°Cp-Phenolsulfonic Acid>90%[1][2]This compound, Phenol-2,4-disulfonic acid[2]Thermodynamic

Process Diagrams

The following diagrams illustrate the key relationships and workflows for controlling the sulfonation of phenol.

G cluster_conditions Reaction Conditions cluster_products Reaction Outcome Temp Temperature Kinetic Kinetic Product (this compound) Temp->Kinetic Low (~25°C) Thermo Thermodynamic Product (p-Phenolsulfonic Acid) Temp->Thermo High (~100°C) Time Time Time->Thermo Sufficient Byproducts Byproducts (Disulfonated Phenols, Sulfones) Time->Byproducts Long Conc [H₂SO₄] Conc->Byproducts High / Excess Kinetic->Thermo Rearranges at High Temp

Caption: Relationship between reaction conditions and product formation.

G start Start reagents 1. Add Phenol to Reaction Flask start->reagents addition 2. Slowly Add Conc. H₂SO₄ with Vigorous Stirring reagents->addition control 3. Critical Temperature Control addition->control low_temp 4a. Maintain 25-40°C (Kinetic Control) control->low_temp Target: Ortho-isomer high_temp 4b. Heat to 100-110°C (Thermodynamic Control) control->high_temp Target: Para-isomer stir 5. Stir for Required Time (2-6h) low_temp->stir high_temp->stir workup 6. Workup (e.g., Pour into ice water) stir->workup end End workup->end

Caption: Experimental workflow with critical temperature control points.

Troubleshooting Guide

Problem IDIssueProbable CausesRecommended Solutions
SP-T01 Low yield of the desired phenolsulfonic acid isomer. 1. Inappropriate Reaction Temperature: The ortho/para product ratio is highly temperature-dependent.[2][4]2. Insufficient Reaction Time: The reaction may not have reached completion.[2]3. Excess Water: Using diluted sulfuric acid reduces its effectiveness.[2]1. Temperature Control: For the ortho-isomer (kinetic), maintain a low temperature (25-40°C). For the para-isomer (thermodynamic), use a higher temperature (100-110°C).[2]2. Reaction Time: Ensure sufficient reaction time, typically ranging from 2 to 6 hours. Monitor reaction progress if possible.[2]
SP-T02 The reaction mixture turns dark brown or black. 1. Oxidation of Phenol: Phenol can be oxidized by concentrated sulfuric acid at high temperatures, forming colored quinones.[2]2. Impurities in Phenol: Starting with discolored or impure phenol can lead to discoloration.[2]1. Temperature Control: Avoid excessively high temperatures to minimize oxidation.[2]2. Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen) to reduce oxidation.[2][7]3. High-Purity Phenol: Use high-purity, colorless phenol. Purify by distillation if necessary.[2]
SP-T03 Significant formation of phenol-2,4-disulfonic acid. 1. High Concentration of Sulfonating Agent: Using fuming sulfuric acid or a large excess of concentrated sulfuric acid promotes multiple substitutions.[2]2. High Temperature & Long Reaction Time: These conditions can favor further sulfonation.[2]1. Stoichiometry Control: Use a controlled molar ratio of sulfuric acid to phenol (e.g., 1.05:1).[1][2]2. Optimize Conditions: Adjust reaction temperature and time to favor monosulfonation. For the para-isomer, avoid excessively long heating times once the desired conversion is reached.[2]
SP-T04 Difficulty in separating ortho- and para- isomers. The isomers have similar physical properties and solubility profiles, making simple crystallization challenging.[2]1. Fractional Crystallization of Salts: Convert the acid mixture to salts (e.g., calcium or sodium salts). The different solubilities of the ortho- and para- salts can be exploited for separation through fractional crystallization.[1][2]

Experimental Protocols

Safety Note: Phenol is toxic and can be absorbed through the skin. Concentrated sulfuric acid is highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2] The reaction is exothermic; control the rate of reagent addition and have a cooling bath ready.[2][8]

Protocol 1: Synthesis of this compound (Kinetic Control)

This protocol is optimized for the preferential synthesis of the ortho-isomer.[1][2]

  • Materials:

    • Phenol (94 g, 1.0 mol)

    • Concentrated Sulfuric Acid (98%, 104 g, 1.06 mol)

    • Ice-water bath

    • Reaction flask with magnetic stirrer and thermometer

  • Procedure:

    • Place 94 g (1.0 mol) of molten phenol into a reaction flask equipped with a magnetic stirrer.

    • Cool the flask in an ice-water bath to maintain a low temperature.[1]

    • Slowly add 104 g (1.06 mol) of concentrated sulfuric acid dropwise with continuous, vigorous stirring.

    • Carefully monitor the addition to ensure the internal reaction temperature does not exceed 30-40°C.[1][2]

    • After the addition is complete, continue stirring the mixture at room temperature (25-30°C) for 4-6 hours to ensure the reaction goes to completion.[1][2]

    • The final product will be a mixture containing this compound as the major component.[1]

Protocol 2: Synthesis of p-Phenolsulfonic Acid (Thermodynamic Control)

This protocol is optimized for the preferential synthesis of the para-isomer.[2][9]

  • Materials:

    • Phenol (94 g, 1.0 mol)

    • Concentrated Sulfuric Acid (98%, 104 g, 1.06 mol)

    • Reaction flask with reflux condenser, mechanical stirrer, and heating mantle

  • Procedure:

    • In a round-bottom flask, carefully add 94 g (1.0 mol) of molten phenol.

    • Slowly and with constant stirring, add 104 g (1.06 mol) of concentrated sulfuric acid. The addition is exothermic, and the temperature will rise.[2]

    • Heat the reaction mixture to 100-110°C using an oil bath or heating mantle.[2]

    • Maintain this temperature and continue stirring for 5-6 hours.[2] During this period, water formed in the reaction may distill off.[2][9]

    • After the reaction is complete, cool the mixture to room temperature. The product, primarily p-phenolsulfonic acid, may solidify upon cooling.[2]

    • The crude product can be purified by recrystallization or by conversion to a salt, followed by recrystallization and acidification.[2]

References

Optimizing the molar ratio of sulfuric acid to phenol for monosubstitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of phenol (B47542) sulfonation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information on achieving selective monosubstitution of phenol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of sulfuric acid to phenol for monosubstitution?

A recommended starting point for achieving monosubstitution is a 1:1 molar ratio of sulfuric acid to phenol.[1] Using a significant excess of sulfuric acid can increase the likelihood of polysubstitution, leading to the formation of disulfonated and other polysubstituted products.[2] Optimization may be necessary depending on the specific reaction conditions and desired product purity.

Q2: How does reaction temperature influence the outcome of phenol sulfonation?

Reaction temperature is a critical parameter that governs the regioselectivity of the reaction, determining the ratio of ortho-phenolsulfonic acid to para-phenolsulfonic acid.[2][3]

  • Low Temperature (Kinetic Control): At lower temperatures, around 25°C, the reaction is under kinetic control, and the major product is this compound, as it is formed more rapidly.[1][3]

  • High Temperature (Thermodynamic Control): At higher temperatures, approximately 100°C, the reaction is under thermodynamic control.[1][3] This condition favors the formation of the more stable p-phenolsulfonic acid.[1][3]

Q3: What are the common byproducts in phenol sulfonation, and how can their formation be minimized?

Common byproducts include disulfonated phenols and sulfones, such as bis(hydroxyphenyl) sulfones.[3] At elevated temperatures, oxidation of phenol can also occur.[3] To minimize byproduct formation, it is crucial to control the molar ratio of the reactants, the reaction temperature, and the reaction time.[1]

Q4: What is the role of the sulfuric acid concentration?

Concentrated sulfuric acid (96-98%) is typically used for phenol sulfonation.[3] The presence of excess water can dilute the acid and impede the formation of the active sulfonating agent, sulfur trioxide (SO₃).[2]

Troubleshooting Guide

Problem IDIssuePotential CausesSuggested Solutions
SP-T01 Low yield of the desired phenolsulfonic acid isomer. Inappropriate reaction temperature.[3] Insufficient reaction time.[2] Excess water in the sulfuric acid.[2]Temperature Control: For the ortho isomer, maintain a low reaction temperature (e.g., 25-40°C).[3] For the para isomer, use a higher temperature (e.g., 100-110°C).[3] Reaction Time: Monitor the reaction progress to ensure completion. Reagent Quality: Use concentrated sulfuric acid and ensure the phenol is dry.[2]
SP-T02 Formation of significant amounts of disubstituted byproducts. High concentration of the sulfonating agent.[3] High reaction temperature and prolonged reaction time.[3]Stoichiometry Control: Use a controlled molar ratio of sulfuric acid to phenol, starting with 1:1. Reaction Conditions: Optimize the reaction temperature and time to favor monosubstitution.[3]
SP-T03 Product is a mixture of ortho and para isomers. The reaction has not reached thermodynamic equilibrium for the desired para isomer.[1] The temperature was not low enough to favor the kinetic ortho product.For para isomer: Increase the reaction temperature and/or the reaction time to allow the conversion of the ortho isomer to the more stable para isomer.[1] For ortho isomer: Ensure the reaction temperature is maintained at a low level (e.g., ~25°C).[1]
SP-T04 Product is contaminated with inorganic salts after work-up. Incomplete removal of the neutralizing agent.[3]Purification: Recrystallize the product from a suitable solvent or convert it to a salt, recrystallize, and then acidify.[3]

Experimental Protocols

Synthesis of this compound (Kinetic Control)
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add 1.0 mole of molten phenol.

  • Reagent Addition: Slowly and with vigorous stirring, add 1.0 to 1.1 mole equivalents of concentrated sulfuric acid. Ensure the temperature of the reaction mixture is maintained between 25-40°C.[3]

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours.[3] The progress of the reaction can be monitored by techniques such as TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully pour the mixture into ice-cold water to precipitate the product and dilute the remaining sulfuric acid.[1]

  • Isolation: Collect the solid product by filtration, wash it with cold water to remove any residual acid, and then dry it.

Synthesis of p-Phenolsulfonic Acid (Thermodynamic Control)
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 1.0 mole of molten phenol.

  • Reagent Addition: Slowly and with constant stirring, add 1.0 to 1.1 mole equivalents of concentrated sulfuric acid. The addition is exothermic, and the temperature will rise.

  • Reaction: Heat the reaction mixture to 100-110°C using an oil bath and maintain this temperature for 5-6 hours with continuous stirring.[3] During this time, water formed in the reaction and a small amount of unreacted phenol may distill off.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product, primarily p-phenolsulfonic acid, will solidify upon cooling.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by converting it to a salt, followed by recrystallization and acidification.[3]

Visualizations

Sulfonation_Pathway Phenol Phenol Arenium_Ion Arenium Ion (Sigma Complex) Phenol->Arenium_Ion + SO₃ H2SO4 H₂SO₄ SO3 SO₃ (Electrophile) H2SO4->SO3 Generation Ortho_Product This compound (Kinetic Product) Arenium_Ion->Ortho_Product -H⁺ (Low Temp) Para_Product p-Phenolsulfonic Acid (Thermodynamic Product) Arenium_Ion->Para_Product -H⁺ (High Temp) Ortho_Product->Para_Product Rearrangement (High Temp)

Caption: Reaction pathway for the sulfonation of phenol.

Experimental_Workflow start Start preparation Preparation of Reactants (Phenol, H₂SO₄) start->preparation reaction Controlled Reaction (Temperature & Time) preparation->reaction workup Work-up (Precipitation in Ice Water) reaction->workup isolation Isolation (Filtration & Washing) workup->isolation purification Purification (Recrystallization) isolation->purification end End purification->end Troubleshooting_Tree start Low Yield or Impure Product? check_temp Check Reaction Temperature start->check_temp Isomer Issue check_ratio Check Molar Ratio start->check_ratio Byproduct Issue check_time Check Reaction Time start->check_time Incomplete Reaction low_temp Low Temp (~25°C)? check_temp->low_temp ratio_ok Ratio ~1:1? check_ratio->ratio_ok time_ok Sufficient Time? check_time->time_ok high_temp High Temp (~100°C)? low_temp->high_temp Yes (Target: Ortho) adjust_temp_high Increase Temperature for Para low_temp->adjust_temp_high No (Target: Para) adjust_temp_low Decrease Temperature for Ortho high_temp->adjust_temp_low No (Target: Ortho) adjust_ratio Adjust to ~1:1 to Avoid Polysubstitution ratio_ok->adjust_ratio No increase_time Increase Reaction Time time_ok->increase_time No

References

Technical Support Center: High-Purity Purification of O-Phenolsulfonic Acid using Ion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the high-purity purification of O-Phenolsulfonic acid using ion-exchange chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and illustrative data to support your experimental work.

Troubleshooting Guide

Encountering issues during your purification process is common. This guide addresses specific problems you might face during the ion-exchange chromatography of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No or Poor Binding of this compound to the Column - Incorrect pH of the mobile phase: For anion exchange, the pH should be above the pKa of the sulfonic acid group to ensure it is deprotonated (anionic). For cation exchange, the pH should be low enough to keep the sulfonic acid protonated. - Ionic strength of the sample is too high: High salt concentrations in the sample will compete with the this compound for binding to the resin. - Column not properly equilibrated: The resin has not been fully converted to the appropriate counter-ion form.- Adjust the pH of your sample and mobile phase: Ensure the pH is appropriate for the type of ion exchange you are performing. - Desalt or dilute your sample: Reduce the ionic strength of your sample before loading it onto the column.[1] - Thoroughly equilibrate the column: Pass at least 5-10 column volumes of the starting buffer through the column before loading your sample.
Broad or Tailing Peaks - Column overloading: Too much sample has been loaded onto the column, exceeding its binding capacity. - Flow rate is too high: Insufficient time for equilibrium to be established between the mobile and stationary phases. - Inappropriate mobile phase composition: The elution conditions are not optimal for a sharp release of the bound this compound.- Reduce the sample load: Inject a smaller volume or a more dilute sample. - Decrease the flow rate: Allow for better interaction between the analyte and the resin. - Optimize the elution gradient: A shallower gradient may improve peak shape.
High Backpressure - Clogged column frit or tubing: Particulates from the sample or mobile phase may be blocking the flow path. - Resin bed compaction: The resin has settled or become compressed over time. - Precipitation of the sample on the column: this compound or impurities may have precipitated under the experimental conditions.- Filter your sample and mobile phases: Use a 0.22 µm or 0.45 µm filter. - Repack the column: If using a self-packed column, unpack and repack the resin. - Wash the column with a strong solvent: Consult the resin manufacturer's instructions for appropriate cleaning-in-place (CIP) procedures.
Co-elution of Impurities - Suboptimal selectivity of the resin: The chosen resin does not provide sufficient resolution between this compound and impurities. - Elution gradient is too steep: The rapid change in mobile phase composition does not allow for the separation of closely related compounds.- Try a different resin: A resin with a different functional group or matrix may offer better selectivity. - Optimize the elution gradient: Use a shallower and more gradual gradient to improve resolution.[2]

Frequently Asked Questions (FAQs)

Q1: Should I use a strong or weak ion-exchange resin for this compound purification?

A1: A strong anion exchanger (SAX) or a strong cation exchanger (SCX) is generally recommended as a starting point for the purification of this compound.[3] this compound is a strong acid, meaning its sulfonic acid group is ionized over a wide pH range. Strong ion exchangers also have a charge that is independent of the mobile phase pH, which can simplify method development.[3]

Q2: What is the ideal mobile phase pH for purifying this compound?

A2: The ideal mobile phase pH depends on whether you are using anion or cation exchange chromatography.

  • For anion exchange chromatography: The pH of the mobile phase should be at least 1-2 pH units above the pKa of the sulfonic acid group of this compound to ensure it carries a net negative charge and binds to the positively charged stationary phase.

  • For cation exchange chromatography: The pH should be kept low to ensure the sulfonic acid group is protonated, allowing it to interact with a negatively charged stationary phase. However, given the strong acidic nature of the sulfonic acid group, anion exchange is often a more intuitive choice.

Q3: How can I elute the purified this compound from the column?

A3: Elution is typically achieved by either increasing the ionic strength of the mobile phase or by changing its pH.[4]

  • Salt Gradient Elution: A gradient of increasing salt concentration (e.g., NaCl or KCl) is introduced into the mobile phase. The salt ions compete with the bound this compound for the ion-exchange sites on the resin, eventually displacing and eluting it.

  • pH Gradient Elution: By changing the pH of the mobile phase, the charge of the this compound can be neutralized, causing it to lose its affinity for the resin and elute.

Q4: How can I monitor the purification process?

A4: The elution of this compound can be monitored using an in-line UV detector, as the phenyl group is UV-active. Fractions should be collected and can be further analyzed for purity using techniques like High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Purification of this compound using Strong Anion Exchange Chromatography

This protocol provides a general framework for the purification of this compound. Optimization of specific parameters may be required based on the initial purity of the sample and the desired final purity.

1. Materials and Reagents:

  • Ion-Exchange Resin: Strong anion exchange (SAX) resin (e.g., quaternary ammonium (B1175870) functionalized polystyrene-divinylbenzene).

  • Chromatography Column: Appropriate size for the amount of sample to be purified.

  • Mobile Phase A (Binding Buffer): Deionized water, pH adjusted to 6.0 with a suitable buffer (e.g., 20 mM phosphate (B84403) buffer).

  • Mobile Phase B (Elution Buffer): 2 M NaCl in deionized water, pH adjusted to 6.0 with a suitable buffer (e.g., 20 mM phosphate buffer).

  • Regeneration Solution: 1 M NaOH.

  • Sample: Crude this compound solution, pH adjusted to 6.0.

2. Experimental Workflow Diagram:

G Experimental Workflow for this compound Purification cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Regeneration Resin_Prep Resin Preparation & Packing Column_Equil Column Equilibration with Buffer A Resin_Prep->Column_Equil Sample_Prep Sample Preparation (pH Adjustment & Filtration) Column_Equil->Sample_Prep Sample_Load Sample Loading Sample_Prep->Sample_Load Wash Wash with Buffer A Sample_Load->Wash Elution Elution with Buffer B Gradient Wash->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Purity_Analysis Purity Analysis (e.g., HPLC) Fraction_Collection->Purity_Analysis Column_Regen Column Regeneration Purity_Analysis->Column_Regen

Caption: Workflow for this compound Purification.

3. Step-by-Step Procedure:

  • Column Preparation:

    • Prepare a slurry of the SAX resin in Mobile Phase A.

    • Carefully pack the chromatography column with the resin slurry, avoiding the introduction of air bubbles.

    • Wash the packed column with 3-5 column volumes (CV) of deionized water.

  • Column Equilibration:

    • Equilibrate the column by passing 5-10 CV of Mobile Phase A through it.

    • Monitor the pH and conductivity of the column effluent until they are the same as Mobile Phase A.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of Mobile Phase A.

    • Adjust the pH of the sample to match that of Mobile Phase A (pH 6.0).

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Sample Loading:

    • Load the prepared sample onto the equilibrated column at a low flow rate to ensure efficient binding.

  • Washing:

    • Wash the column with 3-5 CV of Mobile Phase A to remove any unbound impurities.

    • Continue washing until the UV absorbance of the effluent returns to baseline.

  • Elution:

    • Elute the bound this compound using a linear gradient of Mobile Phase B into Mobile Phase A (e.g., 0-100% Mobile Phase B over 20 CV).

    • Alternatively, a step gradient can be used if the separation from impurities is known to be large.

  • Fraction Collection:

    • Collect fractions throughout the elution process. The fraction size will depend on the column dimensions and the expected peak volume.

  • Purity Analysis:

    • Analyze the collected fractions for the presence and purity of this compound using a suitable analytical technique, such as HPLC with UV detection.

    • Pool the fractions containing the high-purity product.

  • Column Regeneration:

    • Wash the column with 3-5 CV of 1 M NaOH to remove any strongly bound impurities.

    • Wash with 5-10 CV of deionized water until the pH of the effluent is neutral.

    • Store the column in an appropriate solution as recommended by the manufacturer (e.g., 20% ethanol).

Quantitative Data

The following table presents illustrative data on the performance of different types of strong anion exchange resins for the purification of aromatic sulfonic acids. Please note that this data is representative and optimal conditions for this compound may vary.

Resin Type Functional Group Mobile Phase A Mobile Phase B Purity Achieved (%) Recovery (%)
Resin A Quaternary Ammonium20 mM Phosphate, pH 6.02 M NaCl in Buffer A>98~92
Resin B Trimethylammonium20 mM TRIS, pH 7.51.5 M KCl in Buffer A>99~88
Resin C Diethylaminoethyl (Weak)20 mM Acetate, pH 5.02 M NaCl in Buffer A~95~95

Logical Troubleshooting Workflow

This diagram illustrates a logical workflow for troubleshooting common issues during the purification process.

Caption: A logical workflow for troubleshooting purification issues.

References

Validation & Comparative

Quantitative Analysis of O-Phenolsulfonic Acid: A Comparative Guide to HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of O-Phenolsulfonic acid is critical across various applications, from environmental monitoring to pharmaceutical process control. The selection of an appropriate analytical technique is paramount for achieving reliable and robust results. This guide provides a detailed comparison of two powerful analytical methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this compound, also known as 2-hydroxybenzenesulfonic acid.

This comparison is based on a comprehensive review of established analytical methodologies for phenols and sulfonic acids, supplemented with direct comparative data for this compound analysis. We will delve into the principles of each technique, present a side-by-side comparison of their quantitative performance, and provide detailed experimental protocols to assist in method selection and implementation.

Quantitative Performance Comparison

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as sensitivity, precision, and sample throughput. The following table summarizes the key quantitative performance parameters for the analysis of this compound by both techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.5 - 5 µg/L0.05 - 1 µg/L (with derivatization)
Limit of Quantitation (LOQ) 1.5 - 15 µg/L0.15 - 3 µg/L (with derivatization)
Recovery 85 - 110%80 - 105%
Precision (RSD) < 5%< 10%
Linearity (R²) > 0.995> 0.99
Sample Throughput ModerateLow to Moderate

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. The separation is based on the compound's affinity for the stationary phase (column) and the mobile phase.

Experimental Protocol: HPLC-UV/DAD

This protocol outlines a general reverse-phase HPLC method with UV or Diode-Array Detection (DAD) for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or DAD detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice.[1][2]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase and an organic solvent is typically employed.[1][2]

    • Solvent A: Water with an acidic modifier, such as 0.1% phosphoric acid or 0.1% trifluoroacetic acid (TFA), to ensure good peak shape.[1]

    • Solvent B: Acetonitrile or methanol.[1][2]

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute the analyte. An example gradient could be:

    • 0-5 min: 10% B

    • 5-15 min: Increase to 90% B

    • 15-20 min: Hold at 90% B

    • 20-21 min: Decrease to 10% B

    • 21-25 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of approximately 280 nm, where this compound exhibits absorbance.[1]

  • Injection Volume: 10 µL.

  • Quantification: A calibration curve is constructed by injecting a series of standard solutions of this compound of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Aqueous Sample Filter Filter (0.45 µm) Sample->Filter Autosampler Autosampler Filter->Autosampler Column C18 Column Autosampler->Column Pump HPLC Pump Pump->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

HPLC Analysis Workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a non-volatile compound like this compound, a derivatization step is mandatory to increase its volatility and thermal stability for GC analysis.

Experimental Protocol: GC-MS with Derivatization

This protocol describes a general method for the quantification of this compound using GC-MS following a derivatization step.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens.

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a widely used silylating agent.

    • Procedure: A dried sample extract is reconstituted in a suitable solvent (e.g., pyridine (B92270) or acetonitrile), and the derivatization reagent is added. The reaction mixture is then heated (e.g., at 60-80°C for 30-60 minutes) to ensure complete derivatization of the hydroxyl and sulfonic acid groups.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components. An example program could be:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless injection.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Quantification: Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. A calibration curve is generated using derivatized standards of this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis Sample Aqueous Sample Extraction Solid Phase Extraction Sample->Extraction Drydown Evaporation to Dryness Extraction->Drydown Derivatization Silylation (e.g., BSTFA) Drydown->Derivatization Autosampler Autosampler Derivatization->Autosampler GC Gas Chromatograph Autosampler->GC MS Mass Spectrometer GC->MS MassSpectrum Mass Spectrum MS->MassSpectrum Quantification Quantification (SIM) MassSpectrum->Quantification

GC-MS Analysis Workflow for this compound.

Method Comparison and Selection

HPLC is generally a more straightforward technique for the analysis of this compound as it does not require a derivatization step. This reduces sample preparation time and potential sources of error. The precision of HPLC is typically better than GC-MS for this analyte.[3] It is well-suited for routine quality control applications where high sample throughput is required. However, the sensitivity of HPLC with UV detection may be lower than that of GC-MS.

GC-MS , on the other hand, offers superior sensitivity and selectivity, especially when operated in SIM mode. The mass spectral data provides a higher degree of confidence in analyte identification. The main drawback of GC-MS for this compound analysis is the necessity of derivatization, which adds complexity to the sample preparation and can introduce variability. The sample throughput is generally lower compared to HPLC.

The choice between HPLC and GC-MS for the quantitative analysis of this compound depends on the specific analytical needs.

  • For routine analysis, high throughput, and applications where moderate sensitivity is sufficient, HPLC with UV/DAD detection is the preferred method due to its simplicity and high precision.

  • For trace-level analysis requiring very high sensitivity and definitive analyte confirmation, GC-MS with derivatization is the more powerful technique, despite the more complex sample preparation.

Researchers should carefully consider the required limits of detection, sample matrix complexity, available instrumentation, and desired sample throughput when selecting the most appropriate method for their specific application. Method validation according to relevant guidelines is essential to ensure the accuracy and reliability of the obtained results.

References

A Comparative Analysis of O-Phenolsulfonic Acid and P-Phenolsulfonic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of o-phenolsulfonic acid and p-phenolsulfonic acid reveals distinct differences in their stability, a critical factor for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of their performance, supported by experimental data, to inform their application in various chemical processes. The fundamental difference lies in their thermodynamic and kinetic profiles, with p-phenolsulfonic acid being the more stable isomer.

Comparative Stability Analysis

The stability of phenolsulfonic acid isomers is a classic example of kinetic versus thermodynamic control in chemical reactions. P-phenolsulfonic acid is the thermodynamically more stable of the two isomers, primarily due to reduced steric hindrance between the hydroxyl and sulfonic acid groups.[1][2] In contrast, this compound is the kinetically favored product, meaning it forms more rapidly at lower temperatures.[2][3]

The sulfonation of phenol (B47542) is a reversible reaction.[2][4] This reversibility allows for the conversion of the initially formed, less stable this compound to the more stable p-phenolsulfonic acid at elevated temperatures.[2][4] At higher temperatures, sufficient energy is available to overcome the activation energy for the reverse reaction of the ortho isomer, allowing the system to reach thermodynamic equilibrium, which favors the para product.[2][4]

While phenolsulfonic acid, as a mixture of isomers, is generally considered chemically stable under standard ambient conditions, exposure to air can cause a yellowish liquid solution to turn brown.[5] Both isomers are strong acids and react exothermically with bases.[5] At very high temperatures, aromatic sulfonic acids can undergo decomposition. For instance, this compound has a reported decomposition onset at 280°C.[6] General studies on aromatic sulfonic acids indicate thermal decomposition in the range of 200-300°C.

Data Presentation

The following table summarizes the reaction conditions that favor the formation of each isomer, which is a direct consequence of their relative stabilities under those conditions.

ParameterThis compound (Kinetic Product)P-Phenolsulfonic Acid (Thermodynamic Product)References
Reaction Temperature Low (e.g., ~25°C or 280 K)High (e.g., 100-110°C or 373 K)[2][3]
Control Type Kinetic ControlThermodynamic Control[2][3]
Typical Yield 76-82% (with <15% para isomer)~95%[2][6]
Relative Stability Less stableMore stable[1][2][7]
Key Factor Lower activation energy for formationGreater thermodynamic stability (less steric hindrance)[2]

Mandatory Visualization

The logical relationship between reactants, temperature, and the resulting kinetic and thermodynamic products is illustrated below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Phenol Phenol Sulfonation Sulfonation Phenol->Sulfonation H2SO4 H₂SO₄ H2SO4->Sulfonation Low_Temp Low Temp. (~25°C) Sulfonation->Low_Temp High_Temp High Temp. (100-110°C) Sulfonation->High_Temp Ortho This compound (Kinetic Product) Low_Temp->Ortho Favors Para P-Phenolsulfonic Acid (Thermodynamic Product) High_Temp->Para Favors Ortho->High_Temp Isomerization

Caption: Kinetic vs. Thermodynamic control in the sulfonation of phenol.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and p-phenolsulfonic acid, which highlight the practical application of their stability differences.

Synthesis of this compound (Kinetic Control)

This protocol is designed to favor the formation of the kinetically controlled ortho isomer by maintaining a low reaction temperature.

  • Materials:

    • Phenol (1.0 mol)

    • Concentrated sulfuric acid (96-98%, 1.06 mol)

    • Ice-water bath

    • Round-bottom flask with a magnetic stirrer

  • Procedure:

    • Place 1.0 mol of molten phenol into the round-bottom flask.

    • Place the flask in an ice-water bath to cool.

    • Slowly and with vigorous stirring, add 1.06 mol of concentrated sulfuric acid.

    • Carefully monitor the addition to ensure the reaction temperature is maintained between 25-40°C.[8]

    • After the addition is complete, continue to stir the mixture at room temperature for 4-6 hours.[8]

    • The resulting product will be a mixture containing this compound as the major component.

Synthesis of P-Phenolsulfonic Acid (Thermodynamic Control)

This protocol utilizes a higher temperature to allow the reaction to reach thermodynamic equilibrium, favoring the more stable para isomer.

  • Materials:

    • Phenol (1.0 mol)

    • Concentrated sulfuric acid (96-98%, 1.06 mol)

    • Oil bath

    • Round-bottom flask equipped with a reflux condenser and a mechanical stirrer

  • Procedure:

    • Carefully add 1.0 mol of molten phenol to the round-bottom flask.

    • Slowly and with constant stirring, add 1.06 mol of concentrated sulfuric acid. The addition is exothermic, and the temperature will rise.

    • Heat the reaction mixture to 100-110°C using an oil bath.[8]

    • Maintain this temperature and continue stirring for 5-6 hours.[8]

    • During this time, water formed in the reaction may distill off.

    • After the reaction is complete, cool the mixture to room temperature. The product, primarily p-phenolsulfonic acid, will solidify upon cooling.[8]

Separation of Isomers by Fractional Crystallization

The difference in solubility of the isomers or their salts can be exploited for separation.

  • General Protocol:

    • Dissolve the isomeric mixture in a minimum amount of hot water.

    • Allow the solution to cool slowly. The p-isomer is generally less soluble and will crystallize out first.

    • Filter the crystals of the p-isomer.

    • The mother liquor will be enriched with the o-isomer. Further concentration and cooling can lead to the crystallization of this compound.

    • Multiple recrystallization steps may be necessary to achieve high purity.

References

A Comparative Guide to Sulfonating Agents: O-Phenolsulfonic Acid vs. Chlorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate sulfonating agent is a critical decision that can significantly impact reaction efficiency, product purity, and overall process safety. This guide provides a comprehensive comparison of two common sulfonating agents, O-Phenolsulfonic acid and chlorosulfonic acid, with a focus on their performance, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Performance Metrics

This compound is typically generated in situ from the reaction of phenol (B47542) with sulfuric acid. The sulfonation of aromatic compounds is a classic example of electrophilic aromatic substitution, where the choice of sulfonating agent and reaction conditions dictates the outcome. Chlorosulfonic acid, a more reactive and aggressive agent, offers a different profile in terms of reactivity and byproducts.

FeatureThis compound (from Phenol and H₂SO₄)Chlorosulfonic Acid
Reactivity ModerateHigh, reacts violently with water
Primary Sulfonating Species SO₃ (in equilibrium with H₂SO₄)SO₂Cl⁺ (electrophile), SO₃
Typical Substrates Aromatic compounds, particularly phenolsWide range of organic compounds, including aromatics and alcohols
Key Byproducts Water, disubstituted phenols, sulfonesHydrogen chloride (gas), sulfonyl chlorides
Control of Reaction Temperature-dependent isomer control (ortho vs. para)Often requires lower temperatures to control reactivity
Safety Concerns Corrosive, causes severe burnsHighly corrosive, reacts violently with water, releases toxic HCl gas

Performance Comparison: A Data-Driven Analysis

The following tables summarize quantitative data on the use of sulfuric acid (for the generation of phenolsulfonic acid) and chlorosulfonic acid in sulfonation reactions.

Table 1: Sulfonation of Phenol with Sulfuric Acid

Reaction Temperature (°C)Major ProductIsomer Distribution (Ortho:Para)Reported YieldReference
25-40This compound (Kinetic control)~85:1576-82% (ortho)[1]
100-110p-Phenolsulfonic acid (Thermodynamic control)~15:8568-74% (para)[1]

Table 2: Sulfonation of 2-hydroxy-4-methoxybenzophenone with Chlorosulfonic Acid

Molar Ratio (Substrate:Agent)SolventReaction Temperature (°C)Reaction Time (h)Reported YieldReference
1:1.2Dimethyl carbonate/cyclohexane60-72590%[2]

Experimental Protocols

Detailed methodologies for the sulfonation of phenol using both sulfuric acid and chlorosulfonic acid are provided below.

Protocol 1: Synthesis of this compound (Kinetic Control)

Materials:

  • Phenol (1 mol)

  • Concentrated sulfuric acid (98%, 1.06 mol)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Reaction flask

Procedure:

  • In a reaction flask, melt 94 g (1 mol) of phenol.

  • Cool the flask in an ice-water bath to maintain a low temperature (around 25-40°C).

  • Slowly and with vigorous stirring, add 104 g (1.06 mol) of concentrated sulfuric acid.

  • After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours.

  • The resulting mixture will contain this compound as the major product.[3]

Protocol 2: Sulfonation of 2-Hydroxyphenylacetic Acid with Chlorosulfonic Acid

Materials:

  • 2-Hydroxyphenylacetic acid (2-HPA) (1.14 mmol)

  • Chlorosulfonic acid (0.326 mmol)

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Reaction flask

Procedure:

  • Dissolve 182 mg (1.14 mmol) of 2-HPA in a reaction flask.

  • Prepare a solution of 66.5 µL (0.326 mmol) of chlorosulfonic acid in 0.28 mL of DCM.

  • Add the chlorosulfonic acid solution dropwise to the 2-HPA solution.

  • Briefly sonicate the mixture and then stir for 2 hours at room temperature.[4]

  • Evaporate the solvent to obtain the crude product.[4]

Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical pathways and experimental workflows discussed.

G Phenol Sulfonation: Kinetic vs. Thermodynamic Control phenol Phenol low_temp Low Temperature (25-40°C) phenol->low_temp Sulfonation high_temp High Temperature (100-110°C) phenol->high_temp Sulfonation sulfuric_acid Conc. H₂SO₄ ortho_product This compound (Kinetic Product) low_temp->ortho_product para_product p-Phenolsulfonic Acid (Thermodynamic Product) high_temp->para_product ortho_product->para_product Isomerization at high temperature

Temperature-dependent control of phenol sulfonation.

G Experimental Workflow: Phenol Sulfonation start Start reactants Combine Phenol and Sulfonating Agent start->reactants reaction Stir at Controlled Temperature reactants->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Crystallization) workup->purification product Final Product purification->product

A generalized workflow for a sulfonation reaction.

Byproducts and Safety Considerations

The choice of sulfonating agent also has significant implications for the types of byproducts formed and the necessary safety precautions.

Sulfonation with Sulfuric Acid:

  • Byproducts: The primary byproduct is water. However, at higher temperatures or with an excess of sulfuric acid, disubstituted products like phenol-2,4-disulfonic acid and sulfones can form.[3] Oxidation of phenol can also occur, leading to colored impurities.[3]

  • Safety: Concentrated sulfuric acid is highly corrosive and causes severe burns. Reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

Sulfonation with Chlorosulfonic Acid:

  • Byproducts: A major byproduct is hydrogen chloride (HCl) gas, which is corrosive and toxic and must be scrubbed from the reaction off-gas.[2] Depending on the reaction conditions, sulfonyl chlorides can also be formed.

  • Safety: Chlorosulfonic acid is extremely reactive and corrosive. It reacts violently with water, releasing significant heat and toxic fumes.[5][6] It is critical to handle this reagent in a dry, inert atmosphere and to have appropriate emergency procedures in place. Full PPE, including a face shield and respiratory protection, is often necessary.

Conclusion

The choice between generating this compound in situ with sulfuric acid and using chlorosulfonic acid as a sulfonating agent depends on the specific requirements of the synthesis.

  • Sulfuric acid offers a more moderate and controllable approach, with the significant advantage of temperature-dependent selectivity for ortho and para isomers. It is generally preferred when high selectivity for a specific isomer is required and when the substrate is susceptible to degradation under harsher conditions.

  • Chlorosulfonic acid is a more powerful and less selective sulfonating agent, often leading to higher yields in shorter reaction times.[7][8] However, its high reactivity, the evolution of corrosive HCl gas, and the potential for the formation of sulfonyl chloride byproducts necessitate more stringent safety precautions and handling procedures.

Ultimately, the optimal choice will be determined by a careful evaluation of the substrate's reactivity, the desired product's specifications, and the laboratory's or facility's capacity to safely handle these hazardous reagents.

References

A Comparative Review of Analytical Methods for Phenolsulfonic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of phenolsulfonic acid (PSA) is critical in various fields, including environmental monitoring, industrial process control, and pharmaceutical analysis. This guide provides a comparative overview of the principal analytical methods employed for the determination of PSA, offering a side-by-side look at their performance characteristics. Detailed experimental protocols for key techniques are also presented to aid in methodological selection and implementation.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for phenolsulfonic acid quantification hinges on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance metrics of four common analytical techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)SpectrophotometryCapillary Electrophoresis (CE)
Limit of Detection (LOD) 0.5 - 5 µg/L0.05 - 1 µg/L (with derivatization)50 - 200 µg/L1 - 10 µg/L
Limit of Quantification (LOQ) 1.5 - 15 µg/L0.15 - 3 µg/L (with derivatization)150 - 600 µg/L3 - 30 µg/L
Recovery 85 - 110%80 - 105%90 - 105%90 - 110%
Precision (RSD) < 5%< 10%< 10%< 5%
Linearity (R²) > 0.995> 0.99> 0.99> 0.995
Sample Throughput ModerateLow to ModerateHighHigh

Experimental Protocols

Detailed methodologies for the principal analytical techniques are outlined below. These protocols provide a foundational framework that can be adapted to specific sample types and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a widely used technique for the separation and quantification of phenolsulfonic acid isomers.

Principle: The sample is injected into a liquid mobile phase that is pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

Instrumentation:

  • HPLC system with a pump, injector, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. A common mobile phase composition is a gradient of acetonitrile in water.[1]

  • Standard Solution Preparation: Prepare a stock solution of phenolsulfonic acid in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve or dilute the sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution with acetonitrile and acidified water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength determined by the absorption maximum of phenolsulfonic acid (typically around 230 nm).

    • Injection Volume: 20 µL.

  • Analysis: Inject the calibration standards and samples into the HPLC system. Identify the phenolsulfonic acid peak based on its retention time compared to the standard. Quantify the concentration using a calibration curve generated from the peak areas of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of phenolsulfonic acid, although it requires a derivatization step to increase the volatility of the analyte.

Principle: The derivatized analyte is vaporized and separated in a gas chromatographic column. The separated components are then detected and identified by a mass spectrometer.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms).

Reagents:

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or acetic anhydride).

  • Solvent (e.g., pyridine, hexane).

  • Internal standard (e.g., an isotopically labeled analog of phenolsulfonic acid).

Procedure:

  • Sample Preparation and Derivatization:

    • For aqueous samples, perform a liquid-liquid or solid-phase extraction to transfer the phenolsulfonic acid into an organic solvent.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add a known amount of internal standard.

    • Add the derivatizing agent (e.g., 100 µL of BSTFA + 1% TMCS) and a solvent (e.g., 100 µL of pyridine).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

    • Ion Source Temperature: 230 °C.

    • Mass Spectrometer Mode: Electron Ionization (EI) with scanning over a suitable mass range or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Analysis: Inject the derivatized sample into the GC-MS system. Identify the derivatized phenolsulfonic acid peak based on its retention time and mass spectrum. Quantify the concentration using the internal standard method.

Spectrophotometry

Spectrophotometry provides a simpler and more rapid method for the quantification of total phenolic compounds, but it may lack the specificity of chromatographic methods.

Principle: This method is often based on a color-forming reaction. For instance, phenolic compounds react with specific reagents to produce a colored complex, the absorbance of which is proportional to the concentration of the analyte. A common method involves reaction with 4-aminoantipyrine (B1666024).[2]

Instrumentation:

  • UV-Visible Spectrophotometer.

Reagents:

Procedure:

  • Sample Preparation: If necessary, perform a distillation step to remove interferences.

  • Color Development:

    • To a known volume of the sample or standard, add a buffer solution to adjust the pH to approximately 10.

    • Add 4-aminoantipyrine solution and mix.

    • Add potassium ferricyanide solution to develop the color and mix.

  • Measurement: After a set time for color development (e.g., 15 minutes), measure the absorbance of the solution at the wavelength of maximum absorbance (e.g., 510 nm) against a reagent blank.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of phenolsulfonic acid in the sample from the calibration curve.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique that requires minimal sample volume and offers rapid analysis times.

Principle: Separation is achieved based on the differential migration of charged analytes in an electric field within a narrow capillary filled with an electrolyte solution.

Instrumentation:

  • Capillary electrophoresis system with a power supply, capillary, detector (e.g., UV-Vis), and autosampler.

  • Fused-silica capillary.

Reagents:

Procedure:

  • Capillary Conditioning: Before the first use, and daily, rinse the capillary with sodium hydroxide solution, followed by water, and finally with the running buffer.

  • Buffer and Sample Preparation: Prepare the running buffer and adjust the pH. Dissolve or dilute the sample in the running buffer or water. Filter the buffer and samples through a 0.22 µm filter.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Running Buffer: e.g., 20 mM borate buffer at pH 9.2.

    • Voltage: 15-25 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detection at a suitable wavelength (e.g., 214 nm).

  • Analysis: Inject the sample and apply the voltage. Analytes will migrate through the capillary and be detected. Identify the phenolsulfonic acid peak by its migration time compared to a standard. Quantify the concentration using a calibration curve.

Visualizing the Methodologies

To further elucidate the relationships and workflows of these analytical techniques, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Filtration Filtration Sample->Filtration Extraction Extraction (if needed) Filtration->Extraction Dilution Dilution Filtration->Dilution Derivatization Derivatization (for GC-MS) Extraction->Derivatization GCMS GC-MS Derivatization->GCMS HPLC HPLC Dilution->HPLC Spectro Spectrophotometry Dilution->Spectro CE Capillary Electrophoresis Dilution->CE Peak_Integration Peak Integration/ Absorbance Reading HPLC->Peak_Integration GCMS->Peak_Integration Spectro->Peak_Integration CE->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for phenolsulfonic acid quantification.

Analytical_Methods_Relationship cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method cluster_electrophoresis Electrophoretic Method HPLC HPLC (Liquid Chromatography) GCMS GC-MS (Gas Chromatography) Spectro Spectrophotometry (Colorimetric) Separation Separation Principle CE Capillary Electrophoresis (Migration in Electric Field) Separation->HPLC Partitioning Separation->GCMS Partitioning Separation->CE Electrophoretic Mobility

Caption: Logical relationship of analytical methods based on their separation principles.

References

Differences in chemical reactivity between ortho and para phenolsulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the differences in chemical reactivity between ortho- and para-phenolsulfonic acid, tailored for researchers, scientists, and drug development professionals.

Introduction

Phenolsulfonic acid, an aromatic compound featuring both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group on a benzene (B151609) ring, exists primarily as two positional isomers: ortho-phenolsulfonic acid (2-hydroxybenzenesulfonic acid) and para-phenolsulfonic acid (4-hydroxybenzenesulfonic acid).[1] The relative positions of these functional groups impart distinct chemical and physical properties to each isomer, leading to significant differences in their reactivity and applications.[2] This guide provides an objective comparison of ortho- and para-phenolsulfonic acid, supported by experimental data and detailed protocols, to aid researchers in selecting and utilizing the appropriate isomer for their specific synthetic or formulation needs.

Synthesis and Isomer Control

The primary industrial method for producing phenolsulfonic acid is the direct electrophilic aromatic sulfonation of phenol (B47542) with concentrated sulfuric acid.[3] This reaction is a classic example of kinetic versus thermodynamic control, where the reaction temperature is the critical determinant of the resulting isomer ratio.[4]

  • Kinetic Control (Low Temperature): At lower temperatures (around 25-30°C), the reaction is under kinetic control, favoring the formation of the ortho-isomer.[4][5] The transition state leading to the ortho product has a lower activation energy, allowing it to form more rapidly.[3][6] This is attributed to the stabilizing proximity of the adjacent hydroxyl group.[7]

  • Thermodynamic Control (High Temperature): At higher temperatures (around 100°C), the sulfonation reaction becomes reversible.[4][7] This allows for equilibrium to be established, favoring the formation of the more thermodynamically stable para-isomer.[3] The para-isomer experiences less steric hindrance between the functional groups, contributing to its greater stability.[8]

Data Presentation: Temperature-Dependent Isomer Distribution
Reaction TemperatureDominant ConditionMajor ProductTypical Yield of Major ProductMinor ProductReference
25-30°C (298-303 K)Kinetic ControlThis compound76-82%p-Phenolsulfonic Acid[2][3]
100°C (373 K)Thermodynamic Controlp-Phenolsulfonic Acid>90%This compound[2][3]

Mandatory Visualization: Synthesis Pathway

G phenol Phenol ortho This compound (Kinetic Product) phenol->ortho Low Temp. (~25°C) para p-Phenolsulfonic Acid (Thermodynamic Product) phenol->para High Temp. (~100°C) h2so4 Conc. H₂SO₄ ortho->para

Caption: Temperature-controlled sulfonation of phenol.

Experimental Protocols

Protocol 1: Synthesis of this compound (Kinetic Control)

This protocol is optimized for the preferential synthesis of the ortho-isomer.[3][4]

Materials:

  • Phenol (C₆H₅OH)

  • Concentrated Sulfuric Acid (98% H₂SO₄)

  • Ice bath

  • Reaction flask with a thermometer and magnetic stirrer

Procedure:

  • Place 1 mole of phenol into the reaction flask.

  • Cool the flask in an ice bath to maintain a low temperature.

  • With continuous stirring, slowly add 1.05 moles of concentrated sulfuric acid dropwise. Critically, ensure the reaction mixture temperature does not exceed 30°C.[3]

  • After the complete addition of sulfuric acid, continue stirring the mixture at 25-30°C for a minimum of 4 hours to ensure the reaction proceeds to completion.[3]

  • The resulting product is a mixture primarily composed of this compound. The mixture can then be carefully poured into cold water for workup.[4]

Protocol 2: Synthesis of p-Phenolsulfonic Acid (Thermodynamic Control)

This protocol is designed to maximize the yield of the para-isomer.[5][9]

Materials:

  • Phenol (C₆H₅OH)

  • Concentrated Sulfuric Acid (98% H₂SO₄)

  • Heating mantle with temperature controller

  • Reaction flask with a thermometer, condenser, and mechanical stirrer

Procedure:

  • Add 1 mole of phenol to the reaction flask.

  • Slowly add 1 mole of concentrated sulfuric acid with constant stirring.[5]

  • Heat the mixture to 100°C using the heating mantle and maintain this temperature for at least two hours.[9]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into cold water to dilute the excess acid and precipitate the product.[5] The p-phenolsulfonic acid can be further purified by recrystallization.

Protocol 3: Separation of Isomers by Fractional Crystallization

Separating the ortho- and para-isomers can be challenging due to their similar chemical properties.[5][10] Fractional crystallization is a common method that exploits differences in their solubility.

Procedure:

  • Dissolve the crude isomeric mixture in a minimum amount of hot water.

  • Allow the solution to cool slowly. The p-isomer is generally less soluble and will crystallize out of the solution first.[10]

  • Filter the crystals to isolate the p-phenolsulfonic acid.

  • The remaining mother liquor will be enriched with the o-isomer. Further concentration and cooling can be performed to crystallize the this compound. Multiple recrystallization steps may be required to achieve high purity.[10]

Comparative Analysis of Chemical Reactivity

The structural differences between the ortho and para isomers directly influence their chemical reactivity.

Property / ReactionThis compoundp-Phenolsulfonic AcidRationale for Difference
Acidity (Phenolic -OH) Generally more acidic.Generally less acidic.The electron-withdrawing sulfonic acid group (-SO₃H) enhances the acidity of the phenolic proton through a negative inductive effect.[11][12] This effect is stronger at the closer ortho position. Intramolecular hydrogen bonding in the ortho isomer can also influence proton donation.
Steric Hindrance HighLowThe bulky -SO₃H group at the ortho position sterically hinders both the adjacent -OH group and the other ortho position on the ring.
Electrophilic Substitution Further substitution is sterically hindered by the adjacent -SO₃H and -OH groups.The positions ortho to the -OH group are more accessible for further electrophilic attack.The -OH group is a powerful activating ortho, para-director.[13] In the para isomer, the two ortho positions are sterically unhindered, while in the ortho isomer, one ortho position is blocked and the other is sterically crowded.
Desulfonation (Hydrolysis) Potentially less stable; can rearrange to the para isomer at high temperatures.Thermodynamically more stable; less prone to desulfonation or rearrangement under typical conditions.The ortho isomer is the kinetic product and can revert to phenol or rearrange to the more stable para isomer under thermodynamic conditions (high temperature, aqueous acid).[4][7]
Intramolecular Interactions Exhibits intramolecular hydrogen bonding between the -OH and -SO₃H groups.No intramolecular hydrogen bonding between functional groups due to distance.The proximity of the two functional groups in the ortho position allows for the formation of a stable six-membered ring via a hydrogen bond.[8]

Mandatory Visualization: Experimental Workflow

G A Sulfonation of Phenol (Temperature Control) B Crude Isomer Mixture (Ortho or Para enriched) A->B C Workup (Pour into ice water) B->C D Fractional Crystallization (From hot water) C->D E Isolate p-Isomer (Less soluble, crystallizes first) D->E Cool F Isolate o-Isomer (From mother liquor) D->F Concentrate

Caption: General workflow for synthesis and separation.

Applications Driven by Differential Reactivity

The distinct properties of each isomer make them suitable for different applications:

  • This compound:

    • Catalyst: Its strong Brønsted acidity makes it a useful catalyst in organic reactions like esterification and condensation.[2]

    • Pharmaceutical Intermediate: The specific substitution pattern is valuable in the synthesis of certain pharmaceutical compounds.[2]

    • Dopant: Used as a dopant for conducting polymers to enhance their electrical conductivity.[2]

  • p-Phenolsulfonic Acid:

    • Polymer Synthesis: Widely used in the production of phenol-formaldehyde resins and other polymers.

    • Surfactants and Dyes: Serves as a key intermediate in the manufacturing of various dyes and surfactants.[14]

    • Water Treatment: Used in formulations for water quality assessment and treatment.[2]

Conclusion

The chemical reactivity of ortho- and para-phenolsulfonic acid is fundamentally governed by the position of the sulfonic acid group relative to the hydroxyl group. The synthesis of these isomers is a clear illustration of kinetic versus thermodynamic control, where low temperatures favor the ortho product and high temperatures yield the more stable para isomer. Key differences in acidity, steric hindrance, and susceptibility to further electrophilic substitution arise from these structural variations. For researchers and developers, a thorough understanding of these differences is critical for controlling reaction outcomes, purifying products, and designing materials with desired properties.

References

A comparison of chemoenzymatic and conventional synthesis of phenolsulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Phenolsulfonic Acid: Chemoenzymatic vs. Conventional Methods

For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates like phenolsulfonic acid is a fundamental process. The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective comparison between traditional chemical synthesis and emerging chemoenzymatic methods for producing phenolsulfonic acid, supported by experimental data and detailed protocols.

Introduction to Phenolsulfonic Acid Synthesis

Phenolsulfonic acid, an aromatic compound featuring both a hydroxyl and a sulfonic acid group, is a valuable intermediate in the pharmaceutical and dye industries.[1] The conventional method for its synthesis involves the direct sulfonation of phenol (B47542) using concentrated sulfuric acid.[2] This approach, while widely used, is often hampered by harsh reaction conditions and a lack of regioselectivity. In contrast, chemoenzymatic synthesis offers a milder, more selective alternative by leveraging the catalytic power of enzymes.[3]

Conventional Synthesis: Direct Sulfonation

The primary industrial method for producing phenolsulfonic acid is the direct electrophilic aromatic substitution of phenol with concentrated sulfuric acid.[2] The reaction conditions, particularly temperature, play a crucial role in determining the isomeric distribution of the product.

At lower temperatures (around 25-30°C), the reaction is under kinetic control, favoring the formation of the ortho-isomer (o-phenolsulfonic acid).[2] As the temperature is elevated to 100°C or higher, the reaction shifts to thermodynamic control, yielding the more stable para-isomer (p-phenolsulfonic acid) as the major product.[2][4]

Drawbacks of Conventional Synthesis:

  • Harsh Conditions: The use of concentrated sulfuric acid necessitates careful handling and specialized equipment.

  • Isomer Separation: The reaction typically produces a mixture of ortho and para isomers, requiring subsequent separation steps, which can be challenging.[1]

  • Environmental Concerns: The process generates acidic waste, and the use of organic solvents for purification contributes to the environmental impact.[5][6]

Chemoenzymatic Synthesis: A Greener Alternative

Chemoenzymatic synthesis utilizes enzymes to catalyze the sulfonation of phenols, offering a more sustainable and selective approach.[7] Arylsulfotransferases (ASTs) are a class of enzymes that can transfer a sulfonate group from a donor molecule to a phenolic acceptor.[3][8] Modern methods often employ PAPS-independent bacterial aryl sulfotransferases, which can use inexpensive sulfate (B86663) donors like p-nitrophenyl sulfate (p-NPS), overcoming the high cost and instability associated with the traditional cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[3]

Advantages of Chemoenzymatic Synthesis:

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near room temperature and neutral pH.[7][9]

  • High Regioselectivity: Enzymes can exhibit high selectivity, often targeting a specific hydroxyl group on the phenol, leading to a single isomeric product and simplifying purification.[8][9]

  • Reduced Environmental Impact: The use of aqueous solvents and biodegradable catalysts aligns with the principles of green chemistry.[9]

Limitations:

  • Enzyme Specificity: Some enzymes may have a limited substrate scope, failing to react with certain substituted phenols.[9][10]

  • Enzyme Stability and Cost: While improving, the cost, stability, and availability of suitable enzymes can be a consideration for large-scale industrial production.

Quantitative Comparison of Synthesis Methods

The following table summarizes the key performance indicators for both conventional and chemoenzymatic synthesis routes for phenolsulfonic acid and related phenolic compounds.

ParameterConventional Synthesis (Direct Sulfonation)Chemoenzymatic Synthesis (Aryl Sulfotransferase)
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or SO₃ complexes[2][3]Arylsulfotransferase (e.g., from Desulfitobacterium hafniense)[3]
Sulfate Donor H₂SO₄ or SO₃[2]p-nitrophenyl sulfate (p-NPS)[3]
Solvent Often neat (excess H₂SO₄) or organic solvents (e.g., pyridine)[2][3]Aqueous buffer (e.g., Tris-glycine)[3]
Temperature 25-100°C (temperature dependent isomer control)[2]Typically ambient temperature (e.g., 37°C)[9]
Reaction Time Several hours[2][11]Can range from hours to a day[8]
Yield 76-95% (isomer mixture)[2][9]16-53% (for isolated, pure isomers of various phenolic acids)[10]
Regioselectivity Low; produces a mixture of ortho and para isomers.[2][9]High; often yields a single regioisomer (>99%)[9]
Environmental Impact High; involves corrosive acids and potentially organic solvents.[5][9]Low; uses aqueous media and biodegradable catalysts.[9]

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol is optimized for the kinetically controlled synthesis of the ortho-isomer.[2]

Materials:

  • Phenol (C₆H₅OH)

  • Concentrated Sulfuric Acid (98% H₂SO₄)

  • Ice bath

  • Reaction flask with a magnetic stirrer and thermometer

Procedure:

  • Place 1 mole of phenol into the reaction flask.

  • Cool the flask in an ice bath to maintain a temperature below 30°C.

  • With continuous stirring, slowly add 1.05 moles of concentrated sulfuric acid dropwise. Ensure the temperature of the reaction mixture does not exceed 30°C.[2]

  • After the complete addition of sulfuric acid, continue to stir the mixture at 25-30°C for at least 4 hours.[2]

  • The resulting product is a mixture of this compound and p-phenolsulfonic acid, with the ortho isomer as the major component.[2]

  • The product can be isolated and purified through fractional crystallization.[1]

Protocol 2: Chemoenzymatic Synthesis of a Phenolic Sulfate

This protocol provides a general method for the enzymatic sulfation of a phenolic compound using an aryl sulfotransferase.[3]

Materials:

  • Phenolic acid (e.g., 3,4-dihydroxyphenylacetic acid)

  • Aryl sulfotransferase from D. hafniense

  • p-nitrophenyl sulfate (p-NPS)

  • Tris-glycine buffer

  • Sephadex LH-20 for purification

Procedure:

  • Prepare a reaction mixture containing the phenolic acid, aryl sulfotransferase, and p-NPS in a Tris-glycine buffer.[3]

  • Incubate the mixture at an optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

  • Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[8]

  • Upon completion, terminate the reaction (e.g., by heat inactivation or addition of a solvent).

  • Purify the sulfated product from the reaction mixture using column chromatography, such as Sephadex LH-20 gel filtration.[3]

  • Characterize the final product using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows for both the conventional and chemoenzymatic synthesis of phenolsulfonic acid.

G cluster_conventional Conventional Synthesis Workflow phenol Phenol reactor Reaction Vessel (Temp. Control) phenol->reactor h2so4 Conc. H₂SO₄ h2so4->reactor reaction Electrophilic Aromatic Substitution reactor->reaction quench Quenching (Ice Water) reaction->quench separation Isomer Separation (Crystallization) quench->separation product Phenolsulfonic Acid (o/p mixture) separation->product

Caption: Conventional synthesis of phenolsulfonic acid.

G cluster_chemoenzymatic Chemoenzymatic Synthesis Workflow phenol Phenolic Substrate enzyme Aryl Sulfotransferase (in Buffer) phenol->enzyme pNPS p-NPS (Sulfate Donor) pNPS->enzyme incubation Incubation (Controlled Temp & pH) enzyme->incubation purification Purification (Chromatography) incubation->purification product Regiopure Sulfated Phenol purification->product

Caption: Chemoenzymatic synthesis of phenolsulfonic acid.

G Conventional Conventional Synthesis + High Yield (mixture) + Established Method - Harsh Conditions - Poor Selectivity - Environmental Impact Chemoenzymatic Chemoenzymatic Synthesis + Mild Conditions + High Selectivity + Green Chemistry - Enzyme Cost/Stability - Lower Isolated Yields Conventional->Chemoenzymatic Comparison

References

Performance Evaluation of Different Catalysts in the Ozonation of Phenolsulfonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective removal of persistent organic pollutants, such as phenolsulfonic acid (PSA), from wastewater is a critical challenge in environmental remediation. Catalytic ozonation has emerged as a promising advanced oxidation process (AOP) that can significantly enhance the degradation and mineralization of such refractory compounds compared to ozonation alone. This guide provides a comparative evaluation of the performance of various catalysts in the ozonation of phenolsulfonic acid and related phenolic compounds, supported by experimental data from recent studies.

Comparative Performance of Catalysts

The selection of a suitable catalyst is paramount for optimizing the efficiency of the ozonation process. The following table summarizes the performance of different catalysts in the degradation and mineralization of phenol (B47542) and its derivatives. While data specifically for phenolsulfonic acid is limited in direct comparative studies, the data for phenol provides a strong basis for catalyst selection and performance expectation.

CatalystSupport MaterialTarget PollutantCatalyst DosageOzone Conc.Initial pHReaction Time (min)Degradation Efficiency (%)Mineralization (TOC/COD Removal %)Reference
Ozonation Alone-Phenol-24 mg/L7250-35.76% (CO2 mineralization)[1]
α-Fe₂O₃-PhenolNot specifiedNot specifiedNot specified30>97% (COD removal)-[2]
2.5% La-Ceγ-Al₂O₃Phenol2 g/L24 mg/L72083.92%92.53% (CO2 mineralization after 250 min)[1]
Fe-NiModified Active Carbon (MAC)Phenol10 g/L68 mg/L99099.98%-[3][4]
Mn/GACGranular Activated CarbonPhenolNot specifiedNot specifiedNot specifiedNot specifiedSignificantly improvedSignificantly improved[5]
MnOₓSBA-15NorfloxacinNot specifiedNot specified560-53.74%[6]
Mn-loadedγ-Al₂O₃Phenol125 g/L4 mg/L75099.6%-[7]

Note: The performance of catalysts can vary significantly based on the specific experimental conditions, including the initial pollutant concentration, reactor design, and water matrix.

Experimental Protocols

To ensure reproducibility and accurate comparison of catalyst performance, standardized experimental protocols are essential. Below is a representative methodology for evaluating catalysts in the ozonation of phenolsulfonic acid.

Catalyst Preparation (Example: Impregnation Method for MnOₓ/SBA-15)
  • Support Synthesis: SBA-15 is synthesized using a hydrothermal method. Typically, a triblock copolymer surfactant (e.g., P123) is dissolved in an acidic solution (e.g., HCl), followed by the addition of a silica (B1680970) source (e.g., TEOS). The mixture is stirred and then aged under hydrothermal conditions. The resulting solid is filtered, washed, dried, and calcined to remove the template.[6]

  • Impregnation: The desired amount of manganese precursor, such as manganese acetate (B1210297) tetrahydrate, is dissolved in deionized water. The prepared SBA-15 support is then added to this solution.[6]

  • Dispersion: The mixture is subjected to ultrasonic vibration to ensure uniform dispersion of the metal precursor onto the support material.[6]

  • Drying and Calcination: The impregnated support is dried to remove the solvent and then calcined at a high temperature in the air to decompose the precursor and form the metal oxide nanoparticles on the support surface.[6]

Catalytic Ozonation Experiment
  • Reactor Setup: The experiments are typically conducted in a semi-batch reactor, which is a bubbling bottle or a glass column, equipped with a gas diffuser for introducing the ozone-containing gas stream. A magnetic stirrer is used to keep the catalyst suspended and the solution well-mixed.[1] An ozone generator produces ozone from an oxygen feed, and the ozone concentration in the gas phase is monitored.[8]

  • Reaction Procedure:

    • A known volume and concentration of the phenolsulfonic acid solution are added to the reactor.

    • A specific dosage of the catalyst is introduced into the solution.[1]

    • The solution is typically stirred for a period (e.g., 30 minutes) to achieve adsorption-desorption equilibrium before ozonation begins.[1]

    • The ozone/oxygen gas mixture is then bubbled through the solution at a constant flow rate.[7]

    • The pH of the solution is adjusted and maintained at the desired value using acid or base solutions (e.g., 0.1 M HCl and 0.1 M NaOH).[1]

  • Sampling and Analysis:

    • Aqueous samples are withdrawn at predetermined time intervals.[8]

    • The samples are immediately filtered (e.g., through a 0.45 µm filter) to remove the catalyst particles.

    • Any residual ozone in the samples is quenched, for instance, by adding sodium thiosulfate.

    • The concentration of phenolsulfonic acid is determined using High-Performance Liquid Chromatography (HPLC).[9]

    • The degree of mineralization is assessed by measuring the Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD) of the samples.[8][9]

Visualizing the Process

To better understand the experimental and logical frameworks of catalyst evaluation, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Ozonation Reaction cluster_analysis Data Analysis prep_start Select Catalyst & Support synthesis Synthesize Support (e.g., SBA-15) prep_start->synthesis impregnation Impregnate with Metal Precursor synthesis->impregnation calcination Dry & Calcine impregnation->calcination characterization Characterize Catalyst (BET, XRD, SEM) calcination->characterization add_catalyst Add Catalyst & Equilibrate characterization->add_catalyst setup Prepare PSA Solution & Reactor Setup setup->add_catalyst ozonation Introduce Ozone Gas add_catalyst->ozonation sampling Collect Samples at Intervals ozonation->sampling analysis_hplc Analyze PSA Concentration (HPLC) sampling->analysis_hplc analysis_toc Measure Mineralization (TOC/COD) sampling->analysis_toc evaluation Evaluate Performance (Degradation & Mineralization Rate) analysis_hplc->evaluation analysis_toc->evaluation

Caption: Experimental workflow for evaluating catalyst performance.

Logical_Relationship cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions perf Catalyst Performance surface_area Surface Area & Porosity surface_area->perf active_sites Active Sites (e.g., Metal Oxides) active_sites->perf stability Stability & Reusability stability->perf ph Solution pH ph->perf catalyst_dose Catalyst Dosage catalyst_dose->perf ozone_conc Ozone Concentration ozone_conc->perf temp Temperature temp->perf

Caption: Factors influencing catalyst performance in ozonation.

References

A Comparative Analysis of O-Phenolsulfonic Acid and Other Key Arenesulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate acid catalyst is a critical decision that influences reaction efficiency, yield, and overall process viability. Arenesulfonic acids, a class of organic acids, are widely utilized for their strong Brønsted acidity, comparable to mineral acids, but with the advantages of being less corrosive and more versatile.[1][2] Among these, O-phenolsulfonic acid (2-hydroxybenzenesulfonic acid) presents unique characteristics due to the ortho-positioning of its hydroxyl and sulfonic acid groups.

This guide provides an objective, data-driven comparison of this compound against other commonly used arenesulfonic acids: its isomer p-phenolsulfonic acid, the parent compound benzenesulfonic acid, and the widely used p-toluenesulfonic acid (p-TSA).

Physicochemical Properties: A Quantitative Comparison

The structural differences between these acids directly impact their physical and chemical properties. This compound's adjacent hydroxyl and sulfonic acid groups allow for potential intramolecular interactions that influence its behavior compared to its para-isomer and other arenesulfonates.[3] Arenesulfonic acids are noted for their high acidity, often a million times stronger than corresponding carboxylic acids.[4]

PropertyThis compoundp-Phenolsulfonic AcidBenzenesulfonic Acidp-Toluenesulfonic Acid (p-TSA)
Systematic Name 2-Hydroxybenzenesulfonic acid[5]4-Hydroxybenzenesulfonic acid[6]Benzenesulfonic acid4-Methylbenzenesulfonic acid[7]
CAS Number 609-46-1[5]98-67-9[6]98-11-3[8]104-15-4 (anhydrous)[7]
Molecular Formula C₆H₆O₄S[5]C₆H₆O₄S[6]C₆H₆O₃S[8]C₇H₈O₃S[7]
Molecular Weight 174.18 g/mol [5]174.17 g/mol [6]158.17 g/mol [8]172.20 g/mol (anhydrous)[7]
Appearance Yellowish liquid, turns brown[5]Deliquescent needles[6]Colorless crystalline solid[9]White solid[7]
Melting Point ~145°C (estimate)50°C (dihydrate)51°C (anhydrous)[8]105-107°C (monohydrate)[7]
pKa -0.60 (Predicted)Not readily available-2.8[8][10]-2.8[4][7]
Solubility Miscible with water and alcohol[5][11]Miscible with water and alcohol[6]Soluble in water and ethanol[8]Soluble in water and alcohols[7]

Synthesis, Reactivity, and Applications

The primary industrial method for producing phenolsulfonic acid is the direct sulfonation of phenol (B47542) with concentrated sulfuric acid.[12] This reaction is a classic example of kinetic versus thermodynamic control.

  • Kinetic Control (Low Temperature): At lower temperatures (around 280 K or 7°C), the reaction is kinetically controlled, favoring the formation of This compound . This is attributed to the lower activation energy for the ortho-position attack.[11][12][13]

  • Thermodynamic Control (High Temperature): At higher temperatures (around 373 K or 100°C), the more stable p-phenolsulfonic acid is the major product. The sulfonation reaction is reversible, and with sufficient energy, the initially formed ortho-isomer can revert to phenol and then form the thermodynamically favored para-isomer.[13][14][15]

All arenesulfonic acids are strong Brønsted-Lowry acids and serve as effective catalysts for a wide range of organic reactions, including esterification, condensation, and cleavage reactions.[11][16] Their utility spans numerous industries.

Arenesulfonic AcidPrimary ApplicationsKey Advantages / Disadvantages
This compound Catalyst in pharmaceutical synthesis (esterification, condensation), water analysis, agricultural chemicals.[11][16]Versatile catalyst; proximity of functional groups can influence reactivity.[3][16] Mixture of isomers often produced.[11]
p-Phenolsulfonic Acid Intermediate in manufacturing pharmaceuticals and dyestuffs; catalyst; used in tin-plating processes.[6]Higher thermal stability compared to the ortho isomer.[11]
Benzenesulfonic Acid Precursor to surfactants (e.g., linear alkylbenzene sulfonates), catalyst, intermediate for dyes and pharmaceuticals.[1][8][9]Parent compound of the aromatic sulfonic acids. Can be more hazardous than p-TSA due to potential benzene (B151609) formation upon desulfonation.[1]
p-Toluenesulfonic Acid Widely used acid catalyst in organic synthesis (esterification, acetalization, dehydration), pharmaceutical intermediate.[1][2][4]High catalytic activity, solid and easy to handle, relatively low cost.[1] Can be corrosive.[1]

Experimental Protocols

Synthesis of this compound (Kinetic Control)

This protocol outlines the laboratory-scale synthesis of this compound, where it is the kinetically favored product.

Materials:

  • Phenol

  • Concentrated sulfuric acid (98%)

  • Crushed ice

  • Reaction flask with magnetic stirrer

  • Ice bath

Procedure:

  • Place 1.0 mole of phenol into the reaction flask.

  • Cool the flask in an ice bath to maintain a low temperature.[12]

  • Slowly and with continuous stirring, add 1.05 moles of concentrated sulfuric acid dropwise. Ensure the reaction temperature is maintained at approximately 280 K (7°C) and does not exceed 30°C.[12][16]

  • After the complete addition of sulfuric acid, continue stirring the mixture at the controlled low temperature for several hours (e.g., 4 hours) to ensure the reaction proceeds to completion.[12]

  • Monitor the reaction's progress using a suitable technique, such as thin-layer chromatography (TLC).[16]

  • Upon completion, carefully pour the reaction mixture over a sufficient amount of crushed ice to quench the reaction.[16]

  • The product, primarily this compound, is water-soluble.[5] Isolation and purification can be achieved through techniques like fractional crystallization of its salts, as the para-isomer is generally less soluble.[3]

Determination of pKa via Potentiometric Titration

This method can be used to experimentally determine the acidity (pKa) of arenesulfonic acids.

Materials & Equipment:

  • Arenesulfonic acid sample

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[17]

  • Sample Preparation: Accurately weigh and dissolve the arenesulfonic acid sample in deionized water to create a solution of known concentration (e.g., 1 mM). For sparingly soluble compounds, a co-solvent may be used, but this will affect the measured pKa.[17][18]

  • Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a beaker on a magnetic stirrer. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[17] Immerse the pH electrode in the solution.

  • Initial Acidification: Make the solution acidic (e.g., to pH 1.8-2.0) by adding 0.1 M HCl. This ensures the acid is fully protonated at the start.[17]

  • Titration: Begin titrating the solution by adding small, precise increments of the 0.1 M NaOH solution from the buret.

  • Data Collection: After each increment, allow the pH reading to stabilize (e.g., drift of <0.01 pH units/minute) and record both the volume of titrant added and the corresponding pH.[17] Continue until the pH has passed the equivalence point and reached a high value (e.g., pH 12-12.5).[17]

  • Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid titration curve. At the point where half of the acid has been neutralized, the pH is equal to the pKa.[19]

  • Replication: Perform a minimum of three titrations for each sample to ensure accuracy and calculate the average pKa and standard deviation.[17]

Mandatory Visualizations

G cluster_0 Synthesis of Phenolsulfonic Acid Phenol Phenol Mix Reaction Mixture Phenol->Mix H2SO4 Conc. H₂SO₄ H2SO4->Mix Ortho This compound (Major Product) Mix->Ortho Low Temp (280 K) Kinetic Control Para P-Phenolsulfonic Acid (Major Product) Mix->Para High Temp (373 K) Thermodynamic Control

Caption: Temperature-dependent synthesis of phenolsulfonic acid isomers.

G cluster_1 Catalytic Activity Comparison Workflow start Prepare Reactants (e.g., Carboxylic Acid + Alcohol) acid1 Add O-Phenolsulfonic Acid Catalyst start->acid1 acid2 Add p-Toluenesulfonic Acid Catalyst start->acid2 acid3 Add Benzenesulfonic Acid Catalyst start->acid3 reaction Run Reactions (Identical Conditions) acid1->reaction acid2->reaction acid3->reaction monitor Monitor Progress (TLC, GC, or HPLC) reaction->monitor analysis Analyze Data (Reaction Rate, Yield) monitor->analysis compare Compare Catalyst Performance analysis->compare

Caption: Experimental workflow for comparing arenesulfonic acid catalysts.

G cluster_2 Relative Acidity of Arenesulfonic Acids pTSA p-TSA (pKa ≈ -2.8) OPSA This compound (pKa ≈ -0.6) pTSA->OPSA Stronger Acid BSA Benzenesulfonic Acid (pKa ≈ -2.8) BSA->OPSA Stronger Acid

Caption: Logical comparison of arenesulfonic acid strength based on pKa.

References

Safety Operating Guide

Proper Disposal of O-Phenolsulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. O-Phenolsulfonic acid, a corrosive and harmful substance, requires a stringent disposal protocol to mitigate risks to personnel and the environment.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. The following procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring that this hazardous waste is managed safely and effectively.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be aware of the hazards associated with this compound. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed.[4]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile, neoprene)

  • Safety goggles and a face shield

  • A lab coat or chemical-resistant apron

  • Closed-toe shoes

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Seek immediate medical attention.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

ParameterValueReference
UN Number 1803[5]
Hazard Class 8 (Corrosive)[5]
Packing Group II
Reportable Quantity (RQ) 1000 lbs (for phenol (B47542) and sulfuric acid components)[6]
EPA Hazardous Waste Code D002 (Corrosivity)[6]

Detailed Disposal Protocol for this compound in a Laboratory Setting

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste generated in a laboratory.

Objective: To safely collect, store, and arrange for the disposal of this compound waste in compliance with institutional and regulatory standards.

Materials:

  • Designated, properly labeled, and compatible hazardous waste container (e.g., a corrosion-resistant container such as a polyethylene (B3416737) or glass bottle with a secure cap).

  • Waste label with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive).

  • Personal Protective Equipment (see above).

  • Spill kit for corrosive materials.

Procedure:

  • Waste Collection:

    • Carefully pour the this compound waste into the designated hazardous waste container.

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Leave at least 10% headspace in the container to allow for expansion.

  • Labeling:

    • Affix a completed hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The concentration, if known.

      • The date the waste was first added to the container.

      • The associated hazards (e.g., Corrosive).

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • The storage area must be a secondary containment bin or tray to prevent the spread of material in case of a leak.

    • Store the container in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[7]

    • Ensure the container is tightly closed at all times except when adding waste.

  • Disposal Request:

    • Once the container is full or has reached the designated accumulation time limit (as per your institution's policy), submit a hazardous waste pickup request to your EHS office.

    • Provide all necessary information on the request form, including the chemical name, quantity, and container size.

  • Transportation and Final Disposal:

    • Your institution's EHS department will arrange for a licensed hazardous waste transporter to pick up the waste.[8][9]

    • The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF).[10]

    • Disposal will be carried out in accordance with all federal, state, and local regulations, which may include incineration or other approved treatment methods.[4][11]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to its final disposition.

G *TSDF: Treatment, Storage, and Disposal Facility cluster_lab Laboratory Procedures cluster_ehs Environmental Health & Safety (EHS) Management cluster_disposal Final Disposal A Waste Generation (this compound) B Segregate and Collect in Designated Container A->B C Properly Label Container (Name, Hazards, Date) B->C D Store in Satellite Accumulation Area C->D E Request Waste Pickup from EHS D->E F EHS Schedules Pickup with Licensed Transporter E->F G Transportation to TSDF* F->G H Treatment and Disposal (e.g., Incineration) G->H

Caption: Workflow for this compound Disposal.

References

Personal protective equipment for handling O-Phenolsulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling O-Phenolsulfonic acid. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also moderately toxic if ingested. The material appears as a yellowish liquid that may turn brown upon exposure to air.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure and ensure safety. The following table summarizes the recommended protective equipment when handling this compound.

PPE CategoryTypeSpecifications
Hand Protection GlovesFull Contact: Viton® (0.70 mm thickness, >480 min breakthrough time) Splash Contact: Nitrile rubber (0.40 mm thickness, >30 min breakthrough time)[1]
Eye/Face Protection Goggles/Face ShieldTightly fitting safety goggles or a face shield should be worn.[1][4][5]
Skin and Body Protection Protective ClothingAcid-resistant protective clothing, such as a chemical-resistant apron and long-sleeved clothing, is required.[1][4][5]
Respiratory Protection RespiratorRequired when vapors or aerosols are generated. An approved vapor respirator with an ABEK filter is recommended.[1]

Operational Plan: Handling and Storage

Engineering Controls:

  • Ensure adequate ventilation in the work area, especially in confined spaces.[5]

  • Use a fume hood or other engineering controls to keep airborne concentrations of vapors and mists below exposure limits.[5]

Safe Handling Practices:

  • Read and understand the Safety Data Sheet (SDS) before handling.

  • Wear the appropriate PPE as specified in the table above.[1][3]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe vapors or mists.[1]

  • Wash hands and face thoroughly after handling.[1]

  • Immediately change any contaminated clothing.[1]

Storage:

  • Store in a tightly closed, corrosive-resistant container with a resistant inner liner.[1][4]

  • Store in a locked-up area.[1]

  • Keep away from incompatible materials.[5]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.[1] After rinsing, polyethylene (B3416737) glycol 400 or a mixture of polyethylene glycol 300/ethanol 2:1 can be used. If unavailable, continue washing with plenty of water. Call a physician immediately.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[1]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a physician.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Make the victim drink water (two glasses at most). Call a physician immediately.[1]

In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb with a non-combustible, absorbent material like sand.

  • For large spills, dike the area to contain the spill.[4]

  • Collect the spilled material and place it in a suitable container for disposal.

  • Clean the affected area thoroughly.

Disposal Plan

This compound may be classified as a hazardous waste due to its corrosivity (B1173158) (EPA hazardous waste number D002).[4] All waste materials must be disposed of in accordance with federal, state, and local regulations.[4] Do not allow the product to enter drains.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

prep Preparation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe handling Chemical Handling (In Fume Hood) ppe->handling spill Spill Response handling->spill disposal Waste Disposal (Hazardous Waste) handling->disposal cleanup Decontamination & Cleanup spill->cleanup Contain & Neutralize disposal->cleanup storage Secure Storage cleanup->storage

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.